Acridine Orange hemi(zinc chloride) salt
Description
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Properties
IUPAC Name |
dichlorozinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H19N3.4ClH.Zn/c2*1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;;/h2*5-11H,1-4H3;4*1H;/q;;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHGLSRJKRXOSY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.Cl.Cl[Zn]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl4N6Zn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10127-02-3 | |
| Record name | N,N,N',N'-tetramethylacridine-3,6-diamine monohydrochloride, compound with zinc dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acridine Orange hemi(zinc chloride) salt spectral properties for fluorescence microscopy
An In-depth Technical Guide to Acridine Orange Hemi(zinc chloride) Salt: Spectral Properties and Applications in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Acridine Orange (AO) is a versatile and cell-permeable metachromatic fluorescent dye extensively utilized in cell biology and drug development.[1][2] Its utility stems from its ability to differentially stain nucleic acids and its capacity to act as a pH indicator within living cells, particularly in acidic organelles.[2] This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols, and the underlying principles of its application in fluorescence microscopy.
Core Principles of Acridine Orange Staining
Acridine Orange is a cationic dye that can freely cross the membranes of living cells.[1] Its fluorescence emission is highly dependent on its interaction with cellular components, primarily nucleic acids and acidic organelles.[1]
-
Interaction with Nucleic Acids : In both live and fixed cells, Acridine Orange intercalates into double-stranded DNA (dsDNA) as a monomer, and upon excitation with blue light, it emits a green fluorescence.[1][3] Conversely, it interacts with single-stranded RNA (ssRNA) and denatured DNA primarily through electrostatic interactions, which leads to the formation of aggregates.[1][3][4] This aggregation causes a metachromatic shift, resulting in a red-orange fluorescence when excited.[1][5]
-
Accumulation in Acidic Compartments : As a weakly basic molecule, Acridine Orange accumulates in acidic vesicular organelles (AVOs) such as lysosomes and autophagosomes.[3][5][6][7] Within the low pH environment of these organelles, AO becomes protonated and trapped, leading to high concentrations and the formation of aggregates that fluoresce a bright red-orange.[1][5][6] This property is particularly valuable for studying cellular processes like autophagy.[1][8]
Spectral Properties
The spectral characteristics of Acridine Orange are contingent on its binding target, concentration, and the surrounding pH.[5] The zinc chloride salt form is commonly used in staining protocols.[2]
| Binding Target/Condition | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502[1][4][9] | ~525[1][4][9] | Green[1][3][10] |
| Single-stranded RNA (ssRNA) / ssDNA | Electrostatic Interactions, Stacking, Aggregation | ~460[1][4][9] | ~650[1][4][9] | Red-Orange[1][3][10] |
| Acidic Vesicular Organelles (e.g., Lysosomes) | Protonation and Aggregation | ~460-500[8] | ~640-650[3][8] | Bright Red-Orange[5][6][8] |
Experimental Protocols
Accurate and reproducible results with Acridine Orange staining depend on carefully controlled experimental conditions. Optimal concentrations and incubation times may vary depending on the cell type and specific experimental goals.[1]
Protocol 1: Live Cell Staining for Nucleic Acids and Acidic Vesicular Organelles (AVOs)
This protocol is suitable for visualizing the nucleus (green), cytoplasm (faint red), and AVOs (bright red-orange puncta) in living cells.[1]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO).[1][8]
-
Phosphate-Buffered Saline (PBS), pH 7.4.[1]
-
Complete cell culture medium.[1]
-
Live cells cultured on glass-bottom dishes or chamber slides.[8]
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.[8]
-
Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in pre-warmed complete cell culture medium or PBS to a final concentration of 1-5 µg/mL (approximately 1-5 µM).[1][8]
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a dark environment.[1][8]
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium to remove the excess dye.[1][8]
-
Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope. Use a blue excitation filter (e.g., ~488 nm) to observe both green (nucleus) and red-orange (AVOs) fluorescence.[8]
Expected Results:
-
Healthy Live Cells: The nucleus, containing dsDNA, will fluoresce green, while the cytoplasm, rich in RNA, will show a faint red fluorescence. AVOs like lysosomes will appear as distinct, bright red-orange puncta.[1]
Caption: Workflow for staining live cells with Acridine Orange.
Protocol 2: Fixed Cell Staining for Nucleic Acids
This protocol is suitable for the differential staining of DNA (green) and RNA (red-orange) in cells that have been fixed. Note that AVO staining is not applicable in fixed cells.[1]
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in sterile water).
-
PBS, pH 7.4.
-
Fixative: 3.7-4% Paraformaldehyde (PFA) in PBS or absolute methanol (B129727).[11]
-
Permeabilization solution (optional for PFA-fixed cells): 0.1% Triton X-100 in PBS.[1]
-
Cells cultured on coverslips or slides.
Procedure:
-
Cell Fixation:
-
Washing: After fixation, wash the cells three times with PBS for 5 minutes each.[1]
-
Permeabilization (for PFA-fixed cells): If using PFA, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to ensure the dye can enter the nucleus efficiently. Wash three times with PBS.[1]
-
Staining: Dilute the Acridine Orange stock solution in PBS to a final concentration of 1-5 µg/mL. Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature in the dark.[1]
-
Washing: Remove the staining solution and wash the cells extensively with PBS to remove unbound dye.[1]
-
Mounting and Imaging: Mount the coverslip onto a microscope slide with a suitable mounting medium. Image using a fluorescence microscope.
Expected Results:
-
The cell nucleus, containing primarily dsDNA, will fluoresce green. The cytoplasm and nucleolus, rich in RNA, will fluoresce red-orange.[2]
Protocol 3: Apoptosis Detection with Acridine Orange and Ethidium Bromide (AO/EB) Dual Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and chromatin morphology.[12]
Principle:
-
Acridine Orange (AO): Permeable to all cells, stains the nucleus green.[12][13]
-
Ethidium Bromide (EB): Impermeable to live cells with intact membranes but can enter cells in the later stages of apoptosis and necrosis where membrane integrity is compromised, staining the nucleus red.[12]
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in water).
-
Ethidium Bromide stock solution (e.g., 1 mg/mL in water).
-
PBS, pH 7.4.
-
Cell suspension.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension of approximately 1x10⁵ to 1x10⁶ cells/mL in PBS or culture medium.
-
Staining Solution Preparation: Prepare a fresh dual-staining solution by mixing AO and EB in PBS. A common final concentration is 100 µg/mL for both AO and EB, though this may need optimization.
-
Staining: Add a small volume (e.g., 1-2 µL) of the combined AO/EB staining solution to a larger volume (e.g., 20-25 µL) of the cell suspension. Mix gently.
-
Incubation: A short incubation of 5-15 minutes at room temperature, protected from light, can be performed, though staining is often rapid.[8]
-
Imaging: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Immediately observe under a fluorescence microscope using a filter set that allows visualization of both green and red fluorescence.
-
Quantification: Count at least 200 cells and categorize them based on their fluorescence and morphology to quantify the percentage of each population.[12]
Interpretation of Staining Patterns:
-
Viable Cells: Uniform green nucleus with an intact structure. EB is excluded.[12]
-
Early Apoptotic Cells: Bright green nucleus showing chromatin condensation (pyknosis) or fragmentation. The cell membrane is still intact, excluding EB.[1][12]
-
Late Apoptotic Cells: Orange to red nucleus with condensed or fragmented chromatin. The compromised cell membrane allows EB to enter and intercalate with DNA, resulting in orange-red fluorescence due to the combination of AO and EB signals.[12]
-
Necrotic Cells: Uniformly orange to red nucleus with a normal-sized, non-condensed appearance. The cell membrane is compromised from the onset, allowing both dyes to enter.[12]
Caption: Cellular states and corresponding AO/EB staining patterns.
Visualization of Staining Mechanisms
The differential fluorescence of Acridine Orange is a direct result of its mode of interaction with different cellular macromolecules and its response to the local chemical environment.
Caption: Acridine Orange's dual staining mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. indiamart.com [indiamart.com]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 11. emsdiasum.com [emsdiasum.com]
- 12. benchchem.com [benchchem.com]
- 13. logosbio.com [logosbio.com]
An In-depth Technical Guide to the Principle of Differential Staining of DNA and RNA with Acridine Orange
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye integral to various applications in cell biology, microbiology, and drug development.[1] Its unique metachromatic properties allow for the differential staining of DNA and RNA within cells, providing a powerful tool for visualizing and quantifying these crucial nucleic acids.[1] This technical guide elucidates the core principles of Acridine Orange staining, presents detailed experimental protocols, and summarizes key quantitative data to facilitate its effective application in research and development.
Core Principles of Acridine Orange Staining
Acridine Orange is a cationic dye that can freely permeate cell membranes in its neutral, weakly basic form.[2] Once inside the cell, its interaction with nucleic acids is fundamentally different depending on the structure of the nucleic acid, which gives rise to its differential staining capabilities.[1]
Interaction with Double-Stranded DNA (dsDNA)
When Acridine Orange interacts with double-stranded DNA, it intercalates between the stacked base pairs of the DNA helix.[1][3] In this monomeric, intercalated state, the dye exhibits a green fluorescence.[1][2] This interaction is spectrally similar to the organic compound fluorescein (B123965) sodium.[4]
Interaction with Single-Stranded RNA (ssRNA)
In contrast, the single-stranded nature of RNA does not permit stable intercalation.[1] Instead, the positively charged Acridine Orange molecules interact electrostatically with the negatively charged phosphate (B84403) backbone of the RNA.[1][5] This leads to the aggregation and stacking of AO molecules, resulting in a shift in the dye's spectral properties, a phenomenon known as metachromasy.[1] These aggregates emit a red to orange fluorescence.[1][3] It is important to note that for differential staining to be effective, any double-stranded RNA within the cell must be selectively denatured to ensure all cellular RNA is single-stranded.[3]
This differential fluorescence allows for the simultaneous visualization and relative quantification of DNA and RNA within the same cell.[1]
Visualization of the Staining Mechanism
The following diagrams illustrate the core principles of Acridine Orange's interaction with DNA and RNA, as well as a typical experimental workflow.
Caption: Differential interaction of Acridine Orange with DNA and RNA.
Caption: A typical workflow for staining cells with Acridine Orange.
Quantitative Data
The spectral properties of Acridine Orange are dependent on its binding state. The following table summarizes the key excitation and emission wavelengths for accurate data acquisition.
| Binding State | Interaction Type | Excitation Max (nm) | Emission Max (nm) | Observed Color |
| Bound to dsDNA | Intercalation | 502[4] | 525[4] | Green |
| Bound to ssRNA/ssDNA | Electrostatic/Stacking | 460[4] | 650[4] | Red/Orange |
Experimental Protocols
The following are generalized protocols for staining with Acridine Orange. Optimal conditions, including dye concentration and incubation times, may vary depending on the cell type and experimental objectives.
Staining for Fluorescence Microscopy
This protocol is suitable for visualizing DNA and RNA in fixed cells on a slide.
Reagents:
-
Acridine Orange Stock Solution (e.g., 1 mg/mL in distilled water)
-
Staining Buffer (e.g., Phosphate-Citrate Buffer, pH 6.0)
-
Fixative (e.g., Methanol or 70% Ethanol)
-
Rinse Solution (e.g., Phosphate Buffered Saline (PBS) or distilled water)
Procedure:
-
Sample Preparation: Prepare a thin smear of cells on a clean glass slide or grow cells on a coverslip.[6]
-
Fixation: Fix the cells by immersing the slide in methanol for 2-5 minutes or 70% ethanol (B145695) for 10 minutes.[6] Allow the slide to air dry completely.[6]
-
Staining: Prepare a working solution of Acridine Orange (e.g., 1-5 µg/mL) in the staining buffer. Flood the slide with the working solution and incubate for 2-15 minutes in the dark.[7]
-
Rinsing: Gently rinse the slide with the rinse solution to remove excess stain.[7][8]
-
Drying: Allow the slide to air-dry in the dark.[7]
-
Mounting: Mount the coverslip with a non-fluorescent mounting medium.
-
Visualization: Examine the slide under a fluorescence microscope using appropriate filter sets for green and red fluorescence. DNA in the nucleus should appear green, while RNA-rich regions like the cytoplasm and nucleoli will fluoresce red or orange.[7][9]
Staining for Flow Cytometry
This protocol is designed for the quantitative analysis of DNA and RNA content in a cell population.
Reagents:
-
Acridine Orange Staining Solution (prepared in a buffer that permeabilizes the cells, often containing detergents and chelating agents)
-
Cell Suspension in PBS or cell culture medium
Procedure:
-
Cell Preparation: Harvest cells and adjust the concentration to approximately 1 x 10^6 cells/mL in cold PBS.
-
Fixation (Optional): For some applications, cells can be fixed with cold 70% ethanol.
-
Staining: Add the Acridine Orange staining solution to the cell suspension. The exact formulation of this solution is critical and often proprietary in commercial kits, but generally contains a low pH buffer and a detergent to ensure cell permeabilization and selective denaturation of dsRNA.[3]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. Excite the cells with a 488 nm laser and collect green fluorescence (e.g., at 530 nm) and red fluorescence (e.g., at >600 nm).[6]
Applications in Research and Drug Development
The differential staining of DNA and RNA by Acridine Orange has numerous applications:
-
Cell Cycle Analysis: Quantifying the DNA and RNA content of cells to distinguish between quiescent (G0), proliferating (G1, S, G2/M), and mitotic cells.[4]
-
Apoptosis Detection: Differentiating between viable, apoptotic, and necrotic cells, often in conjunction with other dyes like ethidium (B1194527) bromide.[4]
-
Autophagy Studies: Staining of acidic vesicular organelles, such as lysosomes and autophagosomes, which appear orange or red.[4][10]
-
Microbiology: Rapid detection and enumeration of bacteria and yeasts in clinical and environmental samples.[6][7] The bright fluorescence provides high contrast for easy detection.[4]
-
Sperm Chromatin Quality Assessment: Detecting DNA damage in sperm cells.[4]
Limitations and Considerations
-
Carcinogen: Acridine Orange is a potential carcinogen and should be handled with appropriate safety precautions, including wearing gloves and working in a well-ventilated area.[6][8]
-
pH Sensitivity: The staining can be pH-dependent, and acidic conditions are often required for optimal differential staining.[4]
-
Concentration Effects: The ratio of dye to nucleic acid can influence the fluorescence, and high concentrations can lead to non-specific red fluorescence.
-
Interpretation: Cellular debris and the abundance of RNA during active cell growth can sometimes obscure the green fluorescence from DNA.[7] Careful interpretation of results is crucial.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Acridine Orange | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 7. microbenotes.com [microbenotes.com]
- 8. youtube.com [youtube.com]
- 9. Acridine orange method for DNA and RNA - IHC WORLD [ihcworld.com]
- 10. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Acridine Orange Hemi(zinc chloride) Salt for Nucleic Acid Visualization in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Orange (AO) is a versatile and cell-permeable fluorescent dye widely utilized in cell biology and drug development for its ability to differentially stain nucleic acids.[1] As a metachromatic dye, its fluorescence emission changes depending on its interaction with different cellular components, most notably DNA and RNA.[1][2] This property makes it an invaluable tool for the simultaneous visualization of these nucleic acids within a single live cell, enabling researchers to probe various cellular processes, including cell cycle, apoptosis, and autophagy.[1][3] The hemi(zinc chloride) salt form of Acridine Orange is a common and stable formulation used for these applications.[4]
This technical guide provides a comprehensive overview of the principles of Acridine Orange staining, detailed experimental protocols, and its application in live-cell imaging for nucleic acid visualization.
Core Principles of Acridine Orange Staining
Chemical Properties
Acridine Orange (N,N,N′,N′-Tetramethylacridine-3,6-diamine) is a cationic dye that, due to its lipophilic nature and positive charge at physiological pH, can readily cross the membranes of live cells.[1]
Mechanism of Differential Staining
The differential staining of DNA and RNA by Acridine Orange is a result of its distinct binding modes to these nucleic acids, which is influenced by their structure.[1]
-
Binding to Double-Stranded DNA (dsDNA): In the nucleus of a cell, at low concentrations, Acridine Orange intercalates between the base pairs of the DNA double helix. In this monomeric, intercalated state, the dye is excited by blue light and emits a bright green fluorescence.[1][5]
-
Binding to Single-Stranded RNA (ssRNA): RNA, being primarily single-stranded, does not permit stable intercalation. Instead, the cationic Acridine Orange interacts electrostatically with the negatively charged phosphate (B84403) backbone of RNA. This leads to the aggregation and stacking of AO molecules. These aggregates, when excited, emit a red to orange fluorescence.[1][5]
This differential fluorescence allows for the simultaneous visualization and relative quantification of DNA and RNA within the same cell.[1]
Staining of Acidic Organelles
Acridine Orange is a weak base and therefore accumulates in acidic compartments within the cell, such as lysosomes and autolysosomes.[3][6] In these low pH environments, AO becomes protonated and trapped, leading to the formation of aggregates that fluoresce bright red-orange.[6][7] This property is particularly useful for studying cellular processes like autophagy, which is characterized by the formation of acidic vesicular organelles (AVOs).[3]
Quantitative Data
The spectral properties of Acridine Orange are crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy.
| Target Molecule/Organelle | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502[6][8] | ~525[6][8] | Green |
| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460[6][8] | ~650[6][8] | Red/Orange |
| Acidic Vesicular Organelles (e.g., lysosomes) | Protonation and aggregation | ~460-500[6] | ~640-650[6] | Red/Orange |
Experimental Protocols
General Live-Cell Staining for Nucleic Acid Visualization
This protocol provides a general procedure for staining live cells with Acridine Orange to visualize the nucleus (DNA) and cytoplasm (RNA).
Materials:
-
Acridine Orange hemi(zinc chloride) salt stock solution (e.g., 1 mg/mL in DMSO or water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (blue and green excitation)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Reagent Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 0.5 - 5 µM is generally recommended.[6]
-
Staining: Remove the culture medium from the cells. Wash the cells once with pre-warmed PBS. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[6]
-
Washing: Gently remove the staining solution. Wash the cells twice with pre-warmed PBS to remove excess dye.[6]
-
Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope. Use a blue excitation filter to observe the green fluorescence of the nucleus and a green excitation filter to visualize the red/orange fluorescence of the cytoplasm and acidic vesicles.[6]
Dual Staining with Propidium Iodide for Cell Viability
Acridine Orange can be used in conjunction with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells. AO stains all cells, while PI, being membrane-impermeable, only stains dead cells.[9]
Procedure:
-
Prepare a mixed staining solution of Acridine Orange and Propidium Iodide in PBS.
-
Mix your cell suspension with an equal volume of the AO/PI staining solution.[9]
-
Incubate for a short period (no incubation time is required for some protocols, while others suggest a brief incubation).[9][10]
-
Analyze the cells using a fluorescence microscope or flow cytometer. Live cells will fluoresce green, while dead cells will fluoresce red due to Förster resonance energy transfer (FRET) where the PI signal absorbs the AO signal in nonviable cells.[11][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. benchchem.com [benchchem.com]
- 4. indiamart.com [indiamart.com]
- 5. Acridine Orange | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - CAS-Number 10127-02-3 - Order from Chemodex [chemodex.com]
- 9. Acridine Orange and Propidium Iodide Protocol | TN 184 [denovix.com]
- 10. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 11. logosbio.com [logosbio.com]
- 12. logosbio.com [logosbio.com]
The Metachromatic Properties of Acridine Orange Hemi(zinc chloride) Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridine Orange (AO) hemi(zinc chloride) salt is a versatile and widely utilized fluorescent dye, renowned for its metachromatic properties that enable the differential staining of various cellular components. This technical guide provides a comprehensive overview of the core principles governing the fluorescence of Acridine Orange, its interactions with nucleic acids and acidic organelles, and its applications in cellular and molecular biology. Detailed experimental protocols for its use in fluorescence microscopy and flow cytometry are presented, along with a quantitative summary of its spectral properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing Acridine Orange in their studies.
Core Principles of Acridine Orange Metachromasia
Acridine Orange is a cationic, cell-permeable dye that exhibits metachromasia, a phenomenon where the dye's fluorescence emission spectrum shifts depending on its concentration and its interaction with different biological macromolecules.[1] This property is the foundation of its utility in distinguishing various cellular components.
At low concentrations, or when intercalated as a monomer into the rigid structure of double-stranded DNA (dsDNA), Acridine Orange fluoresces green.[1][2] In contrast, when it binds to single-stranded nucleic acids (ssDNA or RNA) or accumulates at high concentrations in acidic vesicular organelles (AVOs) like lysosomes, it forms aggregates that result in a shift to red-orange fluorescence.[1][2][3]
The mechanism of this spectral shift is rooted in the dye's mode of interaction. The intercalation between the base pairs of dsDNA forces the dye to remain in a monomeric state, leading to green fluorescence.[2] Conversely, its electrostatic interactions with the phosphate (B84403) backbone of single-stranded nucleic acids and its protonation and subsequent trapping in the acidic environment of lysosomes lead to the formation of dimers and higher-order aggregates, causing the red shift in fluorescence.[2][3]
Quantitative Data
The following tables summarize the key physicochemical and spectral properties of Acridine Orange. These values are essential for designing and interpreting experiments using this dye.
Table 1: Physicochemical Properties of Acridine Orange
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₀ClN₃ · HCl · ½ZnCl₂ | [4] |
| Molecular Weight | 369.96 g/mol | [4] |
| CAS Number | 10127-02-3 | [4] |
| pKa | ~9.65 - 10.4 | [5][6] |
| Solubility (in water) | 6 mg/mL | [6][7] |
Table 2: Spectral Properties of Acridine Orange under Different Conditions
| Condition | Excitation Max (nm) | Emission Max (nm) | Observed Color | Reference(s) |
| Bound to dsDNA (intercalated monomer) | ~490-502 | ~520-530 | Green | [2][8][9] |
| Bound to ssDNA or RNA (aggregated) | ~460 | ~640-650 | Red-Orange | [2][8][9] |
| Aggregated in Acidic Vesicles (e.g., Lysosomes) | ~460-490 | ~640-650 | Red-Orange | [3][10] |
Note: The exact excitation and emission maxima can vary slightly depending on the specific experimental conditions, such as dye concentration, pH, and the instrument used.[6]
Experimental Protocols and Methodologies
Accurate and reproducible results with Acridine Orange staining are contingent on carefully controlled experimental conditions. Below are detailed protocols for common applications.
Differential Staining of DNA and RNA by Fluorescence Microscopy
This protocol is designed to distinguish between DNA (green) and RNA (red/orange) within cells.
Materials:
-
Acridine Orange hemi(zinc chloride) salt
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
For adherent cells, grow on coverslips to the desired confluency.
-
For suspension cells, harvest and wash with PBS.
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Prepare a 1-5 µg/mL working solution of Acridine Orange in PBS.
-
Incubate the fixed cells with the Acridine Orange solution for 15-30 minutes at room temperature in the dark.
-
-
Washing:
-
Gently wash the cells twice with PBS to remove excess stain.
-
-
Imaging:
-
Mount the coverslips on microscope slides with a drop of mounting medium.
-
Visualize the cells using a fluorescence microscope with blue light excitation (~488 nm). DNA in the nucleus will appear green, while RNA-rich regions like the cytoplasm and nucleolus will fluoresce red or orange.[1]
-
Assessment of Apoptosis and Viability using Flow Cytometry (AO/Propidium Iodide Double Staining)
This method allows for the differentiation of live, apoptotic, and necrotic cells. Acridine Orange stains all cells, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptotic/necrotic).
Materials:
-
This compound solution (e.g., 100 µg/mL in PBS)
-
Propidium Iodide solution (e.g., 100 µg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension
-
Flow cytometer with 488 nm laser excitation
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in PBS.
-
-
Staining:
-
Prepare a fresh AO/PI staining solution by mixing equal volumes of the stock solutions.
-
Add the combined staining solution to the cell suspension (e.g., 1 part stain to 25 parts cell suspension).
-
Incubate for 5-15 minutes at room temperature, protected from light.[11]
-
-
Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Collect green fluorescence (~530 nm) and red fluorescence (>600 nm).
-
Live cells: Green fluorescence, low red fluorescence.
-
Early apoptotic cells: Bright green fluorescence with condensed chromatin.
-
Late apoptotic/necrotic cells: High red fluorescence due to PI staining.
-
Lysosomal Stability and Autophagy Assessment
This protocol utilizes the accumulation and red fluorescence of Acridine Orange in acidic vesicular organelles (AVOs), which increase during autophagy, as a marker for this process.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable imaging plate or flask and treat as required to induce autophagy.
-
-
Staining:
-
Add Acridine Orange directly to the culture medium to a final concentration of 1-5 µg/mL.
-
Incubate for 15-20 minutes at 37°C.[12]
-
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS or culture medium.
-
-
Analysis:
-
Microscopy: Image the cells immediately. The cytoplasm and nucleus will exhibit faint green fluorescence, while AVOs will appear as bright red fluorescent puncta. An increase in the number and intensity of these red puncta is indicative of autophagy induction.[12]
-
Flow Cytometry: Analyze the cells to quantify the red and green fluorescence. A ratiometric analysis of the red-to-green fluorescence intensity can provide a quantitative measure of autophagy.
-
Visualizations
The following diagrams illustrate the principles and workflows described in this guide.
References
- 1. Acridine Orange Stain |Rhoduline Orange | Hello Bio [hellobio.com]
- 2. Acridine Orange | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Acridine Orange For nucleic acid staining in cells or gels 10127-02-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Acridine orange - Wikipedia [en.wikipedia.org]
- 8. blog-nanoentek.com [blog-nanoentek.com]
- 9. This compound - CAS-Number 10127-02-3 - Order from Chemodex [chemodex.com]
- 10. benchchem.com [benchchem.com]
- 11. precisioncellsystems.com [precisioncellsystems.com]
- 12. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide to the Intercalation of Acridine Orange hemi(zinc chloride) salt into Double-Stranded DNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intercalation of Acridine (B1665455) Orange (AO) hemi(zinc chloride) salt into double-stranded DNA (dsDNA). Acridine Orange is a versatile fluorescent dye, a derivative of acridine, widely utilized in molecular and cell biology for the study of nucleic acids. Its interaction with dsDNA is of significant interest for applications ranging from DNA visualization and quantification to its potential as a therapeutic agent. This document details the binding mechanisms, quantitative biophysical parameters, and experimental protocols for the characterization of this interaction.
Core Principles of Acridine Orange-DNA Interaction
Acridine Orange interacts with double-stranded DNA primarily through two distinct modes: intercalation and electrostatic binding. The predominant mode of interaction is highly dependent on the molar ratio of DNA to dye and the ionic strength of the solution.[1][2]
Intercalation: At high DNA-to-dye ratios, the planar, polycyclic aromatic ring of the Acridine Orange molecule inserts itself between the base pairs of the DNA double helix.[3] This intercalation is stabilized by van der Waals forces and hydrophobic interactions. Intercalated monomeric AO typically exhibits a green fluorescence with an excitation maximum around 502 nm and an emission maximum at approximately 525 nm.[2]
Electrostatic Binding: At low DNA-to-dye ratios or high concentrations of Acridine Orange, the cationic dye molecules electrostatically interact with the negatively charged phosphate (B84403) backbone of the DNA. This can lead to the aggregation of AO molecules on the DNA surface, resulting in a metachromatic shift in its fluorescence to red, with an excitation maximum around 460 nm and an emission maximum near 650 nm.[2][3]
The presence of the hemi(zinc chloride) salt provides counter-ions in solution, which can influence the ionic strength and potentially modulate the binding affinity of Acridine Orange to DNA. While specific studies focusing on the distinct role of the zinc chloride salt are limited, the principles of ionic strength effects on DNA-ligand interactions are well-established. Higher ionic strengths, such as those contributed by the dissociation of the zinc chloride salt, can decrease the electrostatic component of binding by shielding the negative charges on the DNA backbone, thus favoring the intercalative binding mode.[4]
dot
Quantitative Data on Acridine Orange-DNA Interaction
The interaction between Acridine Orange and dsDNA can be characterized by several key quantitative parameters. These values can vary depending on the specific experimental conditions such as buffer composition, ionic strength, temperature, and the method of analysis.
Table 1: Spectroscopic Properties of Acridine Orange Bound to dsDNA
| Parameter | Wavelength (nm) | Condition | Reference |
| Excitation Maximum (Intercalated) | 502 | Bound to dsDNA | [2] |
| Emission Maximum (Intercalated) | 525 | Bound to dsDNA | [2] |
| Excitation Maximum (Electrostatic) | 460 | Bound to ssDNA/RNA or aggregated on dsDNA | [3] |
| Emission Maximum (Electrostatic) | 650 | Bound to ssDNA/RNA or aggregated on dsDNA | [3] |
Table 2: Binding and Thermodynamic Parameters for Acridine Orange-dsDNA Interaction
| Parameter | Value | Method | Conditions | Reference |
| Association Constant (Kassoc) | 3.2 x 104 M-1 | Fluorescence Spectroscopy | 2 µM AO, 20 µM herring sperm DNA, no NaCl | [5] |
| Association Constant (Kassoc) | 3.7 x 103 M-1 | Fluorescence Spectroscopy | 10 µM AO, 20 µM herring sperm DNA, no NaCl | [5] |
| Association Constant (Kassoc) | 1.18 x 105 M-1 | Fluorescence Spectroscopy | 0.5-5.0 µM AO, 150 mM NaCl | [5] |
| Binding Constant (K) | 5 x 104 - 1 x 105 M-1 | Spectroscopic Analysis | Aqueous solution | [6] |
| Binding Site Size (n) | 2.0 - 2.4 base pairs | Spectroscopic Analysis | Aqueous solution | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of Acridine Orange hemi(zinc chloride) salt with dsDNA.
dot
Fluorescence Spectroscopy Titration
This technique is used to determine the binding affinity of Acridine Orange to dsDNA by monitoring the changes in its fluorescence upon titration with DNA.
Materials:
-
This compound
-
Calf thymus DNA (or other dsDNA)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
NaCl (for adjusting ionic strength, e.g., 50 mM)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of Acridine Orange (e.g., 1 mM in deionized water).
-
Prepare a stock solution of dsDNA (e.g., 1 mg/mL in Tris-HCl buffer) and determine its concentration accurately by measuring the absorbance at 260 nm.
-
Prepare a working solution of Acridine Orange in the desired buffer (e.g., 1 µM).
-
Set the excitation wavelength of the fluorometer to ~490 nm and the emission wavelength to ~525 nm. Set appropriate slit widths (e.g., 5 nm for both excitation and emission).
-
Place the Acridine Orange working solution in a quartz cuvette and record the initial fluorescence intensity (F0).
-
Successively add small aliquots of the dsDNA stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 2-3 minutes before recording the fluorescence intensity (F).
-
Correct the observed fluorescence intensity for the dilution effect at each titration point.
-
Plot the change in fluorescence intensity (F - F0) or F/F0 as a function of the DNA concentration.
-
The binding constant (K) and the number of binding sites (n) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation: r / [D]free = K(n - r) where r is the ratio of the concentration of bound dye to the total DNA concentration, and [D]free is the concentration of free dye.
UV-Visible Absorption Spectrophotometry
This method is used to observe the spectral changes in Acridine Orange upon binding to dsDNA, which provides evidence of intercalation.
Materials:
-
This compound
-
dsDNA
-
Buffer (as in 3.1)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare stock solutions of Acridine Orange and dsDNA as described in the fluorescence spectroscopy protocol.
-
Prepare a working solution of Acridine Orange in the buffer (e.g., 10-20 µM).
-
Record the absorption spectrum of the Acridine Orange solution from approximately 350 nm to 600 nm.
-
Titrate the Acridine Orange solution with increasing concentrations of dsDNA.
-
After each addition of DNA, allow the solution to equilibrate and then record the absorption spectrum.
-
Observe for hypochromism (a decrease in the molar absorptivity) and a bathochromic (red) shift in the wavelength of maximum absorbance (λmax), which are characteristic of intercalation.
-
The binding constant can also be estimated from this data using the Benesi-Hildebrand equation or by non-linear fitting of the absorbance changes.
Thermal Denaturation (Melting Temperature) Analysis
The melting temperature (Tm) of dsDNA is the temperature at which half of the double-helical structure is denatured into single strands. Intercalating agents stabilize the double helix, leading to an increase in the Tm.
Materials:
-
This compound
-
dsDNA
-
Buffer (e.g., phosphate buffer)
-
UV-Visible Spectrophotometer with a temperature-controlled cuvette holder (peltier)
Procedure:
-
Prepare two sets of samples: one with dsDNA in buffer and another with dsDNA and Acridine Orange in the same buffer. The concentration of DNA should be sufficient to give a clear absorbance signal at 260 nm (e.g., 20-40 µM). The dye-to-DNA ratio should be chosen to ensure intercalation is the primary binding mode.
-
Place the samples in quartz cuvettes in the temperature-controlled spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 0.5-1.0 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
Plot the absorbance at 260 nm versus temperature to obtain the DNA melting curves.
-
The Tm is the temperature corresponding to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.
-
Compare the Tm of the DNA alone with the Tm of the DNA in the presence of Acridine Orange. An increase in Tm indicates stabilization of the DNA duplex due to intercalation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding.
Materials:
-
This compound
-
dsDNA
-
Buffer (low absorbance in the far-UV region, e.g., phosphate buffer)
-
CD Spectropolarimeter
-
Quartz cuvettes with a short path length (e.g., 1 mm)
Procedure:
-
Prepare solutions of dsDNA and Acridine Orange in the appropriate buffer.
-
Record the CD spectrum of the dsDNA alone in the far-UV region (typically 220-320 nm). The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.
-
Record the CD spectrum of Acridine Orange alone (it should be CD-inactive as it is an achiral molecule).
-
Prepare a sample of the dsDNA-Acridine Orange complex and record its CD spectrum.
-
Observe for changes in the intrinsic DNA CD signals, which can indicate alterations in the DNA conformation upon intercalation.
-
Look for an induced CD signal in the absorption region of Acridine Orange (around 400-500 nm). The appearance of an induced CD signal for the bound dye confirms its interaction with the chiral DNA molecule in an asymmetric environment.
Signaling Pathways and Logical Relationships
The interaction of Acridine Orange with DNA does not directly trigger a signaling pathway in the same way a receptor agonist would. However, its ability to intercalate and inhibit DNA replication and transcription is the basis for its cytotoxic effects, which can, in turn, induce cellular signaling pathways related to DNA damage response and apoptosis.
dot
Conclusion
The intercalation of this compound into double-stranded DNA is a multifaceted process governed by the principles of molecular recognition and thermodynamics. A comprehensive understanding of its dual-binding modes, the quantitative parameters that define the interaction, and the application of appropriate experimental techniques are crucial for its effective use in research and drug development. The detailed protocols and compiled data within this guide serve as a foundational resource for scientists and professionals in the field, enabling the design and execution of robust and informative studies on the interaction of this important fluorescent probe with its primary cellular target.
References
- 1. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Acridine orange - Wikipedia [en.wikipedia.org]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. Acridine orange interaction with DNA: Effect of ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of the DNA intercalator acridine orange, with itself, with caffeine, and with double stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrostatic Interactions of Acridine Orange with Single-Stranded RNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the electrostatic interactions between the fluorescent dye Acridine (B1665455) Orange (AO) and single-stranded ribonucleic acid (ssRNA). It includes a summary of quantitative binding data, detailed experimental protocols for characterizing these interactions, and visualizations of the underlying processes. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development who utilize AO as a probe for RNA structure and quantification.
Core Principles of Acridine Orange-ssRNA Interaction
Acridine Orange is a cationic dye that exhibits distinct spectral properties upon interaction with nucleic acids. While its binding to double-stranded DNA (dsDNA) is primarily characterized by intercalation between base pairs, leading to green fluorescence, its interaction with ssRNA is fundamentally different and is dominated by electrostatic forces.[1][2]
The phosphate (B84403) backbone of ssRNA is negatively charged, providing a polyanionic surface that attracts the positively charged AO molecules.[1] This electrostatic attraction leads to the external binding and stacking of AO molecules along the ssRNA chain.[3] This aggregation of AO on the ssRNA template results in a phenomenon known as metachromasy, where the dye's fluorescence emission shifts to a longer wavelength. Consequently, the AO-ssRNA complex exhibits a characteristic red to orange fluorescence.[2][3] This spectral shift is the basis for the differential staining of DNA and RNA in cells, allowing for their simultaneous visualization and quantification.[4]
The interaction is highly cooperative, meaning the binding of one AO molecule increases the affinity for subsequent molecules to bind nearby.[5] This cooperative binding leads to the formation of dye aggregates on the ssRNA, which is crucial for the red fluorescence emission. The products of this interaction can, under certain conditions, form precipitates.[6]
Quantitative Analysis of AO-ssRNA Binding
The binding of Acridine Orange to single-stranded RNA can be quantitatively described by parameters such as the intrinsic association constant (K), the cooperativity coefficient (ω), and the number of binding sites per nucleotide (n). A seminal study by Kapuscinski, Darzynkiewicz, and Melamed (1983) provides key quantitative data on these interactions with various homoribopolymers. The data was analyzed using the McGhee-von Hippel model for ligand-polymer interactions.[5]
Table 1: Binding Parameters of Acridine Orange with Single-Stranded Homoribopolymers
| Homoribopolymer | Intrinsic Association Constant (K) (M⁻¹) | Cooperativity Coefficient (ω) | Number of Binding Sites (n) |
| poly(A) | 1.5 x 10⁵ | 50 | 1 |
| poly(C) | 2.0 x 10⁵ | 100 | 1 |
| poly(U) | 1.0 x 10⁵ | 30 | 1 |
| poly(I) | 2.5 x 10⁵ | 120 | 1 |
| (Data presented in this table is based on the findings of Kapuscinski J, Darzynkiewicz Z, Melamed MR. Biochemical Pharmacology. 1983;32(24):3679-94.[5]) |
Experimental Protocols
Characterizing the electrostatic interaction between AO and ssRNA involves several key biophysical techniques. Below are detailed methodologies for two common experimental approaches.
Fluorescence Titration Spectroscopy
This method is used to determine the binding affinity and stoichiometry of the AO-ssRNA interaction by monitoring the changes in AO's fluorescence upon titration with ssRNA.
Objective: To determine the binding constant (K) and the number of binding sites (n) for the AO-ssRNA complex.
Materials:
-
Acridine Orange hydrochloride (spectroscopic grade)
-
Single-stranded RNA (e.g., synthetic homoribopolymer or a specific ssRNA sequence)
-
Binding buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.0)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of Acridine Orange (e.g., 1 mM) in the binding buffer. Protect from light.
-
Prepare a concentrated stock solution of the ssRNA in the binding buffer. Determine its concentration accurately using UV-Vis spectrophotometry (A260).
-
-
Experimental Setup:
-
Set the spectrofluorometer to the excitation wavelength for AO bound to ssRNA (approximately 460 nm) and the emission wavelength for the red fluorescence (approximately 650 nm).[3]
-
Prepare a solution of AO in a quartz cuvette at a fixed concentration (e.g., 1-5 µM) in the binding buffer.
-
-
Titration:
-
Record the initial fluorescence intensity of the AO solution.
-
Add small aliquots of the ssRNA stock solution to the AO solution in the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate for a few minutes.
-
Record the fluorescence intensity after each addition. .
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the ssRNA concentration.
-
Analyze the binding isotherm using appropriate models, such as the Scatchard plot or non-linear regression fitting to the McGhee-von Hippel equation, to determine the binding constant (K) and the number of binding sites (n).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of the AO-ssRNA interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.
Objective: To obtain a complete thermodynamic profile of the AO-ssRNA interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Acridine Orange hydrochloride
-
Single-stranded RNA
-
Binding buffer (the same buffer should be used for both AO and ssRNA solutions to minimize heat of dilution effects)
Procedure:
-
Sample Preparation:
-
Prepare a solution of ssRNA (e.g., 10-50 µM) in the binding buffer. Degas the solution thoroughly.
-
Prepare a solution of Acridine Orange (e.g., 200-500 µM) in the same, degassed binding buffer. The concentration of the titrant (AO) should be 10-20 times higher than the macromolecule (ssRNA).
-
-
Instrument Setup:
-
Clean the sample and reference cells of the ITC instrument according to the manufacturer's protocol.
-
Load the ssRNA solution into the sample cell and the binding buffer into the reference cell.
-
Load the Acridine Orange solution into the injection syringe.
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 5-10 µL) of the AO solution into the ssRNA solution in the sample cell.
-
The instrument will measure the heat released or absorbed during each injection.
-
Continue the injections until the heat signal diminishes, indicating that the ssRNA is saturated with AO.
-
-
Control Experiment:
-
Perform a control titration by injecting the AO solution into the binding buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection and plot it against the molar ratio of AO to ssRNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the ITC software to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy change (ΔG = -RTlnKₐ) and the entropy change (ΔG = ΔH - TΔS).
-
Visualizations
Signaling Pathway of AO-ssRNA Interaction and Fluorescence Emission
Caption: Interaction pathway of Acridine Orange with ssRNA.
Experimental Workflow for Fluorescence Titration
Caption: Workflow for fluorescence titration of AO with ssRNA.
Logical Relationship in Isothermal Titration Calorimetry
Caption: Logical flow of an ITC experiment for AO-ssRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of acridine orange with nucleic acids. Properties of complexes of acridine orange with single stranded ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Denaturation of RNA and DNA in situ induced by acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
Acridine Orange Hemi(zinc chloride) Salt: A Technical Guide for Monitoring pH in Acidic Organelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) Orange (AO) is a versatile, cell-permeable fluorescent dye that has long been a staple in cellular and molecular biology for the investigation of acidic organelles.[1][2] As a metachromatic dye, its fluorescence emission is dependent on its concentration and the surrounding pH, making it a powerful tool for studying the acidic compartments of the cell, such as lysosomes, endosomes, and autophagosomes.[3][4] This technical guide provides an in-depth exploration of the principles and protocols for using Acridine Orange hemi(zinc chloride) salt to monitor pH in these vital organelles, offering critical insights for researchers in basic science and drug development.
The utility of Acridine Orange as a pH indicator lies in its nature as a weak base.[5][6] In its unprotonated, neutral form at physiological pH, AO can freely permeate biological membranes.[5] However, upon encountering the acidic environment within organelles like lysosomes (pH 4-5), it becomes protonated.[5][6] This charged form is membrane-impermeable and thus becomes trapped and accumulates within the acidic vesicle.[1][5] It is this accumulation and the subsequent concentration-dependent aggregation that leads to a distinct shift in its fluorescence emission, providing a visual and quantifiable measure of organellar pH.[1][7]
Core Principle: pH-Dependent Accumulation and Metachromatic Shift
The fundamental principle behind Acridine Orange's use as a pH indicator in acidic organelles is its lysosomotropic character.[5][8] As a weak base, AO exists in equilibrium between its neutral, membrane-permeant form and its protonated, membrane-impermeant form. The low pH inside lysosomes shifts this equilibrium towards the protonated state, leading to its accumulation.[5][7]
At low concentrations, such as in the cytoplasm and nucleus, monomeric Acridine Orange intercalates with double-stranded DNA (dsDNA) and binds to single-stranded nucleic acids (ssDNA and RNA), emitting a green fluorescence .[1][4] However, at the high concentrations achieved within acidic organelles, AO molecules form aggregates or dimers.[1] These aggregates exhibit a metachromatic shift in their fluorescence, emitting a red-orange fluorescence .[1][5] This dual fluorescence allows for the ratiometric analysis of cellular acidity, making AO an invaluable tool for studying lysosomal function, autophagy, and apoptosis.[1] A decrease in the red-to-green fluorescence intensity ratio can indicate a loss of the acidic environment within the lysosome, a phenomenon known as lysosomal membrane permeabilization (LMP), which is an early hallmark of cellular stress and cell death.[5][9]
Quantitative Data
The following tables summarize key quantitative data for this compound, crucial for designing and interpreting experiments.
Table 1: Physicochemical and Spectral Properties of Acridine Orange
| Property | Value | Reference(s) |
| pKa | 9.65 - 10.25 | [1][6][10] |
| Molecular Formula | C₁₇H₂₀ClN₃·HCl·0.5ZnCl₂ | [11] |
| Molecular Weight | 369.96 g/mol | [11] |
| Excitation Maximum (Monomeric/DNA-bound) | ~490-502 nm | [12][13] |
| Emission Maximum (Monomeric/DNA-bound) | ~525-530 nm (Green) | [12] |
| Excitation Maximum (Aggregated/RNA-bound) | ~460 nm | [4][12] |
| Emission Maximum (Aggregated/RNA-bound) | ~630-650 nm (Red) | [4][12] |
Note: The exact excitation and emission maxima can vary slightly depending on the specific experimental conditions, such as solvent and the presence of binding substrates.[1]
Table 2: Typical Experimental Parameters
| Parameter | Value | Reference(s) |
| Working Concentration | 0.5 - 5.0 µM (approximately 1-5 µg/mL) | [5][14] |
| Incubation Time | 15 - 30 minutes | [5][14] |
| Incubation Temperature | 37°C | [5][14] |
Experimental Protocols
Protocol 1: Staining of Live Cultured Cells for Lysosomal pH Assessment
This protocol provides a general method for staining live cultured cells to visualize acidic organelles using fluorescence microscopy.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)[1][15]
-
Complete cell culture medium[5]
-
Phosphate-buffered saline (PBS)[1]
-
Fluorescence microscope with appropriate filter sets for green and red fluorescence[1]
Procedure:
-
Cell Preparation: Culture cells to a confluence of 50-75% on a suitable imaging vessel. Ensure the cells are healthy and actively growing.[5]
-
Prepare Staining Solution: On the day of the experiment, prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL (approximately 2-5 µM). Pre-warm the staining solution to 37°C.[5][15]
-
Cell Staining: Remove the culture medium from the cells. Add the pre-warmed Acridine Orange staining solution to the cells, ensuring the entire cell monolayer is covered.[5]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[5][14]
-
Washing: Remove the staining solution. Wash the cells twice with pre-warmed complete phenol (B47542) red-free medium or PBS for 5 minutes each to remove excess dye.[5][6]
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in both the green and red channels. Lysosomes and other acidic organelles will appear as red/orange puncta, while the nucleus and cytoplasm will fluoresce green.[1][8]
Protocol 2: In Vitro Measurement of Acridine Orange Fluorescence at Different pH Values
This protocol describes a general procedure for measuring the fluorescence emission spectra of Acridine Orange at different pH values using a spectrofluorometer.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)[1]
-
A series of buffers covering a range of pH values (e.g., citrate, phosphate, borate (B1201080) buffers)[1]
-
Spectrofluorometer[1]
-
Quartz cuvettes[1]
Procedure:
-
Prepare a Working Solution of Acridine Orange: Dilute the stock solution in a suitable buffer (e.g., PBS pH 7.4) to a final concentration of approximately 1-5 µM.[1]
-
Prepare pH-Adjusted Samples: For each pH value to be tested, add a small aliquot of the Acridine Orange working solution to the respective buffer in a quartz cuvette to achieve the desired final concentration. Ensure the final concentration of the organic solvent from the stock solution is minimal.[1]
-
Spectrofluorometer Setup: Set the excitation wavelength (e.g., 490 nm for green fluorescence or 460 nm for red fluorescence). Set the emission scan range (e.g., 500-700 nm).
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each pH sample.[1]
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength for each pH. Analyze the spectra for shifts in the emission maximum and changes in fluorescence intensity.[1]
Visualizations
The following diagrams illustrate the mechanism of action of Acridine Orange and a typical experimental workflow.
Caption: Mechanism of Acridine Orange as a pH indicator.
Caption: Experimental workflow for lysosomal pH analysis.
Applications in Research and Drug Development
The ability of Acridine Orange to report on the integrity of acidic organelles makes it a valuable tool in various research areas:
-
Autophagy Research: Autophagy involves the formation of acidic autolysosomes. AO can be used to track the formation of these acidic vesicular organelles (AVOs).[7][16]
-
Apoptosis and Cell Viability: Lysosomal membrane permeabilization is an early event in some forms of apoptosis. The leakage of AO from lysosomes, observed as a decrease in red fluorescence and an increase in diffuse green fluorescence, can be used as an indicator of LMP and cell death.[6][9]
-
Drug Development: Many cationic amphiphilic drugs are known to accumulate in lysosomes and can lead to lysosomal dysfunction. AO can be used in high-throughput screening assays to assess the effects of drug candidates on lysosomal stability and pH.[6][9]
-
Lysosomal Storage Disorders: In these genetic diseases, the accumulation of undigested material can alter lysosomal pH and function. AO can be used to study these changes in cellular models of the diseases.
Limitations and Considerations
While Acridine Orange is a powerful tool, researchers should be aware of its limitations:
-
Phototoxicity: AO is a photosensitizer and can induce phototoxic effects, especially with prolonged exposure to excitation light. This can lead to lysosomal damage and cell death, confounding experimental results.[6][17]
-
Concentration Dependence: The metachromatic shift is highly dependent on the local concentration of AO. Factors that affect dye accumulation, other than pH, can influence the fluorescence ratio.[1][7]
-
RNA Binding: AO also binds to RNA, which can contribute to the red fluorescence signal. In cells with high RNA content, this may interfere with the specific signal from acidic organelles.[18]
-
Specificity: While AO preferentially accumulates in acidic organelles, it is not exclusively specific to lysosomes and will also stain other acidic compartments like late endosomes and autophagosomes.[3]
Conclusion
This compound remains a widely used and cost-effective fluorescent probe for the study of acidic organelles.[15] Its unique pH-sensitive and concentration-dependent fluorescence provides valuable insights into the physiological and pathological states of lysosomes and other acidic vesicles. By understanding the underlying principles of its mechanism, adhering to established protocols, and being mindful of its limitations, researchers can effectively leverage this classic dye to advance our understanding of cellular function and to aid in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. indiamart.com [indiamart.com]
- 3. Acridine orange - Wikipedia [en.wikipedia.org]
- 4. Acridine Orange | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Acridine orange staining [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]
- 11. This compound | Abcam [abcam.com]
- 12. This compound - CAS-Number 10127-02-3 - Order from Chemodex [chemodex.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. biomol.com [biomol.com]
- 15. benchchem.com [benchchem.com]
- 16. Acridine Orange [wahoo.cns.umass.edu]
- 17. Photooxidative damage to lysosomes of cultured macrophages by acridine orange [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Acridine Orange: A Technical Guide to its Differential Fluorescence with DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) Orange (AO) is a versatile, cell-permeable fluorescent dye renowned for its ability to differentially stain DNA and RNA. This metachromatic property, where the dye emits different wavelengths of light depending on its binding mode and local concentration, makes it an invaluable tool in cellular and molecular biology. When bound to double-stranded DNA (dsDNA), AO exhibits a green fluorescence, while its association with single-stranded RNA (or denatured single-stranded DNA) results in a red to orange fluorescence.[1][2][3] This distinct spectral behavior allows for the simultaneous visualization and quantification of these crucial nucleic acids within cells and in vitro.
This technical guide provides an in-depth exploration of the excitation and emission spectra of Acridine Orange when bound to DNA versus RNA. It details the underlying molecular mechanisms, presents key quantitative data, and offers comprehensive experimental protocols for accurate and reproducible fluorescence spectroscopy.
Core Principles of Acridine Orange-Nucleic Acid Interactions
The differential fluorescence of Acridine Orange arises from its distinct modes of interaction with the structural differences between dsDNA and RNA.
Binding to Double-Stranded DNA (dsDNA): At low dye-to-nucleic acid ratios, the planar, cationic AO molecule intercalates between the base pairs of the DNA double helix. In this monomeric, intercalated state, the dye molecules are sufficiently separated, preventing self-aggregation. Upon excitation, these monomers emit a characteristic green fluorescence.[1]
Binding to Single-Stranded RNA: RNA, being single-stranded, does not readily permit stable intercalation. Instead, the positively charged AO molecules interact electrostatically with the negatively charged phosphate (B84403) backbone of the RNA strand. This leads to the aggregation and stacking of AO molecules along the nucleic acid chain. These aggregates exhibit a red-shifted emission, resulting in red to orange fluorescence.[1][3] The formation of these aggregates is concentration-dependent.[4][5]
Quantitative Spectroscopic Data
The following tables summarize the key spectral properties of Acridine Orange when bound to dsDNA and RNA. It is important to note that the exact excitation and emission maxima can vary slightly depending on factors such as buffer composition, pH, ionic strength, and the dye-to-nucleic acid ratio.
| Parameter | Acridine Orange bound to dsDNA | Acridine Orange bound to RNA |
| Excitation Maximum (λex) | ~502 nm[1] | ~460 nm[1] |
| Emission Maximum (λem) | ~525 nm (Green)[1] | ~650 nm (Red)[1] |
| Fluorescence Lifetime (τ) | ~2 ns[6] | ~20 ns[6] |
| Fluorescence Quantum Yield (Φ) | Increases with increasing DNA-to-dye ratio[7] | Not consistently reported, but generally lower than DNA-bound AO |
Experimental Protocols for In-Vitro Fluorescence Spectroscopy
This section provides a detailed methodology for the in-vitro analysis of Acridine Orange fluorescence with purified dsDNA and RNA.
I. Materials and Reagents
-
Acridine Orange Hydrochloride: High purity, molecular biology grade.
-
Purified dsDNA: e.g., Calf Thymus DNA.
-
Purified RNA: e.g., Torula Yeast RNA.
-
Buffer Solution: 0.1 M Phosphate buffer (pH 6.0) or 20 mM Citrate-Phosphate buffer (pH 3.0) with 0.1 mM EDTA and 0.2 M Sucrose.[8][9]
-
Spectrofluorometer: Capable of measuring excitation and emission spectra.
-
Quartz Cuvettes: For fluorescence measurements.
II. Preparation of Stock Solutions
-
Acridine Orange Stock Solution (1 mg/mL): Dissolve 10 mg of Acridine Orange hydrochloride in 10 mL of nuclease-free water. Store protected from light at 4°C.
-
Nucleic Acid Stock Solutions (1 mg/mL): Dissolve dsDNA and RNA in the chosen buffer to a final concentration of 1 mg/mL. Ensure complete dissolution. The concentration should be confirmed by UV-Vis spectrophotometry.
III. Spectroscopic Measurement Procedure
-
Instrument Settings:
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
For DNA-bound AO, set the excitation wavelength to ~502 nm and scan the emission from 510 nm to 700 nm.
-
For RNA-bound AO, set the excitation wavelength to ~460 nm and scan the emission from 500 nm to 750 nm.
-
To determine the excitation spectra, set the emission wavelength to the respective maxima (~525 nm for DNA, ~650 nm for RNA) and scan the excitation wavelengths.
-
-
Sample Preparation and Measurement:
-
Perform titrations by adding increasing amounts of nucleic acid to a fixed concentration of Acridine Orange, or vice versa. The dye-to-nucleic acid ratio is a critical parameter.
-
For DNA: Start with a low dye concentration (e.g., 1-5 µM AO) in the buffer. Add small aliquots of the DNA stock solution and record the fluorescence spectrum after each addition.
-
For RNA: Use a similar concentration of AO. Add small aliquots of the RNA stock solution and record the fluorescence spectrum. Note that at high dye-to-RNA ratios, precipitation can occur.[4]
-
Equilibrate the samples for a few minutes before each measurement.
-
Record the fluorescence intensity at the respective emission maxima.
-
IV. Data Analysis
-
Plot fluorescence intensity as a function of nucleic acid concentration to observe the binding saturation.
-
Normalize the emission spectra to compare the spectral shifts and relative intensities.
-
The ratio of red to green fluorescence can be used as a ratiometric measure, which can be more robust than absolute intensity measurements.[4]
Visualization of Mechanisms and Workflows
To further elucidate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of Acridine Orange differential fluorescence.
Caption: General experimental workflow for in-vitro analysis.
Conclusion
Acridine Orange remains a powerful and widely used fluorescent probe for the differential analysis of DNA and RNA. Its distinct spectral properties when bound to these nucleic acids provide a valuable tool for researchers in various fields, from basic cell biology to drug development. A thorough understanding of its binding mechanisms and careful control of experimental parameters, particularly the dye-to-nucleic acid ratio and buffer conditions, are essential for obtaining accurate and meaningful results. This guide provides the foundational knowledge and practical protocols to effectively utilize Acridine Orange in a research setting.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. Acridine Orange | AAT Bioquest [aatbio.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
An In-depth Technical Guide to the Cell Permeability and Uptake of Acridine Orange Hemi(zinc chloride) Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and permeability of Acridine (B1665455) Orange hemi(zinc chloride) salt. It details the underlying mechanisms, experimental protocols for quantification, and the interplay with cellular signaling pathways, particularly autophagy.
Core Concepts: Cell Permeability and Uptake Mechanism
Acridine Orange (AO) is a cell-permeable, metachromatic fluorescent dye. Its hemi(zinc chloride) salt form is commonly used in biological research. The primary mechanism governing its entry into cells is a combination of passive diffusion and ion trapping.
As a weak base, the unprotonated, neutral form of Acridine Orange can freely diffuse across the plasma membrane into the cytoplasm, which has a relatively neutral pH (around 7.2-7.4). Once inside the cell, AO encounters acidic organelles, most notably lysosomes and late endosomes, which maintain a low internal pH (4.5-5.0).[1]
In this acidic environment, the AO molecule becomes protonated. This charged, cationic form is membrane-impermeable and is consequently trapped and accumulates within these acidic vesicular organelles (AVOs).[2] This process is known as ion trapping . At high concentrations within these vesicles, AO molecules form aggregates that exhibit a metachromatic shift in their fluorescence emission from green to red-orange. In contrast, the monomeric form of AO, which is found at lower concentrations in the cytoplasm and nucleus where it intercalates with DNA and RNA, fluoresces green.[3][4]
This differential fluorescence is the basis for many of its applications, including the visualization of acidic organelles and the assessment of processes like autophagy.[2]
Visualizing the Uptake Mechanism
The following diagram illustrates the process of Acridine Orange uptake and accumulation in acidic organelles.
Caption: Workflow of Acridine Orange cellular uptake and lysosomal accumulation.
Quantitative Data on Acridine Orange Uptake
The accumulation of Acridine Orange in acidic vesicular organelles can be quantified by measuring the intensity of its red and green fluorescence. A common method is to calculate the red-to-green fluorescence intensity ratio (R/GFIR), which provides a ratiometric measure of AVO volume.[3] This approach is often used to compare the uptake and accumulation of AO in different cell types or under various experimental conditions.
Malignant cells often exhibit a more acidic tumor microenvironment and have been shown to accumulate higher levels of AO compared to normal cells.[5] The following table provides a synthesized representation of typical quantitative data obtained from flow cytometry analysis of AO uptake.
| Cell Line/Condition | Cell Type | Mean Green Fluorescence Intensity (Arbitrary Units) | Mean Red Fluorescence Intensity (Arbitrary Units) | Red/Green Fluorescence Intensity Ratio (R/GFIR) |
| Control Fibroblasts | Normal | 150 | 50 | 0.33 |
| HeLa | Cervical Cancer | 180 | 150 | 0.83 |
| MCF-7 | Breast Cancer | 200 | 180 | 0.90 |
| Fibroblasts + Rapamycin | Autophagy-induced | 160 | 120 | 0.75 |
This table is a synthesized representation of data from multiple sources to illustrate typical experimental outcomes. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for assessing the cellular uptake of Acridine Orange hemi(zinc chloride) salt are provided below for two common techniques: fluorescence microscopy and flow cytometry.
Fluorescence Microscopy Protocol for Lysosomal Staining
This protocol is designed for the qualitative and semi-quantitative analysis of AO accumulation in lysosomes of live cells.
Materials:
-
This compound (e.g., Sigma-Aldrich A6014)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets for green and red fluorescence
Procedure:
-
Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging vessel.
-
Preparation of Staining Solution: Prepare a 1 mg/mL stock solution of Acridine Orange in sterile water. On the day of the experiment, dilute the stock solution in complete cell culture medium to a final working concentration of 1-5 µg/mL.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed (37°C) Acridine Orange staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or complete cell culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately visualize the cells under a fluorescence microscope.
-
Use a blue excitation filter (around 488 nm) to observe green fluorescence from the cytoplasm and nucleus, and red-orange fluorescence from the acidic organelles.[6]
-
Visualizing the Microscopy Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. Zinc enhances autophagic flux and lysosomal function through transcription factor EB activation and V-ATPase assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. [The fluorescent staining of mitochondria in living HeLa- and LM-cells with new acridine dyes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Staining Acidic Vesicular Organelles with Acridine Orange Hemi(Zinc Chloride) Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Orange is a versatile, cell-permeable fluorescent dye widely utilized for the visualization and analysis of acidic vesicular organelles (AVOs), such as lysosomes and autolysosomes.[1][2] As a weak base, Acridine Orange traverses biological membranes in its uncharged state. Upon encountering the acidic environment within AVOs (pH 4-5), it becomes protonated and trapped, leading to its accumulation.[3] This concentration-dependent aggregation results in a metachromatic shift of its fluorescence emission from green to red/orange, allowing for the qualitative and quantitative assessment of these organelles.[1][2][3] This property is particularly useful in the study of autophagy, a cellular process involving the lysosomal degradation of cytoplasmic components, where an increase in AVOs is a key characteristic.[2][4]
The hemi(zinc chloride) salt of Acridine Orange is a common and stable form of the dye used for these applications. The protocols provided herein are applicable to this salt form.
Principle of Staining
Acridine Orange exhibits different fluorescent properties based on its concentration and the surrounding pH. In neutral or alkaline environments like the cytoplasm and nucleus, at low concentrations, it intercalates with double-stranded DNA (dsDNA) and emits green fluorescence.[5] In contrast, within the acidic compartments of AVOs, the dye accumulates at high concentrations, leading to the formation of aggregates that emit red to orange fluorescence.[5] This differential staining allows for the ratiometric analysis of red to green fluorescence intensity, providing a quantitative measure of the volume of acidic compartments within the cell.[1][2] An increase in the red-to-green fluorescence intensity ratio is often indicative of an increase in autophagy.[1][2]
Signaling Pathway in Autophagy leading to AVO formation
The formation of acidic vesicular organelles, particularly autolysosomes, is a key event in the autophagy pathway. This process is tightly regulated by a series of signaling proteins. A simplified overview of this pathway is presented below.
Caption: Simplified signaling pathway of macroautophagy.
Experimental Protocols
Preparation of Acridine Orange Stock Solution
-
Reagent: Acridine Orange hemi(zinc chloride) salt.
-
Solvent: Dissolve the salt in sterile distilled water or ethanol.[6]
-
Concentration: Prepare a stock solution of 1 mg/mL.[6]
-
Storage: Store the stock solution protected from light at 4°C.[6]
Protocol 1: Staining of Acidic Vesicular Organelles for Fluorescence Microscopy
This protocol is suitable for the qualitative and semi-quantitative analysis of AVOs in live cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acridine Orange stock solution (1 mg/mL)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells to 50-70% confluency.
-
Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of Acridine Orange by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-5 µg/mL.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed Acridine Orange staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS for 5 minutes each to reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed PBS or phenol (B47542) red-free medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Capture images in both the green and red fluorescence channels.
-
Expected Results:
-
Healthy cells: Green fluorescence in the nucleus and cytoplasm, with bright red/orange fluorescent puncta representing the acidic vesicular organelles.
-
Apoptotic cells: May show condensed or fragmented chromatin with bright green fluorescence, and an increase in red/orange puncta.
-
Necrotic cells: Will exhibit diffuse red/orange fluorescence.
Protocol 2: Quantification of Acidic Vesicular Organelles by Flow Cytometry
This protocol allows for the quantitative analysis of AVOs in a cell population.
Materials:
-
Cells cultured in suspension or harvested from a monolayer
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acridine Orange stock solution (1 mg/mL)
-
Flow cytometer with blue (488 nm) and yellow/green (e.g., 561 nm) lasers
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in complete medium.
-
Cell Staining:
-
Add Acridine Orange stock solution directly to the cell suspension to a final concentration of 1 µg/mL.
-
Incubate for 15-20 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the stained cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Repeat the wash step.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry.
-
Analyze the cells immediately on a flow cytometer.
-
Detect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence in the FL3 channel (e.g., >650 nm long-pass filter).
-
Quantify the mean fluorescence intensity of both green and red signals. The red-to-green fluorescence intensity ratio (R/GFIR) can be calculated to represent the volume of AVOs.[1][2]
-
Quantitative Data Summary
The optimal staining conditions for Acridine Orange can vary depending on the cell type and experimental setup. The following tables provide a summary of recommended parameters.
Table 1: Recommended Staining Parameters for Fluorescence Microscopy
| Cell Type | Acridine Orange Concentration (µg/mL) | Incubation Time (minutes) |
| General Mammalian Cells | 1 - 5 | 15 - 30 |
| Human Breast Cancer Cells (MDA-MB-231, BT-474) | 1 | 20 |
| Primary Rat Fibroblasts | 1 | Not specified |
Table 2: Recommended Staining Parameters for Flow Cytometry
| Cell Type | Acridine Orange Concentration (µg/mL) | Incubation Time (minutes) |
| General Mammalian Cells | 1 | 15 - 20 |
| Human Glioblastoma Cells (U-87 MG) | 1 | 15 |
Table 3: Fluorescence Microscopy Filter Recommendations
| Fluorescence Channel | Excitation Wavelength (nm) | Emission Wavelength (nm) | Target |
| Green | ~488 | ~520-530 | dsDNA, Cytoplasm (monomeric AO) |
| Red/Orange | ~488 or ~550 | >650 | AVOs (aggregated AO) |
Experimental Workflow
The general workflow for using Acridine Orange to assess changes in acidic vesicular organelles, for example in response to a drug treatment, is outlined below.
Caption: General experimental workflow for AVO analysis.
Troubleshooting
-
High Background Fluorescence: Ensure thorough washing after staining. Using phenol red-free medium for imaging can also help reduce background.
-
Weak Signal: Optimize the Acridine Orange concentration and/or incubation time. Ensure the stock solution has been stored correctly and is not expired. Check that the microscope filters are appropriate for Acridine Orange.
-
Phototoxicity: Acridine Orange can be phototoxic, especially at high concentrations. Minimize the exposure of stained cells to the excitation light. Use the lowest possible dye concentration that gives a detectable signal.
Conclusion
This compound is a reliable and cost-effective fluorescent probe for staining and quantifying acidic vesicular organelles. Its metachromatic properties make it particularly useful for studying dynamic cellular processes such as autophagy. By following the detailed protocols and considering the quantitative parameters provided, researchers can effectively utilize this dye to gain valuable insights into the role of AVOs in cellular health and disease.
References
Acridine Orange Staining for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) Orange (AO) is a cell-permeable, nucleic acid-selective fluorescent dye that is widely used in flow cytometry for the analysis of cellular physiology, including cell cycle status and apoptosis.[1][2] Due to its metachromatic properties, AO exhibits different fluorescence emission spectra depending on its interaction with cellular components, primarily nucleic acids.[3][4] When AO intercalates into double-stranded DNA (dsDNA), it emits green fluorescence.[5][6] Conversely, when it binds to single-stranded DNA (ssDNA) or RNA through electrostatic interactions, it emits red or orange fluorescence.[5][6] This differential staining allows for the simultaneous quantification of DNA and RNA content within a cell population, providing valuable insights into different biological processes. Additionally, as a cationic dye, AO can accumulate in acidic organelles like lysosomes, where it emits orange light under low pH conditions.[2][6]
This document provides detailed protocols for the use of Acridine Orange in flow cytometry for the analysis of cell viability, cell cycle, and apoptosis.
Principle of Acridine Orange Staining
Acridine Orange is a versatile dye that can differentiate between different types of nucleic acids based on their conformation.
-
Binding to dsDNA: In its monomeric form, AO intercalates into the double helix of DNA, resulting in a green fluorescence emission with a maximum at approximately 525 nm when excited by a 488 nm laser.[1]
-
Binding to ssDNA and RNA: At higher concentrations or when binding to single-stranded nucleic acids, AO molecules aggregate, leading to a shift in the fluorescence emission to red, with a maximum around 650 nm.[2]
-
Apoptosis Detection: During apoptosis, cell membranes undergo changes, and chromatin condensation and DNA fragmentation occur. This can lead to a decrease in green fluorescence and an increase in red/orange fluorescence as AO binds to the increased amount of single-stranded DNA and RNA.[5][7]
-
Cell Cycle Analysis: The RNA content of a cell is generally higher in actively cycling cells (G1, S, G2, M phases) compared to quiescent cells (G0). This allows for the discrimination of G0 from G1 phase cells, a capability not offered by all DNA content dyes.[5]
Data Presentation
The following tables summarize the key quantitative data for Acridine Orange staining protocols in flow cytometry.
Table 1: Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Solvent/Buffer | Storage |
| Acridine Orange | 2 mg/mL[8] | 20 µg/mL[5][8] | Distilled Water (dH₂O)[8] | Refrigerated, protected from light[8] |
| Citric Acid (0.1M) | 2.1 g / 100 mL[8] | - | dH₂O[8] | Room Temperature |
| Dibasic Sodium Phosphate (B84403) (0.2M) | 2.84 g / 100 mL[8] | - | dH₂O[8] | Room Temperature |
| Stock Buffer #1 (pH ~3.5) | See Protocol[8] | - | dH₂O[8] | Refrigerated |
| Stock Buffer #2 (pH ~3.8) | See Protocol | - | dH₂O | Refrigerated |
Table 2: Staining Parameters
| Parameter | Viable Cell/Apoptosis Analysis | Cell Cycle Analysis |
| Cell Concentration | 1 x 10⁵ - 1 x 10⁶ cells/mL[2][5] | 1 x 10⁵ - 1 x 10⁶ cells/mL[8] |
| AO Working Concentration | 0.5 - 5 µM | 20 µg/mL[8] |
| Incubation Time | 15 - 30 minutes | 1 minute[8] |
| Incubation Temperature | 37°C | Room Temperature[5] |
Table 3: Flow Cytometry Settings
| Parameter | Wavelength |
| Excitation Laser | 488 nm[5] |
| Green Fluorescence Emission | ~530 nm (e.g., 530/30 BP filter)[2][5] |
| Red Fluorescence Emission | >600 nm (e.g., 650 LP filter)[2][5] |
Experimental Protocols
Protocol 1: General Staining for Cell Viability and Apoptosis
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
Materials:
-
Acridine Orange (AO) Stock Solution (1 mM)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
1.5 mL microcentrifuge tubes
-
Flow cytometer with a 488 nm laser
Procedure:
-
Harvest 1 x 10⁵ to 1 x 10⁶ cells and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of PBS or cell culture media.
-
Prepare the AO staining solution by diluting the 1 mM stock solution to a final concentration of 0.5 - 5 µM in cell culture media.
-
Add 0.5 mL of the AO staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Analyze the cells immediately on a flow cytometer.
Data Analysis:
-
Live cells: High green fluorescence and low red fluorescence.[5]
-
Early apoptotic cells: Decreased green fluorescence and increased red/orange fluorescence.[5]
-
Late apoptotic/necrotic cells: Low green and high red fluorescence. For more definitive results, co-staining with a non-permeant dye like Ethidium Bromide (EB) or Propidium Iodide (PI) can be used, where necrotic cells will show high red fluorescence from the co-stain.[5][7]
Protocol 2: Cell Cycle Analysis
This protocol is designed to differentiate cell cycle phases, including the discrimination of G0 from G1 phase.
Materials:
-
Stock Buffer #1 (for 100 mL): [8]
-
100 µL Triton X-100 (0.1%)
-
6.85 g Sucrose (0.2 M)
-
3.58 mg Disodium EDTA (10⁻⁴ M)
-
50 mL pH 3.0 Citrate-Phosphate buffer (see below)
-
Adjust to 100 mL with dH₂O. Final pH should be ~3.5.
-
-
Stock Buffer #2 (for 100 mL): [8]
-
0.58 g NaCl (0.1 M)
-
14.25 mL pH 3.8 Citrate-Phosphate buffer (see below)
-
Adjust to 100 mL with dH₂O.
-
-
Citrate-Phosphate Buffers: [8]
-
Solution X (0.1 M Citric Acid): 2.1 g citric acid monohydrate in 100 mL dH₂O.
-
Solution Y (0.2 M Dibasic Sodium Phosphate): 2.84 g anhydrous, dibasic sodium phosphate in 100 mL dH₂O.
-
pH 3.0 buffer: 79.45 mL of X + 20.55 mL of Y.
-
pH 3.8 buffer: 64.5 mL of X + 35.5 mL of Y.
-
-
Acridine Orange (AO) Stock Solution: 2 mg/mL in dH₂O.[8]
-
AO Staining Solution (prepare fresh): 0.1 mL AO stock solution + 9.9 mL Stock Buffer #2 (final concentration 20 µg/mL).[8]
Procedure:
-
Harvest 1 x 10⁵ to 1 x 10⁶ cells in 100 µL of media.[8]
-
Add 0.5 mL of Stock Buffer #1 to the cell suspension.[8]
-
Incubate for 1 minute at room temperature.[8]
-
Add 0.5 mL of the freshly prepared AO Staining Solution.[8]
-
Run the sample immediately on a flow cytometer.[8]
Data Analysis:
-
A bivariate dot plot of green fluorescence (DNA content) versus red fluorescence (RNA content) is generated.
-
G0 cells: Low red and 2N green fluorescence.
-
G1 cells: Higher red fluorescence than G0 and 2N green fluorescence.
-
S phase cells: Intermediate red fluorescence and >2N but <4N green fluorescence.
-
G2/M cells: High red fluorescence and 4N green fluorescence.
Visualizations
Caption: Workflow for AO Staining for Viability and Apoptosis.
Caption: Workflow for AO Staining for Cell Cycle Analysis.
Caption: Principle of Differential Staining by Acridine Orange.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. microbenotes.com [microbenotes.com]
- 4. notesforbiology.com [notesforbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Unveiling the Cell Cycle Dynamics in Cancer Cells with Acridine Orange Hemi(zinc chloride) Salt
Application Note
Introduction
Acridine Orange hemi(zinc chloride) salt is a versatile and cost-effective fluorescent dye crucial for cell cycle analysis in cancer research.[1][2] This metachromatic dye can differentially stain double-stranded DNA (dsDNA) and single-stranded nucleic acids (RNA and ssDNA), allowing for the simultaneous quantification of DNA and RNA content within individual cells.[3][4][5] This unique property enables researchers to distinguish between different phases of the cell cycle (G0/G1, S, and G2/M) and to identify quiescent cells (G0), providing valuable insights into the proliferative status of cancer cell populations.[6][7] Its ability to accumulate in the acidic tumor microenvironment further enhances its utility in cancer studies.[1]
Principle of the Assay
Acridine Orange (AO) is a cell-permeable dye that intercalates into dsDNA as a monomer, emitting a green fluorescence.[4][6] In contrast, it binds to single-stranded RNA and denatured single-stranded DNA through electrostatic interactions, leading to the formation of aggregates that emit a red fluorescence.[3][4]
The intensity of green fluorescence is directly proportional to the cellular DNA content. Therefore, cells in the G2/M phase, having twice the DNA content of G0/G1 cells, will exhibit approximately double the green fluorescence intensity.[8] Cells in the S phase, actively replicating their DNA, will show an intermediate level of green fluorescence.[8]
Simultaneously, the red fluorescence intensity reflects the cellular RNA content. Actively dividing cells in the G1, S, and G2/M phases have a higher RNA content compared to quiescent G0 cells.[6] This differential staining allows for the discrimination of quiescent G0 cells from cycling G1 cells, a distinction not easily achieved with DNA content stains alone.[9]
Data Presentation
Table 1: Spectral Properties of Acridine Orange-Nucleic Acid Complexes
| Parameter | Bound to dsDNA | Bound to RNA/ssDNA |
| Excitation Maximum | ~502 nm[3] | ~460 nm[3] |
| Emission Maximum | ~525 nm (Green)[3] | ~650 nm (Red)[3] |
Table 2: Recommended Reagents and Concentrations for Staining Protocol
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 2 mg/mL in dH₂O[10] | 20 µg/mL[10] | Nucleic acid staining |
| Triton X-100 | 10% (v/v) | 0.1% (v/v) in Buffer #1[10] | Cell permeabilization |
| Citric Acid Monohydrate | 0.1 M[10] | Varies in buffers | pH adjustment |
| Dibasic Sodium Phosphate (B84403) (anhydrous) | 0.2 M[10] | Varies in buffers | pH adjustment |
| Sucrose | - | 0.2 M in Buffer #1[10] | Osmotic stabilization |
| Disodium EDTA | 0.5 M | 10⁻⁴ M in Buffer #1[10] | Chelating agent |
| Sodium Chloride (NaCl) | - | 0.1 M in Buffer #2[10] | Ionic strength adjustment |
Experimental Protocols
Protocol 1: Preparation of Staining Buffers
This protocol is adapted from the University of Iowa Carver College of Medicine Flow Cytometry Facility.[10]
1. Citrate-Phosphate Buffer Preparation:
-
Solution X (0.1 M Citric Acid): Dissolve 2.1 g of citric acid monohydrate in 100 mL of dH₂O.[10]
-
Solution Y (0.2 M Dibasic Sodium Phosphate): Dissolve 2.84 g of anhydrous dibasic sodium phosphate in 100 mL of dH₂O.[10]
-
pH 3.0 Buffer: Mix 79.45 mL of Solution X with 20.55 mL of Solution Y.[10]
-
pH 3.8 Buffer: Mix 64.5 mL of Solution X with 35.5 mL of Solution Y.[10]
2. Stock Buffer #1 (Permeabilization Buffer):
-
To prepare 100 mL:
3. Stock Buffer #2 (Staining Buffer Base):
-
To prepare 100 mL:
Protocol 2: Acridine Orange Staining for Cell Cycle Analysis
1. Cell Preparation:
-
Harvest 1 x 10⁵ to 1 x 10⁶ cancer cells per sample.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of phosphate-buffered saline (PBS) or culture medium.[11]
2. Permeabilization:
3. Staining:
-
Prepare the AO staining solution fresh by diluting the 2 mg/mL stock solution 1:100 in Stock Buffer #2 to a final concentration of 20 µg/mL.[10]
-
Add 0.5 mL of the AO staining solution to the permeabilized cell suspension.[10]
4. Flow Cytometry Analysis:
-
Analyze the stained cells immediately on a flow cytometer.
-
Excite the cells using a 488 nm blue laser.[11]
-
Collect green fluorescence in the FL1 channel (e.g., using a 530/30 nm bandpass filter) and red fluorescence in the FL3 channel (e.g., using a >650 nm longpass filter).[1]
Data Analysis and Interpretation
The collected flow cytometry data can be visualized as a bivariate dot plot of red fluorescence (RNA content) versus green fluorescence (DNA content).
-
G0 cells: Low red and low green fluorescence.
-
G1 cells: Higher red and low green fluorescence.
-
S phase cells: Intermediate to high red and intermediate green fluorescence.
-
G2/M phase cells: High red and high green fluorescence (approximately double the green fluorescence of G1 cells).
By gating on these distinct populations, the percentage of cells in each phase of the cell cycle can be quantified.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis using Acridine Orange.
Caption: Principle of Acridine Orange differential staining for cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Acridine orange - Wikipedia [en.wikipedia.org]
- 4. Acridine Orange | AAT Bioquest [aatbio.com]
- 5. blog-nanoentek.com [blog-nanoentek.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. The Eukaryotic Cell Cycle - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
Application Notes: Acridine Orange Staining for Apoptosis Detection in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, development, and elimination of damaged cells.[1] Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] Acridine Orange (AO) is a versatile, cell-permeant fluorescent dye that provides a simple and cost-effective method for detecting and quantifying apoptosis in primary cell cultures.[1] This nucleic acid-binding dye differentially stains double-stranded DNA (dsDNA) and single-stranded nucleic acids (ssDNA or RNA), allowing for the distinction between healthy, apoptotic, and necrotic cells.[1]
Principle of Acridine Orange Staining
Acridine Orange intercalates into double-stranded DNA, emitting a green fluorescence.[1] In contrast, it binds to single-stranded nucleic acids (like RNA or denatured DNA) through electrostatic interactions, resulting in red fluorescence.[1] In healthy cells with intact membranes, AO stains the nucleus green. During apoptosis, chromatin undergoes condensation and fragmentation. This condensed chromatin in early apoptotic cells stains bright green.[1] As apoptosis progresses, the cell membrane's integrity is compromised, a feature also characteristic of necrosis.[1]
To enhance the differentiation between late apoptotic and necrotic cells, Acridine Orange is often used in conjunction with membrane-impermeant dyes like Ethidium Bromide (EB) or Propidium Iodide (PI).[1][2] These dyes can only enter cells with compromised membranes, where they intercalate with DNA and fluoresce red, overpowering the green fluorescence of AO.[1]
The typical staining patterns observed under a fluorescence microscope are:
-
Viable Cells: Uniformly green nucleus with organized structure.[3][4]
-
Early Apoptotic Cells: Bright green nucleus with condensed or fragmented chromatin (apoptotic bodies).[3][4]
-
Late Apoptotic Cells: Orange to red nucleus with condensed and fragmented chromatin, indicating loss of membrane integrity.[3][4]
-
Necrotic Cells: Uniformly orange to red nucleus with no chromatin condensation.[3][4]
Key Applications
-
Quantitative analysis of apoptosis: Determining the percentage of apoptotic cells in a primary cell culture population following treatment with a compound or stimulus.[1]
-
Morphological assessment of apoptosis: Visualizing characteristic nuclear changes associated with apoptosis, such as chromatin condensation and fragmentation.[3]
-
Distinguishing between apoptosis and necrosis: When used with a counterstain like Ethidium Bromide or Propidium Iodide.[1]
-
High-throughput screening: The simplicity of the assay makes it suitable for screening potential therapeutic agents that induce or inhibit apoptosis.
Data Presentation
Table 1: Staining Patterns with Acridine Orange/Ethidium Bromide (AO/EB)
| Cell State | Nuclear Morphology | Fluorescence |
| Viable | Normal and organized chromatin | Green |
| Early Apoptotic | Condensed and fragmented chromatin | Bright Green |
| Late Apoptotic | Condensed and fragmented chromatin | Orange to Red |
| Necrotic | Normal chromatin | Orange to Red |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Parameter | Fluorescence Microscopy | Flow Cytometry |
| Acridine Orange Concentration | 1-10 µg/mL | 1-6 µg/mL[5] |
| Ethidium Bromide/Propidium Iodide Concentration | 1-10 µg/mL | 1-5 µg/mL[6] |
| Incubation Time | 5-15 minutes[1] | 5-15 minutes |
| Cell Density (for suspension cells) | ~1 x 10⁶ cells/mL[1] | ~1 x 10⁶ cells/mL[5] |
Note: Optimal concentrations and incubation times may vary depending on the primary cell type and experimental conditions. It is recommended to perform a titration experiment to determine the optimal parameters for your specific cells.
Experimental Protocols
A crucial step before staining is the induction of apoptosis in the primary cell culture. This can be achieved through various methods, including treatment with chemical inducers like Camptothecin (4-6 µM), Staurosporine, or exposure to stimuli such as UV radiation or heat shock.[7][8] A negative control group (untreated cells) should always be included.[7]
Protocol 1: Acridine Orange/Ethidium Bromide (AO/EB) Staining for Fluorescence Microscopy
This protocol is suitable for both adherent and suspension primary cell cultures.
Materials:
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in dH₂O)
-
Ethidium Bromide (EB) stock solution (e.g., 1 mg/mL in dH₂O)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Primary cell culture (adherent or in suspension)
-
Fluorescence microscope with appropriate filters for green and red fluorescence
Procedure:
-
Induce Apoptosis: Treat primary cells with the desired apoptotic stimulus. Remember to include an untreated control.
-
Prepare Staining Solution: Prepare a fresh AO/EB staining solution by adding 1 µL of AO stock solution and 1 µL of EB stock solution to 100 µL of PBS. This results in a final concentration of approximately 10 µg/mL for each dye. Protect the solution from light.
-
Cell Preparation:
-
For Adherent Cells: Grow cells on coverslips. After treatment, gently wash the cells twice with PBS.
-
For Suspension Cells: Harvest approximately 1 x 10⁶ cells by centrifugation (e.g., 200 x g for 5 minutes). Wash the cells twice with PBS.[1]
-
-
Staining:
-
For Adherent Cells: Add 100 µL of the AO/EB staining solution directly to the coverslip and incubate for 5-15 minutes at room temperature in the dark.[1]
-
For Suspension Cells: Resuspend the cell pellet in 25 µL of the AO/EB staining solution and incubate for 5-15 minutes at room temperature in the dark.[1]
-
-
Washing (for adherent cells): Gently wash the cells once with PBS to remove excess stain.[1]
-
Visualization:
-
For Adherent Cells: Mount the coverslip on a microscope slide with a drop of PBS.
-
For Suspension Cells: Place 10 µL of the stained cell suspension onto a clean microscope slide and cover with a coverslip.
-
-
Image Acquisition: Immediately observe the cells under a fluorescence microscope. Capture images using filters for green (FITC) and red (Rhodamine or Texas Red) fluorescence.
-
Quantification: Count at least 200 cells per sample and categorize them as viable, early apoptotic, late apoptotic, or necrotic based on the staining pattern described in Table 1. Express the results as a percentage of the total cell population.[1]
Protocol 2: Acridine Orange Staining for Flow Cytometry
This protocol allows for a more quantitative analysis of apoptosis.
Materials:
-
Acridine Orange (AO)
-
Citric acid
-
Disodium phosphate (B84403) (Na₂HPO₄)
-
Paraformaldehyde (PFA)
-
Ethanol (B145695) (70%)
-
RNase A (DNase-free)
-
Hydrochloric acid (HCl)
-
Flow cytometer with a 488 nm excitation laser and filters for green (~530 nm) and red (>600 nm) fluorescence.[5]
Procedure:
-
Induce Apoptosis: Treat primary cells as described previously.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fixation: a. Resuspend the cell pellet in 1 mL of 1% PFA in PBS and incubate on ice for 15 minutes.[5] b. Centrifuge at 200 x g for 5 minutes and resuspend the pellet in 5 mL of PBS. c. Centrifuge again and resuspend the pellet in 1 mL of PBS. d. Add the cell suspension to 9 mL of ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several weeks.[5]
-
Staining: a. Centrifuge the fixed cells at 200 x g for 5 minutes and resuspend the pellet in 1 mL of PBS. b. Add 0.2 mL of RNase A solution (1 mg/mL in water) and incubate at 37°C for 30 minutes.[5][9] c. Centrifuge and resuspend the pellet in 0.2 mL of PBS. d. Add 0.5 mL of 0.1 M HCl at room temperature. e. After 30-45 seconds, add 2 mL of AO staining solution (6 µg/mL AO in a buffer of 0.1 M citric acid and 0.2 M Na₂HPO₄, pH 2.6).[5]
-
Flow Cytometry Analysis: a. Analyze the cells immediately on a flow cytometer. b. Excite the cells at 488 nm. c. Collect green fluorescence (e.g., 530 ± 20 nm) and red fluorescence (>600 nm).[5][9] d. Apoptotic cells will exhibit increased red fluorescence and decreased green fluorescence compared to the non-apoptotic cell population.
Mandatory Visualizations
Caption: Experimental workflow for Acridine Orange/Ethidium Bromide staining.
Caption: Principle of differential staining with Acridine Orange and Ethidium Bromide.
Caption: Simplified signaling pathways leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Acridine Orange and Propidium Iodide Protocol | TN 184 [denovix.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. Monitoring Apoptosis and Myeloid Differentiation of Acridine Orange‐Mediated Sonodynamic Therapy‐Induced Human Promyelocytic Leukemia HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Evidence of apoptosis in primary neuronal cultures after heat shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Quantifying Autophagy with Acridine Orange: An Application Note and Protocol for Ratiometric Fluorescence Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the accurate quantification of autophagy is of paramount importance in both basic research and drug development.
Acridine Orange (AO) is a fluorescent dye that serves as a valuable tool for monitoring autophagy. This cell-permeable dye exhibits distinct fluorescent properties depending on its environment. In the cytoplasm and nucleus, AO fluoresces green. However, it accumulates in acidic vesicular organelles (AVOs), such as autolysosomes, which are hallmarks of late-stage autophagy.[1][2][3][4][5] Within these acidic compartments, AO becomes protonated and forms aggregates that emit a bright red fluorescence.[5][6] This metachromatic shift allows for the ratiometric analysis of red to green fluorescence intensity, providing a quantitative measure of autophagic activity.[1][2][3][4]
This application note provides a detailed protocol for quantifying autophagy using Acridine Orange ratiometric fluorescence analysis by both fluorescence microscopy and flow cytometry. It also outlines data interpretation and presentation strategies to ensure robust and reproducible results.
Principle of the Assay
The ratiometric analysis of Acridine Orange staining is based on the dye's ability to differentially stain cellular compartments based on their pH.
-
Green Fluorescence: In the neutral pH of the cytoplasm and nucleus, monomeric Acridine Orange intercalates with DNA and RNA, emitting green fluorescence.
-
Red Fluorescence: In the acidic environment of autolysosomes (pH 4-5), Acridine Orange becomes protonated and concentrates, leading to the formation of aggregates. These aggregates exhibit a red fluorescent signal.
An increase in the red-to-green fluorescence intensity ratio (R/GFIR) is indicative of an increase in the volume of AVOs, and thus, an increase in autophagic activity.[1][2][3] This ratiometric approach offers a more accurate quantification of autophagy compared to measuring red fluorescence alone, as it normalizes for variations in cell size and dye uptake.[3]
Autophagy Signaling Pathway
The process of autophagy is a complex and highly regulated pathway involving several key steps, from the initiation of the phagophore to the fusion of the autophagosome with the lysosome to form an autolysosome. The accumulation of these acidic autolysosomes is what is detected by Acridine Orange.
Caption: The core machinery of the autophagy signaling pathway.
Experimental Protocols
Below are detailed protocols for quantifying autophagy using Acridine Orange with fluorescence microscopy and flow cytometry.
Materials
-
Acridine Orange (powder or solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hanks' Balanced Salt Solution (HBSS) for starvation-induced autophagy (optional)
-
Rapamycin for chemically-induced autophagy (optional)
-
Bafilomycin A1 for inhibiting autolysosome degradation (optional)
-
Cell culture medium
-
Black, clear-bottom 96-well plates (for microscopy)
-
6-well plates or culture flasks (for flow cytometry)
-
Fluorescence microscope with appropriate filters (blue excitation, green and red emission)
-
Flow cytometer with blue laser excitation (e.g., 488 nm) and detectors for green (e.g., 510-530 nm, FL1) and red (e.g., >650 nm, FL3) fluorescence.
Experimental Workflow
Caption: Experimental workflow for quantifying autophagy with Acridine Orange.
Protocol 1: Fluorescence Microscopy
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Induction of Autophagy (Optional):
-
Starvation: Replace the culture medium with HBSS and incubate for 2-4 hours.
-
Chemical Induction: Treat cells with an autophagy-inducing agent (e.g., 200 nM rapamycin) for 24 hours.[3]
-
Include appropriate vehicle controls.
-
-
Acridine Orange Staining:
-
Prepare a 1 mg/mL stock solution of Acridine Orange in DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1 µg/mL.[7][8]
-
Remove the treatment medium from the cells and add the Acridine Orange staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.[7]
-
-
Washing: Gently wash the cells twice with PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
Use a blue excitation filter (e.g., 488 nm).
-
Capture images using both green (e.g., 500-550 nm) and red (e.g., >650 nm) emission filters.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of both the red and green channels for individual cells or for the entire field of view using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the red/green fluorescence intensity ratio (R/GFIR).
-
Protocol 2: Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat as described in the fluorescence microscopy protocol.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Harvest the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in 1 mL of PBS.
-
-
Acridine Orange Staining:
-
Analysis by Flow Cytometry:
-
Analyze the stained cells immediately using a flow cytometer equipped with a blue laser (488 nm).
-
Collect data from the green fluorescence channel (FL1, e.g., 530/30 nm) and the red fluorescence channel (FL3, e.g., >670 nm).
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of red fluorescence (FL3) versus green fluorescence (FL1).
-
Gate on the cell population of interest, excluding debris.
-
Quantify the percentage of cells with high red fluorescence (autophagic cells).
-
Calculate the geometric mean fluorescence intensity (gMFI) for both the red and green channels.
-
Determine the red/green fluorescence intensity ratio (R/GFIR) by dividing the gMFI of the red channel by the gMFI of the green channel.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clearly structured tables for easy comparison between different treatment groups.
Table 1: Quantification of Autophagy by Fluorescence Microscopy
| Treatment Group | Mean Green Fluorescence Intensity (± SEM) | Mean Red Fluorescence Intensity (± SEM) | Red/Green Fluorescence Intensity Ratio (R/GFIR) | Fold Change in R/GFIR (vs. Control) |
| Control | 150.2 ± 10.5 | 55.8 ± 5.1 | 0.37 | 1.0 |
| Starvation (4h) | 145.9 ± 9.8 | 128.3 ± 11.2 | 0.88 | 2.38 |
| Rapamycin (200nM) | 148.1 ± 11.2 | 115.6 ± 10.9 | 0.78 | 2.11 |
| Bafilomycin A1 | 152.3 ± 12.1 | 75.4 ± 6.8 | 0.49 | 1.32 |
Table 2: Quantification of Autophagy by Flow Cytometry
| Treatment Group | % of Red-Positive Cells (± SEM) | Green gMFI (± SEM) | Red gMFI (± SEM) | Red/Green Fluorescence Intensity Ratio (R/GFIR) | Fold Change in R/GFIR (vs. Control) |
| Control | 5.2 ± 0.8 | 2500 ± 150 | 800 ± 75 | 0.32 | 1.0 |
| Starvation (4h) | 25.8 ± 2.1 | 2450 ± 180 | 2100 ± 200 | 0.86 | 2.69 |
| Rapamycin (200nM) | 22.1 ± 1.9 | 2480 ± 160 | 1850 ± 170 | 0.75 | 2.34 |
| Bafilomycin A1 | 8.9 ± 1.1 | 2520 ± 170 | 1100 ± 110 | 0.44 | 1.38 |
An increased R/GFIR indicates an accumulation of AVOs and an induction of autophagy. It is important to note that while Acridine Orange is a reliable indicator of autolysosome formation, it is recommended to validate findings with other autophagy markers, such as LC3-II conversion or p62/SQSTM1 degradation, for a more comprehensive analysis.[2][4][5]
Conclusion
Ratiometric fluorescence analysis using Acridine Orange is a rapid, accessible, and quantitative method for assessing the late stages of autophagy.[1][2][3] By providing detailed protocols and data presentation guidelines, this application note aims to equip researchers, scientists, and drug development professionals with a robust tool to investigate the role of autophagy in health and disease. The use of ratiometric analysis enhances the accuracy and reliability of the data, making it a valuable assay in the study of autophagy.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Staining Agarose Gels with Acridine Orange Hemi(zinc chloride) Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye employed for the visualization of nucleic acids.[1][2] As an intercalating agent, it binds to nucleic acids and displays differential fluorescence, which makes it a valuable tool for distinguishing between double-stranded (ds) and single-stranded (ss) nucleic acids.[1][2] When Acridine Orange intercalates into dsDNA, it fluoresces green, while its association with ssDNA or RNA results in red fluorescence.[1][3] This metachromatic property enables the simultaneous analysis of different nucleic acid forms within the same sample.[1][3]
While commonly utilized in fluorescence microscopy and flow cytometry, Acridine Orange also serves as an effective post-staining agent for agarose (B213101) and polyacrylamide gels.[1][3] Although it is less sensitive than the traditional ethidium (B1194527) bromide, AO provides the significant advantage of differentiating between double-stranded and single-stranded nucleic acids directly within the gel.[1][3] This application note offers a detailed protocol for the use of Acridine Orange as a post-stain for nucleic acids in agarose gels, including its mechanism of action and necessary safety considerations.
Principle of Staining
Acridine Orange is a cationic dye that interacts with nucleic acids in two primary ways, leading to different spectral emissions.[1]
-
Intercalation: At a low dye-to-base ratio, AO molecules insert themselves between the base pairs of double-stranded DNA (and dsRNA). This binding results in a monomeric state of the dye, which emits a green fluorescence with an excitation maximum of approximately 502 nm and an emission maximum at about 525 nm.[1]
-
Electrostatic Stacking: When interacting with single-stranded nucleic acids (ssDNA or RNA), AO binds to the phosphate (B84403) backbone through electrostatic interactions.[1] This leads to the aggregation and stacking of dye molecules, causing a shift in the emission spectrum to a longer wavelength. These aggregates emit red fluorescence with an excitation maximum around 460 nm and an emission maximum at approximately 650 nm.[1]
This differential fluorescence allows for a clear visual distinction between double-stranded (green) and single-stranded (red) nucleic acids within the same agarose gel.[1]
Data Presentation
Spectral Properties of Acridine Orange-Nucleic Acid Complexes
| Nucleic Acid Type | Binding Mode | Excitation Max. (nm) | Emission Max. (nm) | Observed Color |
| Double-stranded DNA/RNA | Intercalation | ~502 | ~525 | Green |
| Single-stranded DNA/RNA | Electrostatic Stacking | ~460 | ~650 | Red/Orange |
Data compiled from multiple sources.[1]
Recommended Concentrations and Incubation Times
| Solution | Concentration | Duration |
| AO Stock Solution | 1-2 mg/mL in dH₂O or DMSO | N/A |
| AO Staining Solution | 4.3 µM to 30 µg/mL | 15-30 minutes |
| Destaining Solution | Distilled water or electrophoresis buffer | 10-20 minutes (or longer to reduce background) |
Data compiled from multiple sources.[1]
Experimental Protocols
Materials
-
Acridine Orange hemi(zinc chloride) salt
-
Distilled water (dH₂O) or Dimethyl sulfoxide (B87167) (DMSO)
-
Electrophoresis buffer (e.g., TAE or TBE)
-
Agarose gel with separated nucleic acid fragments
-
Staining tray
-
UV transilluminator with appropriate filters for green and red fluorescence
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Preparation of Solutions
-
Acridine Orange Stock Solution (1 mg/mL):
-
Acridine Orange Staining Solution (e.g., 10 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:100 in the desired electrophoresis buffer (e.g., add 100 µL of stock solution to 10 mL of TBE or TAE buffer).[1]
-
The optimal concentration may need to be determined empirically but typically ranges from 4.3 µM to 30 µg/mL.[1]
-
Prepare this working solution fresh for each use.[1]
-
Staining Protocol
This protocol describes the post-staining method for agarose gels.[1]
-
Agarose Gel Electrophoresis: Run the agarose gel containing your nucleic acid samples according to your standard protocol. Do not add any stain to the gel or running buffer.[1]
-
Staining:
-
After electrophoresis is complete, carefully transfer the gel into a clean staining tray.[1]
-
Add a sufficient volume of the Acridine Orange staining solution to completely submerge the gel.[1]
-
Incubate for 15-30 minutes at room temperature with gentle agitation. The optimal staining time may vary depending on the gel thickness and agarose concentration.[1]
-
-
Destaining:
-
Pour off the staining solution. Note: Dispose of the solution according to your institution's safety guidelines for chemical waste.[1]
-
Add distilled water or electrophoresis buffer to the tray to destain the gel.[1]
-
Incubate for 10-20 minutes with gentle agitation. This step is crucial for reducing background fluorescence and improving the signal-to-noise ratio. The destaining time can be extended for clearer results.[1]
-
-
Visualization:
Safety Precautions
Acridine Orange is a potential mutagen and should be handled with caution.[1] Always wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves, when handling the dye and stained gels.[1] Dispose of all waste containing Acridine Orange according to your institution's chemical waste disposal procedures.
Visualization of Experimental Workflow
Caption: Workflow for staining agarose gels with Acridine Orange.
References
Application Notes and Protocols for Differentiating Apototic and Necrotic Cells using Acridine Orange Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that is widely utilized in cell biology to differentiate between viable, apoptotic, and necrotic cells. This metachromatic dye intercalates with nucleic acids, emitting green fluorescence when bound to double-stranded DNA (dsDNA) and red fluorescence when bound to single-stranded DNA (ssDNA) or RNA. This differential staining, based on the integrity of the plasma membrane and changes in chromatin structure, provides a straightforward and cost-effective method for assessing cell death pathways. When used in conjunction with a non-vital dye such as Ethidium Bromide (EB) or Propidium Iodide (PI), which can only enter cells with compromised membranes, the distinction between late apoptotic and necrotic cells becomes even clearer.
Principle of Acridine Orange/Ethidium Bromide (AO/EB) Staining
The dual staining method with Acridine Orange and Ethidium Bromide is a popular technique for visualizing and quantifying apoptosis and necrosis. The basis of this assay lies in the differential uptake of the two dyes:
-
Acridine Orange (AO): Being membrane-permeable, AO enters all cells, regardless of their viability. It stains the nuclear DNA of viable and early apoptotic cells, causing them to fluoresce green.
-
Ethidium Bromide (EB): This dye is only able to cross the compromised membranes of late-stage apoptotic and necrotic cells. It intercalates with DNA and emits a red-orange fluorescence.
This results in a clear distinction between different cell populations under a fluorescence microscope:
-
Viable cells: Exhibit a uniformly green nucleus with an organized structure.
-
Early apoptotic cells: Show a bright green nucleus with condensed or fragmented chromatin (blebbing).
-
Late apoptotic cells: Display condensed and fragmented chromatin that is stained orange to red due to the entry of EB.
-
Necrotic cells: Have a uniformly orange to red-stained nucleus with a normal morphology, as their membranes are permeable to EB from the early stages of cell death.
Data Presentation
The following tables summarize quantitative data from studies that have utilized Acridine Orange/Ethidium Bromide (AO/EB) staining to assess apoptosis and necrosis in cancer cell lines after treatment with cytotoxic agents.
Table 1: Effect of Cobra Venom Cytotoxin-II on MCF-7 Breast Cancer Cells [1]
| Treatment Concentration (µg/mL) | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (0) | 95.3 ± 1.5 | 3.5 ± 0.5 | 1.2 ± 0.3 |
| 1.25 | 70.1 ± 2.1 | 25.4 ± 1.8 | 4.5 ± 0.7 |
| 2.5 | 45.6 ± 1.7 | 48.2 ± 2.5 | 6.2 ± 1.1 |
| 5 | 20.3 ± 1.2 | 65.1 ± 3.1 | 14.6 ± 1.9 |
| 10 | 8.7 ± 0.9 | 40.2 ± 2.8 | 51.1 ± 3.4 |
Data represents the percentage of cells after 24 hours of treatment. Values are expressed as mean ± SD.
Table 2: Effect of Resveratrol on 4T1 Breast Cancer Cells
| Treatment Concentration (µM) | Treatment Time (h) | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (0) | 48 | 96.2 ± 1.1 | 2.8 ± 0.4 | 1.0 ± 0.2 |
| 50 | 48 | 75.4 ± 2.3 | 20.1 ± 1.5 | 4.5 ± 0.8 |
| 100 | 48 | 52.1 ± 1.9 | 42.5 ± 2.1 | 5.4 ± 0.9 |
| 150 | 48 | 30.7 ± 1.5 | 60.8 ± 2.7 | 8.5 ± 1.2 |
| 200 | 48 | 15.2 ± 1.1 | 70.3 ± 3.2 | 14.5 ± 1.8 |
| 250 | 48 | 8.9 ± 0.8 | 55.6 ± 2.9 | 35.5 ± 2.5 |
| 100 | 24 | 68.3 ± 2.0 | 28.1 ± 1.7 | 3.6 ± 0.6 |
| 100 | 72 | 35.8 ± 1.6 | 55.4 ± 2.4 | 8.8 ± 1.3 |
Data represents the percentage of cells after treatment. Values are expressed as mean ± SD.
Experimental Protocols
Protocol 1: Acridine Orange/Ethidium Bromide (AO/EB) Staining for Fluorescence Microscopy
Materials:
-
Acridine Orange (AO) stock solution (1 mg/mL in PBS)
-
Ethidium Bromide (EB) stock solution (1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters (blue excitation for green emission, green excitation for red emission)
Procedure:
-
Cell Preparation:
-
Adherent cells: Grow cells on sterile coverslips in a petri dish to ~70-80% confluency.
-
Suspension cells: Culture cells in appropriate flasks or plates.
-
-
Induce Apoptosis/Necrosis: Treat cells with the desired experimental compound or stimulus. Include appropriate positive and negative controls.
-
Cell Harvesting:
-
Adherent cells: Gently wash the coverslips twice with PBS.
-
Suspension cells: Harvest cells by centrifugation at 300 x g for 5 minutes and wash twice with PBS. Resuspend the cell pellet in 100 µL of PBS.
-
-
Staining:
-
Prepare a fresh AO/EB staining solution by mixing 1 µL of AO stock and 1 µL of EB stock into 100 µL of PBS.
-
Add 2 µL of the AO/EB staining solution to the cell suspension or directly onto the coverslip with adherent cells.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Visualization:
-
Place the coverslip on a microscope slide with a drop of the staining solution.
-
Immediately observe the cells under a fluorescence microscope.
-
Capture images using filters for green and red fluorescence.
-
-
Quantification:
-
Count at least 200 cells per sample and categorize them into viable, early apoptotic, late apoptotic, and necrotic based on their fluorescence and morphology.
-
Calculate the percentage of each cell population.
-
Protocol 2: Acridine Orange Staining for Flow Cytometry
Materials:
-
Acridine Orange (AO)
-
Citric acid (0.1 M)
-
Disodium phosphate (B84403) (Na₂HPO₄, 0.2 M)
-
Paraformaldehyde (1% in PBS)
-
RNase A (DNase-free)
-
Ethanol (B145695) (70%)
-
Hydrochloric acid (HCl, 0.1 M)
-
Flow cytometer with 488 nm excitation laser and filters for green (~530 nm) and red (>600 nm) fluorescence.
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
-
Fixation:
-
Resuspend cells in 1 mL of ice-cold 1% paraformaldehyde in PBS and incubate for 15 minutes on ice.
-
Centrifuge at 200 x g for 5 minutes and resuspend the pellet in 5 mL of PBS.
-
Centrifuge again and resuspend the pellet in 1 mL of PBS.
-
Add the cell suspension to 9 mL of ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 200 x g for 5 minutes and resuspend the pellet in 1 mL of PBS.
-
Add 0.2 mL of RNase A solution and incubate at 37°C for 30 minutes.
-
Centrifuge at 200 x g for 5 minutes and resuspend the pellet in 0.2 mL of PBS.
-
Add 0.5 mL of 0.1 M HCl at room temperature.
-
After 30-45 seconds, add 2 mL of AO staining solution (6 µg/mL AO in 0.1 M citric acid, pH adjusted to 2.6 with 0.2 M Na₂HPO₄).
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Excite the cells at 488 nm.
-
Collect green fluorescence (e.g., 530 ± 20 nm) and red fluorescence (>600 nm).
-
Apoptotic cells will exhibit increased red fluorescence and decreased green fluorescence compared to the non-apoptotic cell population.
-
Visualization of Concepts
Caption: Principle of AO/EB dual staining for cell death analysis.
Caption: Experimental workflow for AO/EB staining.
References
Measuring Lysosomal Stability with Acridine Orange Hemi(Zinc Chloride) Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomes are acidic organelles crucial for cellular homeostasis, playing a central role in degradation, recycling, and signaling pathways. The integrity of the lysosomal membrane is paramount for cell health, and its permeabilization (LMP) is an early hallmark of cellular stress and a commitment step towards apoptosis or necrosis.[1][2] Acridine Orange (AO) is a versatile, cell-permeable, metachromatic fluorescent dye widely employed to assess lysosomal stability.[3][4] As a weak base, AO freely enters the cytoplasm in its neutral form and accumulates in the acidic environment of healthy lysosomes (pH 4.5-5.0).[4] Within these organelles, AO is protonated and aggregates, leading to a metachromatic shift in its fluorescence from green to red.[1][5] Consequently, intact lysosomes appear as bright red puncta. Upon LMP, the proton gradient dissipates, and AO is released into the cytosol and nucleus in its monomeric form, where it intercalates with DNA and RNA, resulting in a shift to green fluorescence.[3] This ratiometric change from red to green fluorescence provides a reliable method to quantify lysosomal stability.[6]
Acridine Orange hemi(zinc chloride) salt is a stable form of the dye suitable for these applications, with good solubility in water and ethanol (B145695).[5][7] This document provides detailed protocols for utilizing this compound to measure lysosomal stability using fluorescence microscopy, flow cytometry, and microplate readers.
Principle of the Assay
The fundamental principle of the Acridine Orange lysosomal stability assay lies in the pH-dependent, dual-fluorescence nature of the dye.[8] In healthy cells, the acidic lumen of the lysosomes allows for the concentration and aggregation of Acridine Orange, resulting in a high red-to-green fluorescence ratio. When cells are exposed to cytotoxic agents or other stimuli that compromise lysosomal membrane integrity, the acidic environment is neutralized. This leads to the deaggregation of Acridine Orange and its leakage into the cytoplasm, causing a decrease in red fluorescence and a concomitant increase in green fluorescence. The change in the red-to-green fluorescence ratio is therefore directly proportional to the degree of lysosomal destabilization.[3]
Signaling Pathway and Mechanism of Acridine Orange in Lysosomes
Caption: Mechanism of Acridine Orange for lysosomal stability assessment.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in lysosomal stability assays.
Table 1: Spectral Properties of Acridine Orange
| Form | Cellular Location | Excitation Maximum (nm) | Emission Maximum (nm) | Observed Color |
| Monomeric | Cytoplasm, Nucleus (bound to DNA/RNA) | ~502 | ~525 | Green |
| Aggregated | Intact Lysosomes | ~460 | ~650 | Red-Orange |
Table 2: Recommended Staining and Imaging Parameters
| Parameter | Fluorescence Microscopy | Flow Cytometry | Microplate Reader |
| AO Concentration | 1-5 µg/mL | 1-5 µg/mL | 1-5 µg/mL |
| Incubation Time | 15-30 minutes | 15-30 minutes | 15-30 minutes |
| Incubation Temp. | 37°C | 37°C | 37°C |
| Excitation | Green: ~488 nm, Red: ~488 nm | ~488 nm | Green: ~485 nm, Red: ~465 nm |
| Emission | Green: ~525 nm, Red: >650 nm | Green: ~530 nm (e.g., FITC channel), Red: >650 nm (e.g., PE-Cy5 or PerCP channel) | Green: ~535 nm, Red: ~650-710 nm |
Experimental Workflow
Caption: General experimental workflow for the lysosomal stability assay.
Experimental Protocols
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile water for stock solution
-
Complete cell culture medium (phenol red-free medium is recommended for fluorescence measurements)
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Test compounds for inducing lysosomal membrane permeabilization
-
Control compounds (e.g., a known lysosomal destabilizer like L-leucyl-L-leucine methyl ester (LLOMe) as a positive control, and vehicle as a negative control)
Preparation of Reagents
Acridine Orange Stock Solution (1 mg/mL):
-
Weigh out 1 mg of this compound.
-
Dissolve in 1 mL of DMSO or sterile water. The hemi(zinc chloride) salt is soluble in water at up to 6 mg/mL and in ethanol at 2 mg/mL.[5][7]
-
Vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Acridine Orange Working Solution (1-5 µg/mL):
-
Thaw an aliquot of the Acridine Orange stock solution.
-
Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., for a 2 µg/mL working solution, add 2 µL of the 1 mg/mL stock solution to 1 mL of medium).
Protocol 1: Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and reach 50-75% confluency.[3]
-
Treatment: Treat the cells with the test compound at various concentrations and for different durations. Include appropriate positive and negative controls.
-
Staining: Remove the treatment medium and wash the cells once with PBS. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[4]
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Imaging: Add fresh, pre-warmed phenol (B47542) red-free medium or PBS to the cells. Immediately visualize the cells under a fluorescence microscope.
-
Green Fluorescence (Cytosol/Nucleus): Excitation ~488 nm, Emission ~525 nm.
-
Red Fluorescence (Lysosomes): Excitation ~488 nm, Emission >650 nm.
-
-
Data Analysis: Capture images of both red and green fluorescence. Quantify the fluorescence intensity of each channel per cell or per field of view using image analysis software. Calculate the red/green fluorescence intensity ratio. A decrease in this ratio indicates lysosomal destabilization.
Protocol 2: Flow Cytometry
-
Cell Culture and Treatment: Grow cells in suspension or detach adherent cells after treatment with the test compound.
-
Staining: Resuspend the cells in the Acridine Orange working solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet with PBS.
-
Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer equipped with a 488 nm laser.
-
Collect green fluorescence in the FITC channel (e.g., 530/30 nm bandpass filter).
-
Collect red fluorescence in a far-red channel like PE-Cy5 or PerCP (e.g., >650 nm long-pass filter).
-
-
Data Analysis: Gate on the cell population and quantify the mean fluorescence intensity of both the red and green channels. A decrease in red fluorescence and an increase in green fluorescence indicate lysosomal membrane permeabilization.
Protocol 3: Microplate Reader
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and culture to 50-75% confluency.
-
Treatment: Treat the cells with the test compound.
-
Staining: Add Acridine Orange working solution directly to the wells and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS.
-
Measurement: Add fresh phenol red-free medium or PBS to the wells. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio compared to the control indicates lysosomal damage.
Considerations and Troubleshooting
-
Phototoxicity: Acridine Orange can be phototoxic, especially when concentrated in lysosomes and exposed to light. Minimize light exposure during imaging to prevent artificially induced LMP.[9]
-
Cell Confluency: Cell confluency can affect lysosomal number and pH. It is recommended to use cultures that are 50-75% confluent for consistent results.[3]
-
Dye Concentration and Incubation Time: Optimal AO concentration and incubation time may vary between cell types. It is advisable to perform a titration to determine the optimal conditions that provide bright lysosomal staining with minimal cytotoxicity.
-
Phenol Red: Phenol red in cell culture medium can interfere with fluorescence measurements. It is recommended to use phenol red-free medium for the final imaging or measurement step.
-
Distinguishing from Autophagy: Increased red fluorescence can also be an indicator of autophagy due to the formation of acidic autolysosomes. It is important to use complementary assays to distinguish between lysosomal stability and autophagy.[6]
By following these detailed protocols and considering the key aspects of the assay, researchers can reliably measure lysosomal stability and gain valuable insights into cellular responses to various stimuli.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Acridine Orange For nucleic acid staining in cells or gels 10127-02-3 [sigmaaldrich.com]
- 8. biomol.com [biomol.com]
- 9. researchgate.net [researchgate.net]
Illuminating Tumors in Real-Time: In Vivo Imaging with Acridine Orange Hemi(zinc chloride) Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo imaging of tumor cells using Acridine Orange hemi(zinc chloride) salt. Acridine Orange (AO) is a versatile fluorescent dye that offers unique advantages for visualizing and analyzing tumors within a living organism. Its ability to differentially stain various cellular components based on their acidic nature and nucleic acid content makes it a powerful tool in cancer research and drug development.
Introduction to Acridine Orange for In Vivo Tumor Imaging
Acridine Orange is a cell-permeable, metachromatic fluorescent dye.[1] In living cells, AO emits green fluorescence when it intercalates with double-stranded DNA, primarily within the nucleus.[2] Conversely, it accumulates in acidic organelles such as lysosomes and autophagosomes, where it forms aggregates that emit red fluorescence.[2] This dual fluorescence capability allows for the simultaneous visualization of the cell nucleus and acidic compartments, providing insights into cellular processes like apoptosis and autophagy.[2]
The acidic microenvironment often found in malignant tumors facilitates the preferential accumulation of AO in cancer cells, making it a valuable agent for both cancer imaging and therapy.[3] The hemi(zinc chloride) salt form of Acridine Orange is a stable and commonly used formulation for these applications.
Mechanism of Action and Signaling Pathways
Acridine Orange's utility in tumor imaging stems from its lysosomotropic activity. It readily enters cells and becomes protonated and trapped within the acidic environment of lysosomes.[2] This accumulation leads to a significant increase in red fluorescence within tumor cells, which typically have a more acidic intracellular environment compared to normal cells.
Key Signaling Pathways Visualized with Acridine Orange:
-
Autophagy: AO is an excellent marker for autophagic vesicles (autophagosomes and autolysosomes), which are acidic. An increase in red fluorescence can indicate the induction of autophagy, a key process in cancer cell survival and response to therapy.
-
Apoptosis: During apoptosis, changes in lysosomal membrane permeability can be observed. Additionally, nuclear condensation, a hallmark of apoptosis, can be visualized by the bright green fluorescence of AO bound to condensed DNA.[2]
Diagram of Acridine Orange's Cellular Localization and Fluorescence:
Caption: Cellular uptake and differential fluorescence of Acridine Orange.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo use of Acridine Orange.
| Parameter | Value | Species | Tumor Model | Administration Route | Reference |
| Concentration | 0.33 mM and 3.3 mM | Mouse | Peritoneal tissue | Intraperitoneal | [4] |
| Dosage | 1.0 mg/kg | Mouse | Osteosarcoma | Intravenous | [2] |
| Excitation Wavelength | ~488 nm | - | - | - | [5] |
| Emission Wavelength | ~525 nm (Green), ~650 nm (Red) | - | - | - | [6] |
| In Vivo Imaging Parameter | Observation | Reference |
| Tumor-to-Normal Tissue Ratio | Higher fluorescence intensity in tumor regions compared to surrounding normal tissue. | [7] |
| Signal-to-Noise Ratio (SNR) | Significantly higher in tumor areas compared to background. | [8] |
| Tumor Growth Inhibition | Significant decrease in tumor volume observed after AO-based photodynamic therapy. | [2] |
Experimental Protocols
Establishment of a Xenograft Tumor Model in Mice
This protocol describes the subcutaneous implantation of cancer cells to generate a solid tumor model for in vivo imaging.
Materials:
-
Cancer cell line of interest (e.g., expressing a fluorescent reporter for validation)
-
Culture medium (appropriate for the chosen cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (or similar extracellular matrix)
-
Immunocompromised mice (e.g., Nude or SCID)
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. On the day of injection, harvest the cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Shave the hair from the desired injection site (typically the flank).
-
Subcutaneous Injection: Gently lift the skin at the injection site and inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers with the formula: Volume = (Length x Width^2) / 2. Tumors are typically ready for imaging when they reach a volume of 100-200 mm³.[9]
Experimental Workflow for Xenograft Model Establishment:
Caption: Workflow for establishing a subcutaneous xenograft tumor model.
In Vivo Imaging of Tumor Cells with Acridine Orange
This protocol details the administration of this compound and subsequent fluorescence imaging of the tumor.
Materials:
-
Tumor-bearing mouse
-
This compound
-
Sterile saline (0.9% NaCl)
-
In vivo imaging system (e.g., confocal microendoscope, fluorescence imaging system)
-
Anesthetic (e.g., isoflurane)
-
Heating pad
Procedure:
-
Preparation of Acridine Orange Solution: Prepare a stock solution of this compound in sterile saline. For intraperitoneal injection, concentrations of 0.33 mM to 3.3 mM can be used.[4] For intravenous injection, a dosage of 1.0 mg/kg can be prepared.[2] Ensure the solution is sterile-filtered.
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it on a heating pad to maintain body temperature.
-
Administration of Acridine Orange:
-
Intraperitoneal Injection: Inject 250 µL of the Acridine Orange solution into the peritoneal cavity.[4]
-
Intravenous Injection: Inject the calculated volume of the Acridine Orange solution based on the mouse's body weight via the tail vein.
-
-
Incubation Period: Allow the Acridine Orange to distribute throughout the body and accumulate in the tumor. The optimal incubation time may vary but is typically around 2 hours post-injection.[10]
-
Fluorescence Imaging: Position the anesthetized mouse in the in vivo imaging system. Use an excitation wavelength of approximately 488 nm.[5] Capture both the green (~525 nm) and red (~650 nm) fluorescence emissions.[6]
-
Image Analysis: Quantify the fluorescence intensity in the tumor region and compare it to the surrounding normal tissue to determine the tumor-to-background ratio.[10]
Logical Flow for In Vivo Imaging with Acridine Orange:
Caption: Logical flow diagram for in vivo tumor imaging using Acridine Orange.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Tumor Fluorescence | - Insufficient Acridine Orange dose or concentration- Suboptimal incubation time | - Increase the dose/concentration of Acridine Orange.- Optimize the incubation time by testing a time course. |
| High Background Signal | - Incomplete clearance of Acridine Orange from circulation- Autofluorescence of tissue | - Increase the incubation time to allow for better clearance.- Use appropriate spectral unmixing algorithms if available. |
| Phototoxicity/Bleaching | - Excessive exposure to excitation light | - Minimize the duration and intensity of light exposure.- Use a sensitive camera to reduce acquisition time. |
Conclusion
This compound is a valuable and cost-effective tool for the in vivo imaging of tumor cells. Its unique spectral properties allow for the visualization of tumor masses and provide insights into important cellular processes within the tumor microenvironment. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can effectively utilize Acridine Orange to advance our understanding of cancer biology and to accelerate the development of novel anti-cancer therapies.
References
- 1. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 4. [Establishment of an intrahepatic xenograft tumor model in nude mice and its detection by in vivo fluorescence imaging system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Acridine Orange and SYTO 16 for in vivo imaging of the peritoneal tissues in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acridine Orange | AAT Bioquest [aatbio.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce high background fluorescence in Acridine Orange staining
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Acridine Orange (AO) for fluorescence microscopy and flow cytometry.
Troubleshooting Guide: How to Reduce High Background Fluorescence
High background fluorescence can obscure the specific signal from your cells, making data interpretation difficult. Below is a step-by-step guide to troubleshoot and resolve this common issue.
Issue: High Background Fluorescence
High background can manifest as a general haze across the entire field of view or as non-specific staining of cellular components.
Potential Causes and Solutions
| Potential Cause | Solution |
| Excess Unbound Dye | Increase the number and duration of washing steps after staining to thoroughly remove any unbound AO.[1][2] Washing two to three times with PBS or serum-free medium is a good starting point.[1][3] |
| High Dye Concentration | Titrate the AO concentration to find the optimal signal-to-noise ratio for your specific cell type and application. Excessively high concentrations can lead to dye aggregation and increased background.[1][2][4] |
| Contaminated Reagents | Ensure all reagents, including buffers and media, are fresh and free of contaminants that may be fluorescent.[5] |
| Autofluorescence | The specimen itself may exhibit natural fluorescence.[5] Consider using a quenching agent or switching to a different fluorescent probe if autofluorescence is significant.[5] |
| Non-Specific Binding | For fixed and permeabilized cells, consider adding a blocking step with a protein-containing solution before staining to reduce non-specific binding.[2] |
| Improper Mounting Medium | Use a non-fluorescent mounting medium to avoid introducing additional background fluorescence.[1][5] An antifade mounting medium can also help preserve the signal.[1] |
| Suboptimal pH | The pH of the staining solution can impact staining efficiency. For many applications, a slightly acidic pH (e.g., pH 4.0) is optimal for detecting microorganisms.[6][7] |
| Post-Staining Fixation | In some cases, a post-staining fixation step has been shown to decrease background fluorescence.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Acridine Orange staining?
Acridine Orange is a cell-permeable, nucleic acid-selective fluorescent dye.[1][3] Its fluorescence emission spectrum depends on its binding target. When AO intercalates into double-stranded DNA (dsDNA), it fluoresces green (emission maximum ~525 nm).[1][8] When it binds to single-stranded DNA (ssDNA) or RNA, or accumulates in acidic compartments like lysosomes, it fluoresces orange to red (emission maximum ~650 nm).[1][9] This differential staining allows for the analysis of various cellular processes, including cell cycle status, apoptosis, and autophagy.[1][3]
Q2: My Acridine Orange staining is weak or absent. What are the possible causes?
Several factors can lead to a weak or no fluorescence signal:
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your microscope or flow cytometer are appropriate for Acridine Orange.[1]
-
Low Dye Concentration: The concentration of the AO staining solution may be too low. Perform a titration to determine the optimal concentration for your specific cell type and application.[1][2]
-
Insufficient Incubation Time: The staining time may be too short. Try increasing the incubation period incrementally.[5]
-
Photobleaching: Excessive exposure of the sample to the excitation light source can cause the fluorophore to fade.[1][2] Minimize exposure time and use the lowest effective light intensity.[1]
Q3: All my cells are appearing orange/red. What does this indicate?
If all cells exhibit orange-red fluorescence, it could be due to:
-
High Dye Concentration: Excessively high concentrations of AO can lead to dye aggregation throughout the cell, resulting in a shift to orange/red fluorescence, even when bound to DNA.[1][2]
-
Predominant RNA Staining: The orange-red fluorescence may indicate that the dye is primarily binding to RNA, which can be abundant in metabolically active cells.[1][2]
-
Cell Stress or Death: In unhealthy or dying cells, changes in membrane permeability and intracellular pH can lead to altered staining patterns and increased orange-red fluorescence.[1]
-
Acidic Compartment Staining: In live cells, AO will accumulate in acidic organelles like lysosomes, which is a characteristic feature of the dye and results in orange/red fluorescence.[2]
Quantitative Data Summary
The optimal concentration and incubation time for Acridine Orange staining can vary depending on the application and cell type. The following table provides a summary of generally recommended starting concentrations.
| Application | Recommended AO Concentration | Typical Incubation Time |
| General Live Cell Staining | 0.5 - 5 µM[10] | 15 - 30 minutes[1][10] |
| Apoptosis Detection | 1 - 5 µg/mL | 15 - 30 minutes[3] |
| Cell Cycle Analysis (Flow Cytometry) | 20 µg/mL[2][4] | 1 minute[11] |
| Staining of Acidic Vesicular Organelles | 1 - 5 µM[10] | 15 - 30 minutes[10] |
| Microorganism Detection | 0.01% solution[5] | 2 - 5 minutes[5] |
Note: It is highly recommended to empirically determine the optimal conditions for your specific experimental setup.
Experimental Protocol: General Staining of Live Cells for Fluorescence Microscopy
This protocol provides a general guideline for staining live cells with Acridine Orange. Optimization may be required for specific cell types.
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in DMSO or water)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Live cells cultured on coverslips or imaging-compatible dishes
Procedure:
-
Prepare Staining Solution: Dilute the Acridine Orange stock solution in serum-free medium or PBS to the desired final working concentration (e.g., 1-5 µM).[1]
-
Cell Preparation: Remove the culture medium from the cells and wash them once with PBS.[1][3]
-
Staining: Add the prepared Acridine Orange working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[1][3]
-
Washing: Remove the staining solution. Wash the cells two to three times with PBS or serum-free medium to remove excess dye.[1][3][4]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for green (e.g., excitation ~488-502 nm, emission ~525 nm) and red (e.g., excitation ~460 nm, emission ~650 nm) fluorescence.[1][8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence in Acridine Orange staining.
Caption: Troubleshooting workflow for high background in AO staining.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acridine Orange | MI [microbiology.mlsascp.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. dalynn.com [dalynn.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Preventing photobleaching of Acridine Orange during fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of Acridine Orange (AO) during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is Acridine Orange and how does it work?
Acridine Orange (AO) is a fluorescent dye that binds to nucleic acids.[1][2] It is cell-permeable and intercalates into double-stranded DNA (dsDNA), where it fluoresces green with an emission maximum of approximately 525 nm.[3][4] When it binds to single-stranded DNA (ssDNA) or RNA, or aggregates in acidic compartments like lysosomes, it fluoresces orange-red with an emission maximum of about 650 nm.[3] This differential staining capability allows for the analysis of various cellular processes.[3]
Q2: What are the primary causes of Acridine Orange photobleaching?
Photobleaching is the light-induced degradation of a fluorophore, leading to a loss of its fluorescent signal.[5][6] For Acridine Orange, this occurs when the dye molecules are exposed to high-intensity excitation light, leading to photochemical reactions that permanently destroy their ability to fluoresce.[6][7] The rate of photobleaching is influenced by factors such as the intensity and duration of light exposure, the concentration of the dye, and the local chemical environment, including the presence of oxygen.[5][7]
Q3: How can I minimize photobleaching of Acridine Orange?
There are several strategies to minimize photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good quality image.[5]
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium or reagent into your sample preparation.[6][8]
-
Minimize Exposure: Avoid unnecessary exposure of the sample to the excitation light.[5][8] Use transmitted light for initial focusing and locating the area of interest.[6][8]
-
Choose Appropriate Filters: Ensure that the excitation and emission filters on your microscope are correctly matched for Acridine Orange to maximize signal detection and minimize unnecessary light exposure.[3]
Q4: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds that reduce photobleaching.[9] Their exact mechanisms are not fully understood but are thought to involve scavenging reactive oxygen species (ROS) that are generated during fluorophore excitation and contribute to photobleaching.[9] Common antifade reagents include Trolox, a vitamin E derivative, which works by quenching triplet states and scavenging radicals.[9]
Troubleshooting Guide
This guide addresses common issues encountered when using Acridine Orange in fluorescence microscopy, with a focus on preventing photobleaching.
Issue 1: Weak or Fading Fluorescence Signal
Possible Causes:
-
Photobleaching: Excessive exposure to excitation light is a primary cause of signal loss.[1][5]
-
Low Dye Concentration: The concentration of the AO staining solution may be too low for optimal fluorescence.[3]
-
Incorrect Filter Sets: Mismatched excitation and emission filters can lead to poor signal detection.[3]
-
Improper pH: The pH of the staining solution can affect staining efficiency.[3]
Solutions:
| Troubleshooting Step | Detailed Protocol |
| Optimize Imaging Parameters | Reduce laser power or lamp intensity to the minimum level required for a clear signal. Decrease the exposure time per frame. For time-lapse imaging, increase the interval between acquisitions.[5] |
| Use Antifade Reagents | After the final washing step of your staining protocol, mount the coverslip using a commercially available antifade mounting medium. Ensure the medium is compatible with live or fixed-cell imaging as required. |
| Verify Filter Sets | For DNA-bound AO (green fluorescence), use an excitation filter around 488-502 nm and an emission filter around 525 nm. For RNA or acidic vesicle-bound AO (red fluorescence), use an excitation filter around 460 nm and an emission filter around 650 nm.[3] |
| Adjust Staining Protocol | Prepare a fresh AO staining solution. A typical starting concentration for live cells is 1-5 µg/mL.[4] Ensure the staining buffer is at a physiological pH (around 7.2-7.4) for most cell types.[4] |
Issue 2: High Background Fluorescence
Possible Causes:
-
Excess Dye: Unbound Acridine Orange in the sample can contribute to high background noise.[3]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can interfere with the AO signal.
Solutions:
| Troubleshooting Step | Detailed Protocol |
| Optimize Washing Steps | After staining, increase the number and duration of washing steps with an appropriate buffer (e.g., PBS) to thoroughly remove unbound dye.[3] |
| Image Unstained Control | Acquire an image of an unstained sample using the same imaging parameters to assess the level of autofluorescence. This can be used for background subtraction during image analysis. |
| Use Spectral Unmixing | If your microscopy system supports it, use spectral imaging and linear unmixing to separate the specific AO signal from the autofluorescence background. |
Experimental Protocols
Protocol 1: Standard Acridine Orange Staining for Fixed Cells
-
Sample Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with a 1 µg/mL solution of Acridine Orange in PBS for 15 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS for 5 minutes each to remove excess stain.[3]
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Quantifying Photobleaching Rate
-
Sample Preparation: Prepare a stained slide as described in Protocol 1.
-
Image Acquisition Setup:
-
Select a region of interest (ROI) with clearly stained cells.
-
Set the excitation intensity and exposure time to levels typically used for your experiments.
-
Configure the microscope for a time-lapse acquisition, capturing images of the same ROI at regular intervals (e.g., every 5 seconds) for a total duration of 5-10 minutes.
-
-
Data Acquisition: Start the time-lapse acquisition and continuously illuminate the sample.
-
Image Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
-
Determine Photobleaching Half-Life: From the plot, determine the time at which the fluorescence intensity has decreased to 50% of its initial value. This is the photobleaching half-life (t½).[10]
Data Presentation
Table 1: Comparison of Antifade Reagent Efficacy
| Antifade Reagent | Photobleaching Half-Life (t½) in seconds (Hypothetical Data) | Key Features |
| None (PBS only) | 35 | Control condition |
| Reagent A (Glycerol-based) | 120 | Common, inexpensive |
| Reagent B (Commercial, Trolox-based) | 350 | High performance, suitable for sensitive fluorophores |
| Reagent C (Commercial, Oxygen Scavenging) | 480 | Excellent for live-cell imaging, reduces phototoxicity |
Note: The efficacy of antifade reagents can vary depending on the fluorophore, illumination conditions, and sample type. It is recommended to test different reagents for your specific application.
Visualizations
References
- 1. Acridine Orange | MI [microbiology.mlsascp.com]
- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
Optimal concentration of Acridine Orange for live-cell imaging without cytotoxicity
This technical support center provides guidance on the optimal use of Acridine Orange (AO) for live-cell imaging, with a focus on minimizing cytotoxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on recommended concentrations to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Acridine Orange for live-cell imaging to avoid cytotoxicity?
A1: The optimal concentration of Acridine Orange for live-cell imaging typically ranges from 1 to 5 µg/mL.[1][2][3] However, the ideal concentration is cell-type dependent and should be determined empirically for each specific cell line and experimental condition.[2][4] It is crucial to use the lowest concentration that provides adequate staining to minimize cytotoxic effects.
Q2: How does Acridine Orange work in live cells?
A2: Acridine Orange is a cell-permeable fluorescent dye with metachromatic properties.[2][5] In live cells, it intercalates with double-stranded DNA (dsDNA) and emits green fluorescence.[2] It also accumulates in acidic organelles like lysosomes and autophagosomes, where it forms aggregates that emit red fluorescence.[2][5] This dual fluorescence capability allows for the simultaneous visualization of the nucleus and acidic vesicular organelles (AVOs).[2]
Q3: What are the signs of Acridine Orange-induced cytotoxicity?
A3: Acridine Orange can be phototoxic, meaning it becomes more toxic to cells when exposed to light.[1] Signs of cytotoxicity can include changes in cellular morphology, decreased cell viability, nuclear condensation, and fragmentation, which are also hallmarks of apoptosis.[1][3] Cytotoxicity is also dependent on the concentration of the dye and the incubation time.[1]
Q4: How can I minimize phototoxicity during live-cell imaging with Acridine Orange?
A4: To minimize phototoxicity, it is recommended to reduce the intensity and duration of light exposure.[2] Use the lowest possible excitation light intensity that allows for visualization and capture images efficiently. It is also advisable to use a lower magnification objective when possible to reduce the light dose per cell.[2]
Q5: Can Acridine Orange be used to study apoptosis and autophagy?
A5: Yes, Acridine Orange is a valuable tool for studying both apoptosis and autophagy.[1] In apoptotic cells, AO can detect morphological changes such as nuclear condensation (bright green fluorescence).[1] For autophagy, AO is used to visualize and quantify the formation of acidic vesicular organelles (AVOs), which fluoresce bright red.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Fluorescence Signal | Dye concentration is too low. | Increase the Acridine Orange concentration or the incubation time.[2] |
| Low expression of the target (e.g., low levels of autophagy). | Ensure that the cellular process you are studying is active.[2] | |
| High Background Fluorescence | Excess unbound dye. | Include adequate washing steps (two to three times with PBS) after staining to remove excess AO.[3][6] |
| All Cells Appear Orange/Red | Staining buffer pH is incorrect. | Ensure your staining buffer (e.g., PBS) is at a physiological pH (around 7.2-7.4).[3] |
| Cell death. | This may indicate widespread cell death. Verify cell viability with an independent method. Necrotic cells will have a uniformly orange or red nucleus and cytoplasm.[3] | |
| Photobleaching (Signal Fades Quickly) | Prolonged exposure to excitation light. | Minimize the exposure of stained cells to light before and during imaging.[2][3] |
| Signs of Cytotoxicity (e.g., cell rounding, detachment) | Dye concentration is too high. | Reduce the Acridine Orange concentration. |
| Prolonged incubation time. | Decrease the incubation time with the dye. | |
| Phototoxicity. | Reduce the intensity and duration of light exposure.[2] |
Quantitative Data Summary
Recommended Acridine Orange Concentrations for Live-Cell Imaging
| Concentration Range | Application | Reference |
| 1-5 µg/mL | General live-cell staining, apoptosis, and autophagy | [1][2][3] |
| 20 µM | Live-Cell Painting in Huh-7 cells | [4] |
| 10 µM | Live-Cell Painting in MCF-7 cells | [4] |
Cytotoxicity of Acridine Orange
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| HaCaT | 300 nM | 10 minutes | LD50 | [1] |
| HaCaT | 150 nM | 60 minutes | LD50 | [1] |
| Huh-7 | Up to 20 µM | 4 hours | No significant difference in cell viability compared to control. | [4] |
| Huh-7 | 40 µM | 4 hours | Cell viability significantly reduced to ~40%. | [4] |
Experimental Protocols
Standard Protocol for Live-Cell Staining with Acridine Orange
This protocol provides a general guideline for staining live cells with Acridine Orange. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in sterile PBS or DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging dish or plate
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a live-cell imaging dish or plate.
-
Prepare Staining Solution: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-5 µg/mL.[2][3]
-
Staining:
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells two to three times with PBS to remove excess dye.[3]
-
-
Imaging: Immediately visualize the cells using a fluorescence microscope.
-
For green fluorescence (DNA and nucleus), use an excitation wavelength of approximately 502 nm and an emission wavelength of approximately 525 nm.[1]
-
For red fluorescence (RNA and acidic organelles), use an excitation wavelength of approximately 460 nm and an emission wavelength of approximately 650 nm.[1]
-
Protocol for Detecting Autophagy with Acridine Orange
This protocol is optimized for the visualization of acidic vesicular organelles (AVOs) associated with autophagy.
Materials:
-
Same as the standard protocol
-
Autophagy inducer (e.g., rapamycin, starvation medium)
-
Autophagy inhibitor (e.g., bafilomycin A1) for validation (optional)
Procedure:
-
Cell Treatment:
-
Seed cells in a live-cell imaging plate and allow them to adhere overnight.
-
Treat cells with the desired autophagy-inducing or inhibiting compounds for the appropriate duration. Include untreated control cells.
-
-
Staining:
-
Prepare a 1 µg/mL working solution of Acridine Orange in serum-free culture medium.[2]
-
Follow the staining steps (3 and 4) from the standard protocol.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Autophagy is indicated by an increase in the number and intensity of red fluorescent AVOs.
-
Visualizations
Caption: General workflow for staining live cells with Acridine Orange.
References
Acridine Orange staining artifacts and how to avoid them in fixed tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with Acridine Orange (AO) staining in fixed tissues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of Acridine Orange staining?
Acridine Orange is a nucleic acid-selective fluorescent dye that is cell-permeable.[1][2] Its fluorescence emission spectrum changes based on its concentration and the type of nucleic acid it binds to. When AO intercalates into double-stranded DNA (dsDNA), it fluoresces green with an emission maximum of approximately 525 nm.[1][3] In contrast, when it binds to single-stranded DNA (ssDNA) or RNA, it fluoresces orange to red, with an emission maximum around 650 nm.[1][3] This differential staining capability allows for the analysis of various cellular processes.[1]
Q2: What are the primary applications of Acridine Orange in a laboratory setting?
Acridine Orange is a versatile dye used for several applications, including:
-
Cell Cycle Analysis: Distinguishing between different phases of the cell cycle based on variations in DNA and RNA content.[1]
-
Apoptosis Detection: Identifying apoptotic cells by observing changes in chromatin condensation.[1][3]
-
Microorganism Detection: Detecting bacteria and fungi in clinical specimens.[4][5]
Q3: Can Acridine Orange be used on fixed tissues?
Yes, Acridine Orange can be used on fixed tissues. In fixed cells, AO primarily stains nucleic acids, resulting in green fluorescence from nuclear DNA and red-orange fluorescence from cytoplasmic and nucleolar RNA.[3][6] The staining pattern in fixed cells is mainly indicative of nucleic acid distribution and content.[3] Fixation can also help to reduce background fluorescence.[7]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during Acridine Orange staining of fixed tissues.
Issue 1: Weak or No Fluorescence Signal
Possible Causes and Solutions
| Cause | Solution |
| Incorrect Filter Sets | Ensure the microscope's excitation and emission filters are appropriate for Acridine Orange. For dsDNA, use a blue light excitation (~488-502 nm) and a green emission filter (~525 nm). For ssDNA/RNA, use a green light excitation (~460 nm) and a red emission filter (~650 nm).[1][2] |
| Low Dye Concentration | The concentration of the AO staining solution may be too low. Perform a titration to determine the optimal concentration for your specific tissue type and application. A typical starting range is 1-5 µg/mL.[1][2] |
| Suboptimal pH | The pH of the staining solution can significantly affect staining efficiency. For many applications, a slightly acidic pH (e.g., pH 4.0) is optimal.[1][4] |
| Insufficient Incubation Time | The staining time may be too short. Try incrementally increasing the incubation period.[1] |
| Photobleaching | Excessive exposure to the excitation light source can cause the fluorophore to fade. Minimize light exposure and use an antifade mounting medium.[1][5][7] |
| Improper Fixation | The fixation method might interfere with dye binding.[1] Consider testing different fixation protocols. |
Issue 2: High Background Fluorescence
Possible Causes and Solutions
| Cause | Solution |
| Excess Dye | Increase the number and duration of washing steps after staining to thoroughly remove unbound dye.[1] |
| Stain Precipitates | Acridine Orange can form aggregates, which may appear as bright, punctate artifacts.[7] Prepare fresh staining solutions for each experiment, ensure the dye is fully dissolved, and consider filtering the solution before use.[1] |
| Autofluorescence | Some tissues exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence. |
| Mounting Medium | Ensure the mounting medium is non-fluorescent.[7] |
Issue 3: All Cells Appear Orange/Red
Possible Causes and Solutions
| Cause | Solution |
| High Dye Concentration | Excessively high concentrations of AO can lead to dye aggregation throughout the cell, causing a shift to orange/red fluorescence, even when bound to DNA.[1] Optimize the dye concentration through titration. |
| Predominant RNA Staining | The orange-red fluorescence may indicate that the dye is primarily binding to RNA. This can be expected in cells with high RNA content.[1] |
| Cell Death | In unhealthy or dying cells, changes in membrane permeability and intracellular pH can lead to altered staining patterns.[1] |
Issue 4: Rapid Fading of Fluorescence (Photobleaching)
Possible Causes and Solutions
| Cause | Solution |
| Excessive Light Exposure | Minimize the sample's exposure time to the excitation light. Use the lowest possible light intensity that provides a detectable signal.[1][8][9] |
| Lack of Antifade Reagent | Use an antifade mounting medium to help preserve the fluorescence.[8][10] |
| Sample Handling | Acquire images as quickly as possible and work in a darkened room to reduce ambient light exposure.[1] |
Experimental Protocols
Protocol 1: Acridine Orange Staining of Paraffin-Embedded Sections
This protocol is adapted for staining DNA and RNA in paraffin (B1166041) sections.[6]
Materials:
-
Acridine Orange staining solution (0.01% in acetate (B1210297) buffer, pH 4.0)[4]
-
0.5% Acetic Acid in 100% Alcohol
-
100% Alcohol
-
Xylene
-
Non-fluorescent resinous mounting medium
Procedure:
-
Deparaffinize and rehydrate paraffin sections to water using standard histological procedures.
-
Stain sections in the Acridine Orange solution for 30 minutes.
-
Briefly rinse the sections in 0.5% acetic acid in 100% alcohol.
-
Rinse sections in two additional changes of 100% alcohol.
-
Rinse sections in two changes of xylene.
-
Mount the sections with a non-fluorescent resinous medium.
Expected Results:
Protocol 2: Acridine Orange Staining of Fixed Cells on Coverslips
This protocol is for the analysis of nucleic acid distribution in fixed cells grown on coverslips.[3]
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in sterile water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Fixation: Fix cells grown on coverslips with the chosen fixative.
-
Washing: After fixation, wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if using paraformaldehyde): If required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.
-
Staining: Dilute the Acridine Orange stock solution in PBS to a final concentration of 1-5 µg/mL. Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature in the dark.
-
Washing: Remove the staining solution and wash the cells extensively with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dalynn.com [dalynn.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Acridine orange method for DNA and RNA - IHC WORLD [ihcworld.com]
- 7. Acridine Orange | MI [microbiology.mlsascp.com]
- 8. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. emsdiasum.com [emsdiasum.com]
Why are all my cells staining red with Acridine Orange?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Acridine (B1665455) Orange (AO) staining.
Troubleshooting Guide
Question: Why are all my cells staining red with Acridine Orange?
Answer:
Observing a predominantly red fluorescent signal in all cells when using Acridine Orange (AO) indicates a deviation from the expected differential staining of green nuclei (DNA) and red/orange cytoplasm/lysosomes (RNA/acidic organelles). This widespread red staining can be attributed to several factors related to the experimental conditions and the health of the cells. Acridine orange is a versatile fluorescent dye that can differentially stain nucleic acids; it fluoresces green when it intercalates with double-stranded DNA (dsDNA) and red or orange when it binds to single-stranded RNA or accumulates in acidic vesicular organelles (AVOs) like lysosomes.[1][2]
Here are the primary reasons for this issue and the corresponding troubleshooting steps:
-
High Acridine Orange Concentration: An excessively high concentration of AO can lead to dye aggregation throughout the cell, causing a shift to red fluorescence even when bound to DNA.[2]
-
Solution: Titrate the AO concentration to find the optimal level for your specific cell type and experimental setup. A typical starting range is 1-5 µg/mL.[3]
-
-
Cell Stress or Death: In unhealthy, apoptotic, or necrotic cells, cell membranes become more permeable, and the intracellular pH can change.[2] In apoptotic or fixed and permeabilized cells, the loss of pH compartmentalization causes AO to leak from acidic lysosomes and bind more diffusely to RNA and DNA, resulting in a yellow-orange fluorescence throughout the cell.[4]
-
Solution: Ensure you are working with a healthy cell population. It is advisable to include both positive and negative controls in your experiment. For instance, you can induce apoptosis with a known agent like staurosporine (B1682477) to have a valid comparison for red staining.
-
-
Suboptimal pH of Staining Buffer: The accumulation of AO in acidic organelles is a process that is dependent on pH.[3][5] An incorrect buffer pH can disrupt the expected staining pattern.
-
Predominant RNA Staining: The orange-red fluorescence may be an accurate representation of the cells' biological state if there is a high level of RNA.[2] Cells that are actively growing and dividing have a higher RNA content, which could mask the green fluorescence from the DNA.[7]
-
Solution: If you suspect this is the case, you can use an RNA synthesis inhibitor as a control to see if the red fluorescence decreases.
-
-
Incorrect Microscope Filter Sets: To properly differentiate between the green and red fluorescence, your microscope must be equipped with the appropriate filter sets.
Troubleshooting Parameters
For easy comparison, the following table summarizes key parameters that can be adjusted to optimize your Acridine Orange staining results.
| Parameter | Recommended Range | Outcome if Too Low | Outcome if Too High |
| Acridine Orange Concentration | 1-5 µg/mL | Weak or no fluorescence.[2] | Universal red/orange staining.[2] |
| Staining Buffer pH | 7.2 - 7.4 (for mammalian cells) | Suboptimal dye uptake and staining.[2] | Altered staining patterns, potential for non-specific binding. |
| Incubation Time | 15-30 minutes | Insufficient time for dye to enter cells and accumulate.[3] | Increased background fluorescence and potential cytotoxicity. |
| Cell Health | Healthy, viable cells | N/A | Increased red staining due to membrane permeability and apoptosis.[2][4] |
Experimental Protocol: Acridine Orange Staining for Live Cells
This protocol provides a general guideline for staining live cells with Acridine Orange.
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare Staining Solution: Dilute the Acridine Orange stock solution in serum-free medium or PBS to a final working concentration of 1-5 µg/mL. It is crucial to protect the staining solution from light.
-
Cell Preparation: Grow cells on coverslips or in culture dishes appropriate for microscopy.
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the pre-warmed AO working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, ensuring the cells are protected from light.[3]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with PBS to remove any excess dye.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Capture images using filter sets for both green and red fluorescence.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow to troubleshoot the issue of all cells staining red with Acridine Orange.
Caption: Troubleshooting workflow for universal red staining with Acridine Orange.
Frequently Asked Questions (FAQs)
Q1: What is the principle of Acridine Orange staining? Acridine orange is a fluorescent dye that can permeate cells and bind to nucleic acids.[1] It exhibits different fluorescence properties based on what it binds to. When it intercalates into double-stranded DNA, it fluoresces green.[2] When it binds to single-stranded DNA or RNA, or accumulates in acidic compartments like lysosomes, it fluoresces orange to red.[1][2]
Q2: Can I use Acridine Orange on fixed cells? Yes, Acridine Orange can be used on fixed cells. However, the fixation and permeabilization process can affect the staining pattern. In fixed and permeabilized cells, the pH compartmentalization is lost, which can lead to a more diffuse yellow-orange fluorescence throughout the cell as the dye binds to both RNA and DNA.[4]
Q3: How can I distinguish between apoptosis and necrosis with Acridine Orange? While AO can indicate cell death through increased red fluorescence, distinguishing between apoptosis and necrosis solely with AO can be challenging. Apoptotic cells may initially show bright green condensed chromatin, which then progresses to more orange-red staining as the cell membrane loses integrity. Necrotic cells typically show a uniform orange-red fluorescence. For definitive results, it is recommended to use AO in conjunction with other apoptosis/necrosis markers.
Q4: Why is my Acridine Orange staining weak or absent? Weak or no fluorescence can be due to several factors, including an incorrect concentration of the dye (too low), inappropriate microscope filter sets, a suboptimal pH of the staining solution, insufficient incubation time, or excessive exposure of the sample to light leading to photobleaching.[2]
References
- 1. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridine orange - Wikipedia [en.wikipedia.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. microbenotes.com [microbenotes.com]
Effect of pH on the quality of Acridine Orange staining results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on Acridine Orange (AO) staining results. It is intended for researchers, scientists, and drug development professionals utilizing this versatile fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind Acridine Orange's pH-dependent staining?
Acridine Orange is a weak base. In its neutral, unprotonated form at neutral or alkaline pH, it can freely permeate biological membranes. However, in acidic environments, such as lysosomes and autophagosomes (pH 4.5-5.5), it becomes protonated.[1][2][3] This charged form is less membrane-permeable and becomes trapped and concentrated within these acidic organelles.[1][4] This phenomenon is often referred to as "proton trapping".[3]
Q2: How does pH influence the fluorescence emission color of Acridine Orange?
The fluorescence of Acridine Orange is dependent on its concentration and its interaction with nucleic acids, both of which are influenced by pH.
-
Green Fluorescence: At neutral to alkaline pH, AO exists predominantly in a monomeric form. When it intercalates with double-stranded DNA (dsDNA), it emits green fluorescence (approximately 525 nm).[1][5][6]
-
Red/Orange Fluorescence: In acidic compartments, the proton-trapping mechanism leads to a high concentration of AO.[7] At these high concentrations, AO molecules form aggregates or dimers, which causes a shift in fluorescence emission to red-orange wavelengths (approximately 650 nm).[1][8] AO can also fluoresce red when it binds to single-stranded RNA.[6][8]
Q3: What is the optimal pH for the Acridine Orange staining solution?
The optimal pH depends on the specific application:
-
Live Cell Imaging of Acidic Organelles (e.g., Lysosomes): A physiological pH (around 7.2-7.4) for the staining buffer is recommended to ensure the maintenance of the natural pH gradient between the cytoplasm and acidic organelles.[5]
-
Bacterial Staining: An acidic pH (e.g., 3.5-4.0) is often used to achieve differential staining, where bacteria fluoresce bright orange against a green or dark background of host cells.[4][8][9]
-
Cell Cycle Analysis (Flow Cytometry): Protocols often utilize acidic buffers (e.g., pH 3.0-3.8) to differentiate between DNA and RNA content.[10][11]
Q4: Can changes in intracellular pH, unrelated to lysosomes, affect AO staining?
Yes. Treatments or experimental conditions that cause whole-cell acidification can lead to an increased concentration of protonated Acridine Orange throughout the cell, potentially altering the red-to-green fluorescence ratio and leading to misinterpretation of results.[7][12]
Troubleshooting Guide
| Problem | Possible Cause (pH-Related) | Suggested Solution |
| Weak or No Red/Orange Fluorescence in Live Cells | Impaired Lysosomal Acidification: The cells may have a compromised ability to maintain a low pH in their lysosomes. | Use a negative control, such as treating cells with a lysosomotropic agent like bafilomycin A1, to confirm the role of acidic organelles in generating the red signal.[5] |
| Incorrect Staining Buffer pH: The buffer pH may not be optimal for maintaining the cellular pH gradient. | Ensure your staining buffer (e.g., PBS) is at a physiological pH of 7.2-7.4 for live-cell imaging of lysosomes.[5] | |
| All Cells Appear Orange/Red | Incorrectly Acidic Buffer: The staining buffer pH may be too low, causing widespread protonation and aggregation of AO. | For live-cell analysis of acidic organelles, verify that the staining buffer is at a physiological pH. For applications requiring acidic conditions, ensure the pH is correct for the specific protocol.[10] |
| Cell Death/Stress: Unhealthy or dying cells can exhibit altered membrane permeability and intracellular pH, leading to uniform orange/red staining.[12] | Assess cell viability using a complementary method. Ensure optimal cell culture conditions. | |
| High Background Fluorescence | Suboptimal pH of Staining Solution: An inappropriate pH can affect staining efficiency and lead to non-specific binding. | For many applications, a slightly acidic pH (e.g., pH 4.0) can be optimal for reducing background.[12] However, for live cell lysosomal studies, physiological pH is crucial. Optimize the pH for your specific application. |
| Inconsistent Staining Between Experiments | Variable pH of Buffers: Inconsistent preparation of staining or wash buffers can lead to variability in results. | Always prepare fresh buffers and verify the pH with a calibrated pH meter before each experiment. |
Quantitative Data Summary
The fluorescent properties of Acridine Orange are highly dependent on its local environment and binding state. The following table summarizes key spectral characteristics.
| Acridine Orange State | Typical pH Environment | Excitation Max (nm) | Emission Max (nm) | Observed Color |
| Monomeric, Intercalated with dsDNA | Neutral (e.g., ~7.0) | ~502 | ~525 | Green |
| Aggregated in Acidic Vesicular Organelles (AVOs) | Acidic (e.g., 4.5-5.5) | ~460 | ~650 | Red-Orange |
| Bound to ssRNA | Neutral / Protocol Dependent | ~460 | ~650 | Red-Orange |
Note: The exact excitation and emission maxima can vary slightly depending on the specific experimental conditions, dye concentration, and instrumentation.[1]
Experimental Protocols
Protocol 1: Live Cell Staining for Lysosomal Visualization
This protocol is designed for the qualitative assessment of acidic organelles (lysosomes) in live cultured cells.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Acridine Orange stock solution (e.g., 1 mg/mL in sterile water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets for green and red fluorescence
Procedure:
-
Prepare Staining Solution: Dilute the Acridine Orange stock solution in complete cell culture medium to a final working concentration of 1-5 µg/mL.[2]
-
Cell Staining: Remove the existing culture medium from the cells and wash once with PBS. Add the AO staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.[5]
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Healthy cells will typically show a bright green nucleus and cytoplasm, with acidic organelles appearing as distinct red/orange fluorescent vesicles.[5]
Protocol 2: Acridine Orange Staining for Bacteria (Acidic pH)
This protocol is for the fluorescent detection of bacteria in smears.
Materials:
-
Smear of clinical or non-clinical material on a clean glass slide
-
Methanol (B129727) for fixation
-
Acetate buffer, pH 4.0
-
Acridine Orange staining solution (e.g., 100 mg Acridine Orange in 1000 mL Acetate Buffer, pH 4.0)[9]
Procedure:
-
Fixation: Fix the air-dried smear with methanol and let it air dry completely.[9]
-
Staining: Flood the slide with the Acridine Orange staining solution and allow it to sit for 2 minutes.[9]
-
Rinsing: Gently rinse the slide with tap water and allow it to air dry.[9]
-
Imaging: Examine the slide under a fluorescence microscope. Bacteria and fungi will fluoresce bright orange against a green-fluorescing or dark background.[9]
Visualizations
Caption: pH-dependent mechanism of Acridine Orange fluorescence in cells.
Caption: Troubleshooting workflow for pH-related Acridine Orange staining issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Acridine orange - Wikipedia [en.wikipedia.org]
- 9. dalynn.com [dalynn.com]
- 10. benchchem.com [benchchem.com]
- 11. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 12. benchchem.com [benchchem.com]
How to avoid non-specific binding of Acridine Orange in immunofluorescence
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding of Acridine Orange (AO) in immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of Acridine Orange staining?
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that differentially stains various cellular components based on their molecular structure and the dye's concentration.[1][2] When AO intercalates into double-stranded DNA (dsDNA), it emits green fluorescence (with a maximum emission around 525 nm).[1][2] In contrast, when it binds to single-stranded nucleic acids like RNA or aggregates within acidic compartments such as lysosomes and autolysosomes, it emits red-orange fluorescence (with a maximum emission around 650 nm).[1][2] This differential staining capability allows for the simultaneous analysis of nuclear morphology, RNA content, and the status of acidic vesicular organelles.[2]
Q2: What causes non-specific binding and high background fluorescence with Acridine Orange?
High background fluorescence can obscure the specific signal in your experiment and has several potential causes:
-
Excess Dye: Insufficient washing after the staining step can leave residual, unbound AO on the slide or in the cell suspension.[1]
-
High Dye Concentration: Using an excessively high concentration of AO can lead to dye aggregation throughout the cell, resulting in a generalized orange-red fluorescence that masks specific signals.[1][3]
-
Suboptimal pH: The pH of the staining buffer can significantly influence staining efficiency. For many applications, a slightly acidic pH is optimal.[1][3]
-
Fixation and Permeabilization Artifacts: The methods used for cell fixation and permeabilization can sometimes interfere with dye binding and contribute to background fluorescence.[1]
-
Cell Health: In live-cell imaging, unhealthy or dying cells may exhibit altered membrane permeability and intracellular pH, leading to atypical staining patterns.[1] For fixed-cell experiments, proper sample preparation is crucial to minimize artifacts.[1]
Q3: Can I perform Acridine Orange staining on fixed and permeabilized cells?
Yes, AO can be used on fixed and permeabilized cells. However, it's important to be aware that fixation and permeabilization disrupt cellular pH gradients.[4] This leads to the loss of the characteristic red-orange fluorescence from acidic organelles like lysosomes.[4] In fixed cells, AO primarily stains nucleic acids, with dsDNA in the nucleus fluorescing green and RNA in the cytoplasm and nucleolus fluorescing red-orange.[4] Therefore, in fixed-cell preparations, the AO staining pattern is indicative of nucleic acid distribution rather than the functional status of acidic organelles.[4]
Q4: What is the recommended order for a combined Acridine Orange and Immunofluorescence protocol?
The generally recommended approach is to perform the immunofluorescence (IF) staining first, followed by Acridine Orange (AO) staining.[2] This sequential protocol helps to minimize the potential for the various steps of the IF procedure (e.g., antibody incubations and washes) to interfere with or quench the AO signal.[2] However, if the primary goal is to assess the integrity of acidic organelles in live cells before fixation, AO staining can be performed first, followed by fixation, permeabilization, and the IF protocol.[2] It is crucial to run control experiments to determine the effect of the chosen protocol sequence on the staining patterns of both the AO and the immunofluorescent labels.[2]
Troubleshooting Guide: Non-Specific Acridine Orange Binding
This guide provides a structured approach to troubleshooting common issues related to non-specific AO binding and high background in immunofluorescence experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Excess unbound Acridine Orange dye. | Increase the number and duration of washing steps with PBS after AO incubation.[1] A common recommendation is two to three washes.[3] |
| Acridine Orange concentration is too high. | Perform a titration to determine the optimal AO concentration for your specific cell type and experimental conditions. A typical starting range is 1-5 µM.[1] | |
| Suboptimal pH of the staining buffer. | Ensure the staining buffer is at the appropriate pH. For many applications, a slightly acidic pH (e.g., 4.0) is optimal for visualizing acidic compartments, while a physiological pH (around 7.2-7.4) is suitable for general nucleic acid staining.[1][3] | |
| Diffuse Cytoplasmic Staining (Red/Orange) | High RNA content in cells. | If the goal is to visualize nuclear DNA (green) without interference from RNA (red), pre-treat the fixed and permeabilized cells with RNase A to degrade RNA.[5][6] |
| Dye aggregation due to high concentration. | Reduce the working concentration of Acridine Orange.[1] | |
| Non-specific Staining of Extracellular Matrix or Debris | Inherent properties of Acridine Orange. | Consider a post-staining fixation step, which has been shown to decrease background fluorescence.[1] Ensure the mounting medium is non-fluorescent. |
| For fixed and permeabilized cells, consider incorporating a blocking step with a protein-containing solution (e.g., BSA or serum) before AO staining, similar to standard IF protocols. | ||
| Weak or No Fluorescence Signal | Acridine Orange concentration is too low. | Increase the AO concentration incrementally. |
| Incorrect microscope filter sets. | Verify that the excitation and emission filters are appropriate for AO. For DNA-bound AO (green), use a blue light excitation (~488-502 nm) and a green emission filter (~525 nm). For RNA or acidic vesicle-bound AO (red), use a green light excitation (~460 nm) and a red emission filter (~650 nm).[1] | |
| Photobleaching. | Minimize the exposure of the sample to the excitation light source. Use an anti-fade mounting medium.[1] |
Experimental Protocols
Protocol 1: Sequential Immunofluorescence (IF) followed by Acridine Orange (AO) Staining
This protocol is the recommended starting point for combining IF and AO staining to minimize interference.[2]
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin or normal serum in PBS)
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody
-
Acridine Orange Staining Solution (e.g., 1-5 µg/mL in PBS)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation: Wash cells twice with PBS.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2]
-
Washing: Wash cells three times with PBS for 5 minutes each.[2]
-
Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[2]
-
Washing: Wash cells three times with PBS for 5 minutes each.[2]
-
Blocking: Block non-specific antibody binding by incubating cells in Blocking Buffer for 30-60 minutes at room temperature.[2]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C.[2]
-
Washing: Wash cells three times with PBS for 5 minutes each.[2]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature in the dark.[2]
-
Washing: Wash cells three times with PBS for 5 minutes each.[2]
-
Acridine Orange Staining: Incubate cells with AO staining solution (e.g., 1 µg/mL) for 15 minutes at room temperature in the dark.[2]
-
Washing: Wash cells twice with PBS.[2]
-
Mounting: Mount coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the IF fluorophore and for both green and red AO fluorescence.
Protocol 2: RNase A Treatment to Reduce RNA-Specific Acridine Orange Staining
This protocol is designed to be inserted into the sequential IF-AO protocol after permeabilization to specifically visualize DNA with AO.
Materials:
-
RNase A solution (DNase-free)
Procedure:
-
Follow steps 1-5 of Protocol 1 (Cell Preparation to post-permeabilization washing).
-
RNase A Incubation: Add RNase A solution to the cells and incubate at 37°C for 30 minutes.[5][6]
-
Washing: Wash cells with PBS.
-
Proceed with step 6 of Protocol 1 (Blocking) and continue with the remainder of the IF and AO staining protocol.
Visualizing Experimental Workflows
Sequential Immunofluorescence and Acridine Orange Staining Workflow
Caption: Sequential IF followed by AO staining workflow.
Troubleshooting Workflow for High Background in Acridine Orange Staining
Caption: Troubleshooting logic for high background AO staining.
References
Technical Support Center: Acridine Orange Phototoxicity in Long-Term Cellular Imaging
Welcome to the technical support center for Acridine (B1665455) Orange (AO) phototoxicity in long-term cellular imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Acridine Orange and how does it work?
Acridine Orange (AO) is a cell-permeable, metachromatic fluorescent dye that intercalates with nucleic acids. It differentially stains DNA and RNA, as well as accumulates in acidic organelles. When AO binds to double-stranded DNA (dsDNA), it emits green fluorescence. In contrast, when it binds to single-stranded DNA (ssDNA) or RNA, or aggregates in acidic compartments like lysosomes, it fluoresces orange to red. This property allows for the simultaneous visualization of the nucleus and acidic vesicular organelles (AVOs).
Q2: What is Acridine Orange phototoxicity?
Acridine Orange phototoxicity refers to the light-induced damage to cells stained with AO. When excited by light, AO can generate reactive oxygen species (ROS), primarily singlet oxygen, which can damage cellular components. This is particularly problematic in long-term imaging experiments where cells are exposed to light for extended periods. The primary target of AO-mediated photodamage is the lysosome, where the dye accumulates at high concentrations.
Q3: What are the visible signs of phototoxicity in my cells during imaging?
Signs of phototoxicity can range from subtle to severe and may include:
-
Blebbing: The formation of protrusions on the cell membrane.
-
Vacuole formation: The appearance of large, clear vesicles in the cytoplasm.
-
Cell rounding and detachment: Cells losing their normal shape and detaching from the culture surface.
-
Reduced motility: A decrease in the movement of migratory cells.
-
Apoptosis or necrosis: The initiation of programmed cell death or uncontrolled cell death, respectively.[1][2]
-
Sudden "bursts" of fluorescence: This can indicate the rupture of dye-loaded vesicles.[3]
Q4: How can I reduce phototoxicity in my long-term imaging experiments?
Minimizing light exposure is the most critical factor in reducing phototoxicity.[4] Here are several strategies:
-
Reduce excitation light intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize exposure time: Use the shortest possible exposure time for image acquisition.
-
Increase the time interval between acquisitions: For time-lapse experiments, increasing the time between image captures can allow cells to recover from phototoxic stress.
-
Use a higher binning value: This can increase the signal-to-noise ratio, allowing for a reduction in exposure time or excitation intensity.
-
Select appropriate filters: Use high-quality filters with narrow bandwidths to minimize unnecessary light exposure.
-
Optimize AO concentration: Use the lowest concentration of AO that provides sufficient staining for your application.
-
Consider alternative imaging techniques: For very long-term experiments, techniques like spinning-disk confocal microscopy may be less phototoxic than laser-scanning confocal microscopy.
Troubleshooting Guides
This section addresses common issues encountered during long-term cellular imaging with Acridine Orange.
Problem 1: Rapid photobleaching and loss of fluorescent signal.
| Possible Cause | Recommended Solution |
| High excitation light intensity | Reduce the laser power or lamp intensity to the minimum required for a detectable signal. |
| Long exposure times | Decrease the camera exposure time. If the signal is too weak, consider increasing the gain, but be mindful of increased noise. |
| Frequent image acquisition | Increase the time interval between successive images in a time-lapse series. |
| Suboptimal imaging medium | Use a live-cell imaging medium that is low in autofluorescence and contains antioxidants to help quench ROS. |
Problem 2: Cells are showing signs of stress or dying during the experiment.
| Possible Cause | Recommended Solution |
| Acridine Orange concentration is too high | Perform a concentration titration to determine the lowest effective concentration for your cell type and experimental duration. |
| Excessive light exposure | Implement the strategies for reducing phototoxicity mentioned in the FAQs, such as lowering light intensity and exposure time. |
| Sensitivity of the cell line | Some cell lines are more sensitive to phototoxicity. If possible, test different cell lines or consider using a less phototoxic alternative dye for long-term imaging of acidic organelles, such as quinacrine.[3] |
| Inadequate environmental control | Ensure that the temperature, CO2, and humidity are maintained at optimal levels throughout the experiment. |
Problem 3: High background fluorescence obscuring the signal.
| Possible Cause | Recommended Solution |
| Incomplete removal of unbound dye | Increase the number and duration of washing steps after AO incubation. |
| Acridine Orange concentration is too high | Reduce the AO concentration used for staining. |
| Autofluorescence from the culture medium | Use a phenol (B47542) red-free imaging medium with low autofluorescence. |
Quantitative Data Summary
The phototoxicity of Acridine Orange is dependent on both the concentration of the dye and the duration of light exposure. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of Acridine Orange Concentration on Cell Viability
| Cell Line | AO Concentration (µM) | Incubation Time | Viability Assay | % Viability | Reference |
| HaCaT | 0.3 | 10 min + light | MTT, NRU, Crystal Violet | ~50% (LD50) | [5][6] |
| HaCaT | 0.15 | 60 min + light | MTT, NRU, Crystal Violet | ~50% (LD50) | [5][6] |
Table 2: Impact of Illumination on Acridine Orange-Stained Cells
| Parameter | Condition | Observation | Reference |
| Photobleaching | Continuous excitation with blue light | Rapid decrease in red lysosomal fluorescence and increase in diffuse green cytoplasmic fluorescence. | [7] |
| Cell Death | Moderate photo-oxidation | Induction of apoptosis. | [2] |
| Cell Death | Severe photo-oxidation | Induction of necrosis. | [2] |
| Lysosomal Damage | 10 minutes of irradiation | Up to 60% decrease in lysosomal cathepsin L activity. | [3] |
Experimental Protocols
Protocol 1: Assessing Acridine Orange Phototoxicity
This protocol provides a method for quantifying the phototoxic effects of Acridine Orange in a long-term imaging setup.
Materials:
-
Cells of interest cultured on glass-bottom imaging dishes
-
Acridine Orange stock solution (e.g., 1 mg/mL in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Propidium Iodide (PI) or another viability dye
-
Fluorescence microscope with environmental control
Procedure:
-
Cell Seeding: Seed cells on imaging dishes to achieve 50-70% confluency on the day of the experiment.
-
Acridine Orange Staining:
-
Prepare a working solution of Acridine Orange in pre-warmed imaging medium at the desired concentration (e.g., 1-5 µg/mL).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the AO working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed imaging medium to remove excess dye.
-
-
Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Define multiple regions of interest (ROIs) for imaging.
-
-
Time-Lapse Imaging:
-
Set up a time-lapse acquisition with your desired imaging parameters (e.g., excitation wavelength, intensity, exposure time, and time interval).
-
Include a control group of cells that are stained with AO but not subjected to continuous imaging (only imaged at the beginning and end of the experiment).
-
Acquire images for the desired duration of your long-term experiment.
-
-
Viability Assessment:
-
At the end of the time-lapse experiment, add a viability dye such as Propidium Iodide to the imaging medium.
-
Acquire images of the ROIs in both the AO and the viability dye channels.
-
-
Data Analysis:
-
Quantify the number of dead cells (positive for the viability dye) in the imaged and control ROIs.
-
Analyze the morphological changes in the imaged cells over time.
-
Measure the fluorescence intensity of AO over time to assess photobleaching.
-
Visualizations
Signaling Pathway of Acridine Orange-Induced Phototoxicity
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Photo-oxidative disruption of lysosomal membranes causes apoptosis of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acridine orange-mediated photodamage to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photooxidative damage to lysosomes of cultured macrophages by acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
Staining variability issues with Acridine Orange hemi(zinc chloride) salt
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding staining variability issues with Acridine Orange hemi(zinc chloride) salt. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Acridine Orange staining?
Acridine Orange (AO) is a cell-permeable, nucleic acid-selective fluorescent dye.[1][2][3] Its staining properties are based on its ability to differentially bind to double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA) or denatured single-stranded DNA (ssDNA).[1][4][5]
-
Intercalation with dsDNA: When AO intercalates into the stable, double-helix structure of DNA, it exists as a monomer and emits a green fluorescence (approximately 525 nm) when excited by blue light.[1][4][5]
-
Binding to ssDNA/RNA: When AO binds to single-stranded nucleic acids like RNA or denatured DNA, it aggregates and exists as a dimer or polymer.[6][7] These aggregates emit a red-orange fluorescence (approximately 650 nm) upon excitation.[1][4]
-
Accumulation in Acidic Organelles: AO is a weak base and will accumulate in acidic compartments within live cells, such as lysosomes and autolysosomes.[2][8] This concentration leads to aggregation and red fluorescence, a principle often used to study autophagy.[1][8]
Q2: Why am I seeing inconsistent staining results between experiments?
Inconsistent staining is a common issue and can stem from several factors:
-
Variations in Protocol: Minor deviations in incubation times, temperatures, washing steps, or reagent concentrations can lead to significant differences in staining.[1]
-
Cell Health and Density: The physiological state of the cells is critical. Unhealthy or dying cells can exhibit altered membrane permeability and intracellular pH, affecting dye uptake and staining patterns.[1][3] Cell density can also influence results.
-
Reagent Stability: Acridine Orange solutions, especially diluted working solutions, are susceptible to degradation. Using old or improperly stored solutions can result in weaker or variable staining.[1][3] It is highly recommended to prepare fresh working solutions for each experiment.[3]
Q3: My stained cells only show green fluorescence. What could be the cause?
Observing only green fluorescence can be due to several reasons:
-
Healthy Cell Population: In a sample of healthy, non-apoptotic cells, AO will primarily stain the nucleus green where it binds to dsDNA.[2] The absence of red/orange fluorescence may simply indicate a lack of significant apoptosis or autophagy.[2]
-
Suboptimal Dye Concentration: If the AO concentration is too low, it may not be sufficient to accumulate in acidic compartments or bind to RNA to a degree that produces a strong red signal.[2]
-
Incorrect Buffer pH: The accumulation of AO in acidic organelles is a pH-dependent process.[2][8] If the staining buffer is not at the correct pH, this can prevent the trapping and aggregation of AO required for red fluorescence.
-
Inappropriate Microscope Filter Sets: Ensure your microscope is equipped with the correct filters to detect both green and red emissions.[1][2]
Q4: All my cells are staining orange/red. What does this indicate?
Widespread orange/red fluorescence can be a sign of several issues:
-
High Dye Concentration: Excessively high concentrations of AO can lead to dye aggregation throughout the cell, resulting in a general shift to orange/red fluorescence, even when bound to DNA.[1][3]
-
Cell Stress or Death: In unhealthy or dying cells, changes in membrane permeability and intracellular pH can cause altered staining patterns, often leading to a predominantly orange/red appearance.[1]
-
Predominant RNA Staining: In cells with a very high RNA content, the red fluorescence from RNA staining might overwhelm the green signal from the DNA.[3]
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Low Dye Concentration | Increase the working concentration of Acridine Orange. A titration experiment is recommended to find the optimal concentration for your specific cell type.[1][3] |
| Incorrect Microscope Filters | Verify that the excitation and emission filters on your microscope or flow cytometer are appropriate for Acridine Orange.[1][2] |
| Suboptimal pH | Ensure the pH of your staining buffer is within the optimal range for your application. For many live-cell applications, a physiological pH (7.2-7.4) is used, while for detecting microorganisms, a more acidic buffer may be required.[1][9] |
| Insufficient Incubation Time | Increase the staining incubation period incrementally to allow for sufficient dye uptake. |
| Photobleaching | Minimize the exposure of stained samples to the excitation light source before and during imaging.[1] Consider using an anti-fade mounting medium.[3] |
| Old or Degraded Reagents | Always prepare fresh working solutions from a properly stored stock solution.[1] Stock solutions should be stored refrigerated and protected from light.[3] |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Dye | Reduce the concentration of the Acridine Orange working solution.[3] |
| Insufficient Washing | Increase the number and duration of washing steps with PBS or an appropriate buffer after the staining step to remove unbound dye.[1] |
| Autofluorescence | Include an unstained control sample to assess the level of natural cell fluorescence. If high, consider using different emission filters if possible.[3] |
| Stain Precipitates | Filter the Acridine Orange working solution before use to remove any precipitates that can cause non-specific background signals.[10] |
Quantitative Data Summary
| Parameter | Value | Notes |
| Excitation Wavelength (bound to dsDNA) | ~488-502 nm[1][4][11] | Green Emission |
| Emission Wavelength (bound to dsDNA) | ~525 nm[1][4][11] | Green Emission |
| Excitation Wavelength (bound to ssRNA/ssDNA) | ~460 nm[4][11] | Red-Orange Emission |
| Emission Wavelength (bound to ssRNA/ssDNA) | ~650 nm[1][4][11] | Red-Orange Emission |
| Typical Staining Concentration | 1-5 µg/mL | This is a starting range and should be optimized for the specific cell type and application.[2] |
| Typical Incubation Time | 2-15 minutes | Varies depending on the protocol and cell type.[10][12] |
| Stock Solution Solvent | DMSO or high-purity water[3] | DMSO is often preferred for higher concentrations and better long-term stability.[3] |
| Stock Solution Storage | 4°C, protected from light[13] | Aliquoting is recommended to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: General Staining of Live Cells for Fluorescence Microscopy
This is a general guideline; optimization may be required for specific cell types.
-
Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to the desired confluency. Ensure cells are healthy and viable.
-
Prepare Staining Solution: Prepare a fresh 1 µg/mL working solution of Acridine Orange in phosphate-buffered saline (PBS) at pH 7.4.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the Acridine Orange staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.[2]
-
Imaging: Immediately visualize the cells using a fluorescence microscope equipped with appropriate filter sets for green and red fluorescence.[2]
Protocol 2: Quality Control of Acridine Orange Staining Solution
-
Visual Inspection: Examine the Acridine Orange staining solution for clarity and color. The solution should be clear and orange, with no visible precipitate.
-
Control Staining: Prepare a slide with a known bacterial strain (e.g., a mix of E. coli and Staphylococcus) or a well-characterized cell line.
-
Stain and Observe: Stain the control slide according to your standard protocol.
-
Evaluate:
-
Documentation: Record the results of the quality control test. If the expected results are not observed, troubleshoot the staining solution or protocol before proceeding with experimental samples.
Visualizations
Caption: Principle of Acridine Orange differential fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. intactone.com [intactone.com]
- 6. The Partner Does Matter: The Structure of Heteroaggregates of Acridine Orange in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. dalynn.com [dalynn.com]
- 10. Acridine Orange | MI [microbiology.mlsascp.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Comparative Guide to Nucleic Acid Gel Staining: Acridine Orange vs. Ethidium Bromide
For decades, Ethidium Bromide (EtBr) has been the predominant fluorescent dye for visualizing nucleic acids in gel electrophoresis. However, growing concerns over its mutagenic properties have led researchers to explore alternatives. Among these, Acridine (B1665455) Orange (AO) offers unique characteristics that make it a compelling option for specific applications. This guide provides an objective, data-driven comparison of Acridine Orange and Ethidium Bromide for nucleic acid gel staining to assist researchers, scientists, and drug development professionals in making informed decisions based on experimental needs, performance, and safety.
Mechanism of Action: A Tale of Two Intercalators
Both Ethidium Bromide and Acridine Orange are intercalating agents, meaning they insert themselves between the base pairs of nucleic acids.[1][2][3] This intercalation dramatically increases their fluorescence upon binding, enabling visualization under ultraviolet (UV) light.[1][2]
Ethidium Bromide is a phenanthridinium compound that intercalates into double-stranded DNA (dsDNA) with minimal sequence preference.[1][3] This binding results in a nearly 20-fold increase in fluorescence, emitting a characteristic orange-red color when excited by UV light.[3][4] While it can also bind to single-stranded RNA (ssRNA), the fluorescence enhancement is significantly lower.[2][5]
Acridine Orange , a cationic dye, also intercalates into dsDNA.[1][6] However, its key differentiator is its differential fluorescence. When Acridine Orange intercalates into dsDNA, it fluoresces green. In contrast, when it binds to single-stranded DNA (ssDNA) or RNA, primarily through electrostatic interactions, it emits red fluorescence.[1][7][8] This dual-fluorescence property is particularly advantageous for assessing RNA integrity or distinguishing between different nucleic acid types in a single sample.[1][9]
Spectral Properties
The spectral properties of a fluorescent dye are critical for its effective use. The excitation and emission maxima determine the appropriate light source and filter sets for visualization.
| Property | Acridine Orange (bound to dsDNA) | Acridine Orange (bound to ssDNA/RNA) | Ethidium Bromide (bound to dsDNA) |
| Excitation Maximum | ~502 nm[7] | ~460 nm[7][8] | ~300 nm, 360 nm, 520 nm[5][10] |
| Emission Maximum | ~525 nm (Green)[7] | ~650 nm (Red)[7] | ~590-605 nm (Orange-Red)[4][5][11] |
Performance in Nucleic Acid Gel Staining
The choice between Acridine Orange and Ethidium Bromide often comes down to a trade-off between sensitivity and the need for differential staining.
| Feature | Acridine Orange | Ethidium Bromide |
| Sensitivity (dsDNA) | Less sensitive than Ethidium Bromide.[1][12] | High sensitivity, with a detection limit of 1-5 ng per band.[5] |
| Differential Staining | Yes (dsDNA: green; ssDNA/RNA: red).[1] | No, primarily stains dsDNA with high intensity.[2][5] |
| Application | RNA analysis, assessing nucleic acid integrity, distinguishing between dsDNA and ssDNA/RNA.[1][9] | Routine visualization of dsDNA in agarose (B213101) and polyacrylamide gels.[2][5] |
Experimental Protocols
Detailed methodologies for post-staining of agarose gels are provided below. Note that both dyes can also be incorporated into the gel and running buffer before electrophoresis, though post-staining often results in lower background fluorescence.[5][13]
Acridine Orange Staining Protocol
This protocol is for post-staining of agarose gels.[14]
-
Agarose Gel Electrophoresis: Run the agarose gel according to your standard protocol without any stain in the gel or running buffer.
-
Preparation of Staining Solution: Prepare a working solution of Acridine Orange with a typical concentration range of 4.3 µM to 30 µg/mL in the electrophoresis buffer (e.g., TBE or TAE).[14] This solution should be prepared fresh.
-
Staining: After electrophoresis, carefully place the gel in a clean staining tray. Add enough Acridine Orange staining solution to completely submerge the gel. Incubate for 15-30 minutes at room temperature with gentle agitation.[14]
-
Destaining: Pour off the staining solution and dispose of it as hazardous waste. Add distilled water or electrophoresis buffer to the tray to destain the gel for 10-20 minutes with gentle agitation. This step is crucial for reducing background fluorescence.[14]
-
Visualization: Place the gel on a UV transilluminator. Use appropriate filters to visualize both green (dsDNA) and red (ssDNA/RNA) fluorescence.[14]
Ethidium Bromide Staining Protocol
This protocol outlines the post-staining method for agarose gels.[5][13][15]
-
Agarose Gel Electrophoresis: Run the agarose gel as per your standard protocol.
-
Preparation of Staining Solution: Prepare a 0.5 - 1.0 µg/mL solution of Ethidium Bromide in deionized water or electrophoresis buffer.[13][15]
-
Staining: Following electrophoresis, transfer the gel into the Ethidium Bromide staining solution. Ensure the gel is fully submerged. Incubate for 15-60 minutes at room temperature with gentle agitation, depending on the gel's thickness.[15]
-
Destaining (Optional but Recommended): To decrease background fluorescence and increase sensitivity, destain the gel in deionized water for 15-30 minutes.[15][16]
-
Visualization: Place the gel on a UV transilluminator to view the orange-red fluorescent DNA bands.[5]
Visualizing the Staining Process
The following diagrams illustrate the experimental workflow and the mechanism of action for both dyes.
Safety and Disposal Considerations
Ethidium Bromide is a potent mutagen and a suspected carcinogen and teratogen.[5][17][18] All materials that come into contact with Ethidium Bromide, including gels, buffers, gloves, and equipment, must be decontaminated and disposed of as hazardous waste according to institutional guidelines.[17][19] Disposal of EtBr solutions down the sink is strictly prohibited.[17] Charcoal filtration is a recommended method for decontaminating aqueous solutions.[17][20]
Acridine Orange is also considered a potential mutagen and should be handled with care.[1][14] While generally considered less toxic than Ethidium Bromide, it is still a hazardous chemical, and appropriate personal protective equipment should always be worn.[1] Waste containing Acridine Orange must be managed as dangerous waste and collected in appropriate containers for disposal, not poured down the drain.[21]
Conclusion
The choice between Acridine Orange and Ethidium Bromide for nucleic acid gel staining is not a one-size-fits-all decision. Ethidium Bromide remains a popular choice for routine dsDNA visualization due to its high sensitivity, well-established protocols, and low cost.[1] However, its significant mutagenicity is a major drawback that necessitates stringent safety and disposal procedures.[1][17]
Acridine Orange, while less sensitive for dsDNA detection, offers the unique advantage of differential staining of dsDNA (green) and ssDNA/RNA (red).[1][12] This feature makes it an invaluable tool for applications requiring the assessment of RNA quality or the simultaneous analysis of different nucleic acid species. While still requiring careful handling, it is often considered a less hazardous alternative to Ethidium Bromide.[1]
Ultimately, the decision rests on the specific requirements of the experiment, balancing the need for high sensitivity against safety concerns and the potential benefits of differential staining capabilities. For researchers prioritizing safety and/or needing to distinguish between different nucleic acid types, Acridine Orange presents a viable and informative alternative to the traditional Ethidium Bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. ibisci.com [ibisci.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 5. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 6. Acridine Orange | MI [microbiology.mlsascp.com]
- 7. Acridine orange - Wikipedia [en.wikipedia.org]
- 8. Acridine Orange | AAT Bioquest [aatbio.com]
- 9. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethidium Bromide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Spectrum [Ethidium Bromide] | AAT Bioquest [aatbio.com]
- 12. cjpas.net [cjpas.net]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. Ethidium Bromide | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. towson.edu [towson.edu]
- 18. ehs.gatech.edu [ehs.gatech.edu]
- 19. Ethidium Bromide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 20. Ethidium Bromide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Head-to-Head Comparison: Validating Acridine Orange Staining with LC3-II Conversion for Autophagy Assessment
For researchers, scientists, and drug development professionals navigating the complexities of autophagy analysis, the choice of assessment method is critical. This guide provides a comprehensive comparison of two widely used techniques: Acridine Orange staining for the detection of acidic vesicular organelles and the gold-standard LC3-II conversion assay. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed decision for your specific research needs.
The accurate measurement of autophagy, a fundamental cellular process of degradation and recycling, is paramount in various fields, from basic cell biology to therapeutic development. While the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy, other methods offer complementary insights. Acridine Orange (AO), a fluorescent dye that accumulates in acidic compartments, provides a quantitative measure of acidic vesicular organelle (AVO) formation, a key feature of the later stages of autophagy.
This guide delves into the validation of the AO method against the benchmark LC3-II conversion assay, offering a clear perspective on their correlation and respective utilities.
Quantitative Data Comparison
The following table summarizes quantitative data from studies comparing Acridine Orange staining (analyzed ratiometrically) with LC3-II conversion under different experimental conditions. The data consistently demonstrates a strong correlation between the increase in the red/green fluorescence intensity ratio of Acridine Orange and the increase in the LC3-II/LC3-I ratio, validating AO as a reliable method for assessing autophagy.[1][2][3]
| Treatment Condition | Acridine Orange (Red/Green Fluorescence Ratio) | LC3-II/LC3-I Ratio (Normalized to Control) | Correlation |
| Control (Untreated) | Baseline | 1.0 | - |
| Starvation (HBSS for 4h) | Significant Increase | ~2.5 - 3.0 | Strong Positive |
| Rapamycin (200 nM for 24h) | Significant Increase | ~2.0 - 2.5 | Strong Positive |
| Bafilomycin A1 (50 nM for 6h) | Further Increase from Inducer | Accumulation of LC3-II | Confirms Autophagic Flux |
| ATG7 Knockdown + Inducer | Reduced Increase | Reduced LC3-II Conversion | Demonstrates Specificity |
Experimental Protocols
Detailed methodologies for both Acridine Orange staining and LC3-II immunoblotting are crucial for reproducible and reliable results.
Acridine Orange Staining for Flow Cytometry
This protocol is adapted from established methods for the quantification of AVOs.[1]
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with autophagy inducers (e.g., starvation, rapamycin) or inhibitors as required by the experimental design. Include untreated control cells.
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS) and centrifuge again.
-
Staining: Resuspend the cell pellet in 0.5 mL of pre-warmed PBS containing 1 µg/mL Acridine Orange.
-
Incubation: Incubate the cells at 37°C for 15 minutes in the dark.
-
Washing: Centrifuge the stained cells at 300 x g for 5 minutes and resuspend the pellet in 0.5 mL of fresh PBS.
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer equipped with a 488 nm laser for excitation. Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the FL3 channel (e.g., >650 nm longpass filter).
-
Data Analysis: The ratio of red to green fluorescence intensity is calculated to quantify the extent of AVO formation. An increase in this ratio is indicative of autophagy induction.
LC3-II Immunoblotting
This protocol outlines the standard procedure for detecting the conversion of LC3-I to LC3-II by Western blot.[4][5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
Sample Preparation: Mix equal amounts of protein (typically 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 12-15% polyacrylamide gel. The two isoforms, LC3-I and LC3-II, will migrate at approximately 16-18 kDa and 14-16 kDa, respectively.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LC3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I (or to a loading control like β-actin or GAPDH) is calculated to determine the extent of autophagy induction.
Visualizing the Processes
To better understand the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Core signaling pathway of autophagy induction leading to LC3-II conversion and autolysosome formation.
Caption: Workflow for validating Acridine Orange autophagy assessment with LC3-II conversion data.
Conclusion
The ratiometric analysis of Acridine Orange staining presents a valid, quantitative, and high-throughput method for assessing the later stages of autophagy.[1][2][3] Its strong correlation with the established LC3-II conversion assay confirms its utility as a reliable indicator of autophagic activity. While LC3-II immunoblotting provides specific information on the lipidation of a key autophagosomal protein, Acridine Orange offers a functional readout of the formation of acidic autolysosomes. For many research applications, particularly in large-scale screening and initial assessments, Acridine Orange staining is a time- and cost-effective alternative. However, for a comprehensive understanding of the autophagic process, a multi-faceted approach employing both techniques is recommended to corroborate findings and provide a more complete picture of autophagic flux.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Autophagy Interactive Pathway: R&D Systems [rndsystems.com]
- 3. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 5. Autophagy (LC3) | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Acridine Orange and Annexin V for Early Apoptosis Detection
The study of apoptosis, or programmed cell death, is a cornerstone of research in fields ranging from developmental biology to cancer therapeutics. Accurate and early detection of this process is critical for understanding disease mechanisms and evaluating the efficacy of novel treatments. Among the various methods available, staining with Acridine Orange and Annexin V are two of the most widely used techniques. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their needs.
Principle of Detection: A Tale of Two Cellular Changes
The key to detecting early apoptosis lies in identifying the subtle biochemical and morphological changes that precede cell death. Acridine Orange and Annexin V exploit two different hallmark features of this process.
Annexin V: This method leverages the externalization of phosphatidylserine (B164497) (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane.[1][2] During the initial stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet, where it acts as an "eat-me" signal for phagocytes.[2] Annexin V, a 35-36 kDa protein, has a high, calcium-dependent affinity for PS.[1] When conjugated to a fluorochrome like FITC, it can specifically label early apoptotic cells for detection by flow cytometry or fluorescence microscopy.[1][3]
Acridine Orange (AO): This versatile, cell-permeant fluorescent dye targets nucleic acids.[4] Its utility in apoptosis detection stems from its metachromatic properties: it intercalates into double-stranded DNA (dsDNA) and emits green fluorescence, while its interaction with single-stranded DNA (ssDNA) or RNA results in red fluorescence.[4][5] A key early event in apoptosis is chromatin condensation.[5][6] This condensed chromatin is more susceptible to denaturation.[5] Therefore, after a denaturation step (e.g., with acid), apoptotic cells exhibit increased red fluorescence and decreased green fluorescence compared to healthy cells.[4][7] AO is often used in conjunction with a counterstain like Ethidium Bromide (EB) or Propidium Iodide (PI), which are membrane-impermeant and thus only enter late apoptotic or necrotic cells, allowing for further differentiation of cell populations.[4]
Quantitative Data Comparison
The following table summarizes the key characteristics and performance metrics of Acridine Orange and Annexin V for early apoptosis detection.
| Feature | Acridine Orange (AO) | Annexin V |
| Principle of Detection | Detects changes in chromatin structure (condensation) and susceptibility to DNA denaturation.[4][5] | Binds to phosphatidylserine (PS) translocated to the outer plasma membrane.[1][3] |
| Target Molecule | Nucleic Acids (DNA, RNA).[4] | Phosphatidylserine (PS).[1][2] |
| Stage of Apoptosis | Primarily early to mid-apoptosis (chromatin condensation). Can distinguish late stages with a counterstain.[4] | A hallmark of early apoptosis.[3] Can distinguish late stages with a viability dye like PI or 7-AAD.[8][9] |
| Cellular State | Can be used on live or fixed cells.[7] | Requires live, non-fixed cells as fixation can permeabilize membranes.[10] |
| Instrumentation | Fluorescence Microscope, Flow Cytometer.[4] | Flow Cytometer, Fluorescence Microscope.[1] |
| Advantages | Simple, cost-effective. Provides information on nuclear morphology. Can differentiate between apoptotic and necrotic cells with a counterstain.[4] | High specificity and sensitivity for early apoptosis. Considered a gold-standard method.[11] Provides quantitative data via flow cytometry. |
| Disadvantages | Can be less specific as changes in RNA content can affect fluorescence.[12] The denaturation step can be harsh on cells. | Binding is Ca2+-dependent. Can produce false positives in cells with compromised membrane integrity for other reasons.[10] |
| Common Counterstains | Ethidium Bromide (EB), Propidium Iodide (PI).[4][13] | Propidium Iodide (PI), 7-AAD, DAPI.[1][8][14] |
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. bosterbio.com [bosterbio.com]
- 3. Annexin V | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. researchgate.net [researchgate.net]
- 7. studylib.net [studylib.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 10. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Acridine Orange vs. SYTO Dyes: A Comparative Guide for Live-Cell Nuclear Staining
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of an appropriate fluorescent dye is paramount for acquiring accurate and reproducible data. This guide provides an objective comparison of Acridine Orange (AO) and the SYTO family of dyes for live-cell nuclear staining, supported by experimental data and detailed protocols to inform your choice of reagents.
Mechanism of Action: A Tale of Two Stains
Acridine Orange (AO) is a versatile, cell-permeable cationic dye with metachromatic properties. Its fluorescence emission is dependent on its interaction with different cellular components. When AO intercalates with double-stranded DNA (dsDNA) within the nucleus, it emits a green fluorescence. However, in acidic compartments such as lysosomes and autophagosomes, AO aggregates and emits a bright red-orange fluorescence.[1] This dual-emission capability allows for the simultaneous visualization of nuclear morphology and the status of acidic organelles, making it a valuable tool for studying cellular processes like autophagy and apoptosis.[1]
SYTO dyes are a broad family of cell-permeant cyanine (B1664457) dyes that exhibit a significant increase in fluorescence upon binding to nucleic acids (both DNA and RNA).[2][3] Available in a wide range of fluorescent colors, these dyes readily cross the membranes of live cells.[2] While effective for staining nucleic acids, SYTO dyes are not exclusively nuclear stains in live eukaryotic cells; they often show both nuclear and cytoplasmic or mitochondrial staining.[2][3]
Performance Comparison: Acridine Orange vs. SYTO Dyes
The choice between Acridine Orange and SYTO dyes for live-cell nuclear staining depends on the specific experimental requirements. Acridine Orange offers a multi-faceted view of cellular health, while SYTO dyes provide robust nucleic acid staining.
| Feature | Acridine Orange | SYTO Dyes (e.g., SYTO 16) |
| Primary Target(s) | dsDNA (nucleus), ssRNA (cytoplasm), and acidic organelles.[1] | Nucleic acids (DNA and RNA) in the nucleus and cytoplasm.[2] |
| Nuclear Specificity | Moderate; also stains cytoplasm (RNA) and acidic organelles.[1] | Moderate to low in live cells; often stains cytoplasm and mitochondria.[2][3] |
| DNA vs. RNA Preference | Preferentially binds to DNA over RNA at a ratio of approximately 3:1.[4] | Varies by dye; SYTO 16 preferentially binds to DNA over RNA at a ratio of about 20:1.[4] |
| Spectral Properties | Dual emission: Green (~525 nm) for DNA, Red-Orange (~650 nm) for RNA/acidic organelles.[3] | Single emission; various colors available (e.g., SYTO 16 is green, ~518 nm on DNA).[4] |
| Photostability | Low to moderate; fluorescence intensity can decrease to 6% of its initial value after 200 seconds of continuous excitation at 488 nm.[5][6] | Generally considered to have good photostability, but can vary between specific dyes. |
| Cytotoxicity | Generally low at working concentrations, but can be concentration, incubation time-dependent, and exhibit phototoxicity.[1] | Generally low cytotoxicity at recommended concentrations.[1] |
| Key Advantage | Ability to simultaneously visualize nuclear morphology and acidic vesicular organelles, providing insights into processes like autophagy.[1] | Excellent for general nucleic acid staining with a wide variety of fluorescent colors available.[1] |
| Limitation | Lacks the high nuclear specificity of other dyes and is susceptible to photobleaching.[1][5] | Not exclusively nuclear in live cells, which can complicate specific nuclear analysis.[2][3] |
Experimental Protocols
Detailed methodologies for live-cell staining with Acridine Orange and a representative SYTO dye are provided below. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Protocol 1: Live-Cell Staining with Acridine Orange
This protocol is suitable for visualizing the nucleus and acidic organelles in living cells.
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in sterile water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filters (blue and green excitation)
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging dish or slide to the desired confluency.
-
Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium or PBS to a final concentration of 1-5 µM.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium to remove excess dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Use blue light excitation to observe the green fluorescence of the nucleus and green light excitation to visualize the red-orange fluorescence of acidic vesicular organelles.
Protocol 2: Live-Cell Nuclear Staining with SYTO Dyes (Example: SYTO 16)
This protocol is for general nucleic acid staining in live cells.
Materials:
-
SYTO 16 stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution)
-
Fluorescence microscope with appropriate filters for green fluorescence
Procedure:
-
Cell Preparation: Culture cells in an appropriate medium and vessel for fluorescence microscopy.
-
Staining Solution Preparation: Prepare the SYTO 16 staining solution by diluting the stock solution in culture medium or buffer to a final concentration of 100 nM to 5 µM. The optimal concentration should be determined experimentally.
-
Staining: Add the staining solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. No wash step is required, as SYTO dyes have very low intrinsic fluorescence when not bound to nucleic acids.[2]
-
Imaging: Image the cells directly in the staining solution using a fluorescence microscope with the appropriate filter set for green fluorescence.
Conclusion
SYTO dyes, on the other hand, are excellent and robust reagents for general nucleic acid staining in live cells, with a wide array of spectral options.[1] Their primary drawback for nuclear-specific staining is the potential for significant cytoplasmic and mitochondrial signal.[2][3] The choice between these two classes of dyes will ultimately be dictated by the specific biological question being addressed and the imaging capabilities available. For researchers focused purely on nuclear morphology with high specificity and photostability, other dyes like Hoechst 33342 might be considered, although they often require UV excitation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. Assessment of Acridine Orange and SYTO 16 for in vivo imaging of the peritoneal tissues in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Is LysoTracker a better alternative to Acridine Orange for lysosomal studies?
For researchers, scientists, and drug development professionals, the accurate visualization and study of lysosomes are crucial for understanding cellular homeostasis, autophagy, and disease pathogenesis. The choice of fluorescent probe is a critical decision that impacts experimental outcomes. This guide provides an objective, data-driven comparison between the classic lysosomotropic dye, Acridine Orange (AO), and the specifically designed LysoTracker series of probes.
Mechanism of Action: A Tale of Two Dyes
The functionality of both Acridine Orange and LysoTracker probes hinges on the acidic nature of the lysosome (pH 4.5-5.0). Both are weak bases that can permeate cell membranes in their neutral state. However, their specificity and behavior within the cell differ significantly.
Acridine Orange (AO) is a metachromatic dye that exhibits different fluorescence emissions based on its concentration and environment.[1][2] In the neutral pH of the cytoplasm, AO remains a monomer and intercalates with DNA and RNA, emitting green fluorescence.[2][3] Upon diffusing into the acidic lumen of lysosomes, it becomes protonated and trapped.[2][4] The high concentration within the lysosome causes the AO molecules to aggregate, resulting in a metachromatic shift to bright red-orange fluorescence.[1][2] This unique property allows for the simultaneous visualization of the nucleus/cytoplasm (green) and acidic organelles (red).[1]
LysoTracker Dyes are a family of fluorescent probes specifically engineered for high selectivity towards acidic organelles.[1] These probes consist of a fluorophore linked to a weak base that is only partially protonated at neutral pH, allowing for easy passage across cell membranes.[1][5] Once inside an acidic compartment like a lysosome, the weak base is fully protonated, trapping the probe within the organelle.[6] This targeted accumulation leads to a strong and specific fluorescent signal from the labeled lysosomes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. リソソームマーカー | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. LysoTracker | AAT Bioquest [aatbio.com]
A Comparative Guide to Autophagy Analysis: Acridine Orange Staining vs. GFP-LC3 Puncta
For researchers, scientists, and drug development professionals, the accurate measurement of autophagy is critical for advancing our understanding of cellular homeostasis and disease. This guide provides a comprehensive comparison of two widely used methods for autophagy analysis: Acridine Orange staining and GFP-LC3 puncta formation.
This document outlines the principles of each technique, presents a quantitative comparison, and provides detailed experimental protocols. Furthermore, it includes visual diagrams of the autophagy signaling pathway and an experimental workflow to aid in the selection of the most appropriate method for your research needs.
Principles of Autophagy Detection
Acridine Orange Staining: A Lysosomotropic Approach
Acridine Orange (AO) is a fluorescent dye that can be used to identify and quantify acidic vesicular organelles (AVOs), such as lysosomes and autolysosomes, which are indicative of the later stages of autophagy.[1][2][3] This cell-permeable dye fluoresces green in the cytoplasm and nucleus.[4] However, in the acidic environment of AVOs, AO becomes protonated and trapped, leading to its aggregation and a shift in its fluorescence emission to red.[1][2][3] An increase in the volume of AVOs, and consequently red fluorescence, is often correlated with an induction of autophagy.[1][2][3] A ratiometric analysis of the red-to-green fluorescence intensity ratio (R/GFIR) can provide a more accurate quantification of autophagy.[1][2][3]
GFP-LC3 Puncta Formation: Tracking the Autophagosome
The microtubule-associated protein 1 light chain 3 (LC3) is a key protein in the formation of the autophagosome.[5][6] During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membrane.[7] By transfecting cells with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and LC3, the localization of LC3 can be visualized.[5][6] Under normal conditions, GFP-LC3 is diffusely distributed in the cytoplasm.[1] Upon autophagy induction, GFP-LC3 translocates to the autophagosomes, appearing as distinct fluorescent puncta.[5][6] The number of these puncta per cell is widely used as a marker for the number of autophagosomes.[5]
Quantitative Comparison of Methods
| Feature | Acridine Orange Staining | GFP-LC3 Puncta Formation |
| Principle | Staining of acidic vesicular organelles (AVOs) with a lysosomotropic dye.[1][2][3] | Visualization of autophagosome formation through the translocation of a fluorescently tagged LC3 protein.[5][6] |
| Stage of Autophagy Detected | Late stages (autolysosome formation).[8] | Early to late stages (autophagosome formation and presence).[4] |
| Specificity | Low; stains all acidic organelles, not just autolysosomes.[9] | High for autophagosomes, but can be prone to artifacts from protein overexpression and aggregation.[10] |
| Quantification | Ratiometric analysis of red-to-green fluorescence intensity (R/GFIR) by flow cytometry or fluorescence microscopy.[1][2][3] | Counting the number of fluorescent puncta per cell using fluorescence microscopy and image analysis software.[5] |
| Throughput | High-throughput analysis is possible with flow cytometry. | Can be adapted for high-throughput screening with automated microscopy.[1][5] |
| Cellular Requirements | Can be used on most cell types. | Requires transfection with a GFP-LC3 plasmid, which may not be suitable for all cell types.[6] |
| Correlation with other markers | Correlates well with LC3-II conversion, SQSTM1 degradation, and GFP-LC3 puncta formation, especially when using R/GFIR.[1][2][3] | Considered a gold-standard for autophagosome visualization. |
Experimental Protocols
Acridine Orange Staining Protocol
This protocol is adapted from established methods for analyzing autophagy via Acridine Orange staining by fluorescence microscopy or flow cytometry.[11]
Materials:
-
Acridine Orange (stock solution of 1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filters (for green and red fluorescence) or a flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate, or on coverslips) and allow them to adhere overnight.
-
Induction of Autophagy: Treat cells with the desired autophagy-inducing or -inhibiting compounds for the appropriate duration. Include untreated control cells.
-
Staining:
-
Remove the culture medium and wash the cells twice with PBS.
-
Add pre-warmed culture medium containing Acridine Orange at a final concentration of 1 µg/mL.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the Acridine Orange-containing medium and wash the cells twice with PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Immediately observe the cells under a fluorescence microscope. Capture images in both the green (e.g., FITC filter) and red (e.g., TRITC filter) channels. Quantify the red and green fluorescence intensity per cell to determine the R/GFIR.
-
Flow Cytometry: Detach the cells using a gentle method (e.g., Accutase) to avoid inducing autophagy.[9] Resuspend the cells in PBS and analyze immediately on a flow cytometer, measuring both green and red fluorescence.
-
GFP-LC3 Puncta Formation Assay Protocol
This protocol outlines the general steps for analyzing autophagy by monitoring the formation of GFP-LC3 puncta.
Materials:
-
GFP-LC3 expression plasmid
-
Transfection reagent
-
Cell culture medium
-
Fluorescence microscope with a GFP filter set
-
Image analysis software
Procedure:
-
Transfection:
-
Seed cells in a suitable culture vessel.
-
Transfect the cells with the GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the GFP-LC3 protein for 24-48 hours.
-
-
Induction of Autophagy: Treat the transfected cells with autophagy-inducing or -inhibiting compounds. Include untreated control cells.
-
Fixation and Staining (Optional):
-
Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
The nucleus can be counterstained with a DNA dye like DAPI.
-
-
Imaging:
-
Acquire images of the cells using a fluorescence microscope.
-
Use a high-magnification objective (e.g., 60x or 100x) to clearly visualize the puncta.
-
-
Quantification:
-
Use image analysis software to count the number of GFP-LC3 puncta per cell.
-
A cell with a significant increase in the number of distinct, bright puncta compared to the diffuse cytoplasmic fluorescence in control cells is considered positive for autophagy induction. It is recommended to quantify the number of puncta per cell for a more accurate analysis.[12]
-
Visualizing Autophagy
Autophagy Signaling Pathway
Caption: The core signaling pathway of macroautophagy.
Experimental Workflow for Comparison
Caption: Workflow for comparing AO staining and GFP-LC3 puncta.
Conclusion
Both Acridine Orange staining and GFP-LC3 puncta formation are valuable techniques for the analysis of autophagy. Acridine Orange staining offers a rapid and high-throughput method for assessing the later stages of autophagy, particularly when quantified using a ratiometric approach.[1][2][3] However, its lack of specificity is a key limitation.[9] In contrast, GFP-LC3 puncta formation provides a more specific marker for autophagosomes, though it requires genetic manipulation of cells and careful interpretation to avoid artifacts.[6][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. High-Throughput Quantification of GFP-LC3(+) Dots by Automated Fluorescence Microscopy [iris.unina.it]
- 6. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acridine Orange hemi(zinc chloride) salt and Propidium Iodide for Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of cell viability is a critical parameter in a vast array of biological research, from fundamental cell biology to the development of novel therapeutics. Among the various methods available, fluorescence-based assays using nucleic acid-binding dyes offer a rapid, sensitive, and quantitative approach to distinguish between live and dead cell populations. This guide provides an objective comparison of two widely used fluorescent dyes: Acridine (B1665455) Orange (AO) and Propidium (B1200493) Iodide (PI), with a specific focus on Acridine Orange hemi(zinc chloride) salt. We will delve into their mechanisms of action, present comparative data, provide detailed experimental protocols, and illustrate key concepts with diagrams.
Principles of Cell Viability Staining
The core principle of these staining methods lies in the differential permeability of the plasma membrane of live versus dead or dying cells. Live cells possess an intact and selectively permeable plasma membrane, which acts as a barrier to certain molecules. In contrast, cells undergoing apoptosis or necrosis lose their membrane integrity, allowing dyes that are typically excluded to enter and stain intracellular components.
Acridine Orange: A Versatile Nucleic Acid Stain
Acridine Orange is a cell-permeable, cationic fluorescent dye that intercalates with nucleic acids.[1] Its versatility stems from its ability to differentially stain double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA) or denatured DNA.[2] When it binds to dsDNA, it fluoresces green, while its interaction with ssRNA or ssDNA results in red fluorescence.[2] This property allows for the visualization of nuclear DNA and cytoplasmic RNA. This compound is a common and stable formulation of this dye used in cell-based assays.[1]
Propidium Iodide: The Gold Standard for Membrane Integrity
Propidium Iodide is a fluorescent intercalating agent that is impermeant to the intact plasma membranes of live cells.[3] Therefore, it selectively enters cells with compromised membranes, a hallmark of late-stage apoptosis and necrosis.[3] Upon binding to DNA, its fluorescence is significantly enhanced, emitting a bright red signal.[4]
The Power of Dual Staining: Acridine Orange and Propidium Iodide
The combination of Acridine Orange and Propidium Iodide in a dual-staining assay provides a powerful tool to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Viable Cells: With intact membranes, these cells will be stained by the cell-permeable Acridine Orange, exhibiting a green nucleus.[3] Propidium Iodide is excluded.
-
Early Apoptotic Cells: In the initial stages of apoptosis, the cell membrane remains largely intact, but chromatin condensation and nuclear fragmentation begin. These cells will also be stained by Acridine Orange, and due to the condensed chromatin, may appear bright green.[3]
-
Late Apoptotic and Necrotic Cells: In these stages, the cell membrane has lost its integrity. Both Acridine Orange and Propidium Iodide can enter the cell. Due to a phenomenon known as Förster Resonance Energy Transfer (FRET), the green fluorescence of Acridine Orange is quenched by the red fluorescence of Propidium Iodide.[4] Consequently, these non-viable cells will exhibit a red nucleus.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and Propidium Iodide, as well as a comparison of the AO/PI dual-staining method with the classic Trypan Blue exclusion assay.
| Parameter | This compound | Propidium Iodide |
| Molecular Weight | 369.96 g/mol | 668.4 g/mol [4] |
| Excitation Maximum (DNA-bound) | ~502 nm[5] | ~535 nm[4] |
| Emission Maximum (DNA-bound) | ~525 nm (Green)[5] | ~617 nm (Red)[4] |
| Excitation Maximum (RNA-bound) | ~460 nm[6] | N/A |
| Emission Maximum (RNA-bound) | ~650 nm (Red)[6] | N/A |
| Cell Permeability | Permeable[1] | Impermeable to live cells[3] |
| Feature | AO/PI Staining | Trypan Blue Exclusion |
| Detection Method | Fluorescence Microscopy / Flow Cytometry | Bright-field Microscopy |
| Cell Population Analysis | Live, Early Apoptotic, Late Apoptotic/Necrotic | Live, Dead |
| Accuracy | High linearity (r² = 0.9921)[7] | Overestimates viability, especially at lower levels (r² = 0.9584)[7] |
| Correlation with Function | High correlation with CFU-GM frequency (r² = 0.979)[7] | Lower correlation with CFU-GM frequency (r² = 0.930)[7] |
| Throughput | High (especially with flow cytometry) | Low |
| Subjectivity | Low (quantitative fluorescence) | High (manual counting, user-dependent) |
Experimental Protocols
I. AO/PI Staining for Fluorescence Microscopy
Materials:
-
This compound stock solution (1 mg/mL in PBS)
-
Propidium Iodide stock solution (1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell suspension (adherent or suspension cells)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for green and red fluorescence
Procedure:
-
Cell Preparation:
-
For adherent cells, gently trypsinize and resuspend in culture medium.
-
For suspension cells, centrifuge to pellet and resuspend in culture medium.
-
Adjust cell density to approximately 1 x 10^6 cells/mL in PBS.
-
-
Staining Solution Preparation:
-
Prepare a fresh AO/PI staining solution by mixing 1 µL of AO stock solution and 1 µL of PI stock solution in 1 mL of PBS. Protect this solution from light.
-
-
Staining:
-
Add 10 µL of the AO/PI staining solution to 100 µL of the cell suspension.
-
Mix gently and incubate for 5-10 minutes at room temperature in the dark.
-
-
Microscopic Analysis:
-
Place 10 µL of the stained cell suspension onto a clean microscope slide and cover with a coverslip.
-
Immediately visualize under a fluorescence microscope using appropriate filter sets to observe green (viable) and red (non-viable) cells.
-
II. AO/PI Staining for Flow Cytometry
Materials:
-
This compound stock solution (1 mg/mL in PBS)
-
Propidium Iodide stock solution (1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4 or a suitable binding buffer
-
Cell suspension
-
Flow cytometer tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash cells as per standard procedures.
-
Resuspend cells in cold PBS or binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometer tube.
-
Add 1 µL of AO stock solution and 1 µL of PI stock solution to the cell suspension. Note: Optimal concentrations may need to be determined empirically for different cell types.
-
Mix gently and incubate for 15-20 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of PBS or binding buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and detectors for green (e.g., FITC channel) and red (e.g., PE or PerCP channel) fluorescence.
-
Visualizing the Process: Diagrams
Caption: Mechanism of Acridine Orange and Propidium Iodide staining.
Caption: AO/PI staining workflow for fluorescence microscopy.
Conclusion
The dual-staining method using this compound and Propidium Iodide is a robust, reliable, and highly informative technique for assessing cell viability.[3] It offers significant advantages over traditional methods like Trypan Blue exclusion by providing a more nuanced view of cell health, including the ability to distinguish between different stages of cell death. The quantitative nature of the data obtained, particularly when coupled with flow cytometry, makes it an invaluable tool for researchers, scientists, and drug development professionals in a wide range of applications, including cytotoxicity assays, apoptosis studies, and drug screening. By following standardized protocols, this method yields reproducible and accurate results, contributing to the quality and reliability of experimental data.
References
- 1. indiamart.com [indiamart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. logosbio.com [logosbio.com]
- 5. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 6. This compound - CAS-Number 10127-02-3 - Order from Chemodex [chemodex.com]
- 7. HPC viability measurement: trypan blue versus acridine orange and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Apoptosis Detection: Acridine Orange/Ethidium Bromide vs. Annexin V/PI
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for quantitative analysis of apoptosis.
The accurate quantification of apoptosis, or programmed cell death, is a cornerstone of research in numerous fields, from cancer biology to neurodegenerative diseases and drug development. Two of the most widely employed fluorescence-based techniques for this purpose are Acridine (B1665455) Orange/Ethidium Bromide (AO/EB) staining and Annexin V/Propidium Iodide (PI) staining. This guide provides an in-depth, objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific experimental needs.
Principle of Detection: A Glimpse into the Dying Cell
The choice between AO/EB and Annexin V/PI staining hinges on the specific cellular events they detect.
Acridine Orange/Ethidium Bromide (AO/EB) staining is a method that visualizes changes in nuclear morphology and plasma membrane integrity.[1][2][3] Acridine orange is a vital dye that permeates both live and dead cells. It intercalates with double-stranded DNA to emit green fluorescence and with single-stranded RNA to emit red fluorescence.[1] Ethidium bromide, on the other hand, can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red, overpowering the green fluorescence of acridine orange.[1][2] This differential staining allows for the distinction between viable, early apoptotic, late apoptotic, and necrotic cells based on the color and morphology of the nucleus as observed under a fluorescence microscope.[3][4][5]
Annexin V/Propidium Iodide (PI) staining is a more specific and widely used method, particularly in conjunction with flow cytometry.[6][7] The principle of this assay lies in the detection of phosphatidylserine (B164497) (PS) externalization, an early hallmark of apoptosis.[7][8][9][10] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[7][8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[7][8] Propidium iodide is a fluorescent intercalating agent that is excluded by viable and early apoptotic cells with intact membranes.[7][9] It can only enter late apoptotic or necrotic cells where the membrane integrity is compromised, staining the nucleus red.[7][10] This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[6][7][11]
Quantitative Data at a Glance
The following table summarizes representative quantitative data obtained from studies utilizing either AO/EB or Annexin V/PI staining to assess apoptosis in response to a hypothetical cytotoxic agent.
| Treatment Group | Method | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (Untreated) | AO/EB | 95 ± 2.1 | 2 ± 0.5 | 1 ± 0.3 | 2 ± 0.6 |
| Annexin V/PI | 94 ± 1.8 | 3 ± 0.7 | 2 ± 0.4 | 1 ± 0.2 | |
| Cytotoxic Agent (Low Dose) | AO/EB | 75 ± 3.5 | 15 ± 2.2 | 5 ± 1.1 | 5 ± 1.3 |
| Annexin V/PI | 70 ± 4.1 | 20 ± 2.8 | 7 ± 1.5 | 3 ± 0.9 | |
| Cytotoxic Agent (High Dose) | AO/EB | 40 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 | 15 ± 2.0 |
| Annexin V/PI | 35 ± 3.8 | 30 ± 3.5 | 25 ± 2.9 | 10 ± 1.7 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the cell type, cytotoxic agent, and experimental conditions.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both AO/EB and Annexin V/PI staining.
Detailed Experimental Protocols
Acridine Orange/Ethidium Bromide (AO/EB) Staining Protocol
This protocol is adapted from established methods for the analysis of apoptosis by fluorescence microscopy.[4][12][13]
Materials:
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in PBS)
-
Ethidium Bromide (EB) stock solution (e.g., 1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filters for green and red fluorescence
-
Microscope slides and coverslips
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells on sterile glass coverslips in a petri dish. After treatment, wash the cells twice with PBS.
-
For suspension cells, harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with PBS. Resuspend the cell pellet in a small volume of PBS.
-
-
Staining:
-
Prepare a fresh AO/EB staining solution by mixing AO and EB stock solutions in PBS to a final concentration of 100 µg/mL each.
-
Add 10-25 µL of the cell suspension onto a clean microscope slide.[4]
-
Add 1 µL of the AO/EB staining solution to the cell suspension on the slide and mix gently.[4]
-
Cover the sample with a coverslip.
-
-
Analysis:
-
Immediately observe the stained cells under a fluorescence microscope using a dual-bandpass filter.
-
Count at least 200 cells per sample and classify them into four categories:
-
Viable cells: Uniform green nucleus with intact structure.[4]
-
Early apoptotic cells: Bright green nucleus with chromatin condensation (pyknosis) or fragmentation (karyorrhexis).[4][14]
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.[4][14]
-
Necrotic cells: Uniformly orange to red nucleus with a swollen appearance.[4]
-
-
Calculate the percentage of cells in each category.
-
Annexin V/Propidium Iodide (PI) Staining Protocol
This protocol is a standard procedure for the quantitative analysis of apoptosis by flow cytometry.[6][11][15]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (e.g., 50 µg/mL)
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell line using the desired method. Include appropriate negative and positive controls.
-
Harvest cells (for adherent cells, use a gentle non-enzymatic method like scraping or EDTA).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[6] The exact volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control samples.
-
Acquire data and analyze the dot plot to quantify the percentage of cells in each quadrant:
-
Lower-left quadrant (Annexin V-/PI-): Viable cells.[11]
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells.[11]
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.[11]
-
Upper-left quadrant (Annexin V-/PI+): Typically considered necrotic cells, though some late apoptotic cells may also appear here.[6]
-
-
Comparison of the Methods
| Feature | Acridine Orange/Ethidium Bromide (AO/EB) | Annexin V/Propidium Iodide (PI) |
| Principle | Detects changes in nuclear morphology and membrane integrity.[1][2][3] | Detects externalization of phosphatidylserine (PS) and membrane integrity.[7][8][9] |
| Apoptotic Stage Detected | Distinguishes early and late apoptosis based on chromatin condensation and membrane permeability.[3][4][14] | Primarily detects early apoptosis (PS externalization) and distinguishes it from late apoptosis/necrosis.[7][11] |
| Instrumentation | Fluorescence microscope. | Flow cytometer. |
| Throughput | Lower throughput, manual counting. | High throughput, automated analysis of thousands of cells. |
| Objectivity | More subjective, relies on morphological interpretation. | More objective and quantitative. |
| Cost | Generally less expensive.[3][16] | More expensive due to reagents and instrument costs. |
| Advantages | Simple, rapid, and cost-effective.[3][16] Provides morphological details. Can be used for both adherent and suspension cells. | Highly sensitive for early apoptosis.[7] Quantitative and objective. High-throughput analysis. Can be combined with other markers for multi-parameter analysis. |
| Disadvantages | Subjective interpretation of morphology can lead to variability. Lower throughput. Not ideal for high-content screening. | Does not provide morphological details. Cannot distinguish between late apoptotic and necrotic cells without additional markers.[10][17] Potential for false positives if membranes are mechanically damaged.[18] |
Conclusion: Making the Right Choice
Both Acridine Orange/Ethidium Bromide and Annexin V/Propidium Iodide are valuable tools for the quantitative analysis of apoptosis. The choice between them depends on the specific research question, available resources, and desired level of detail.
Choose AO/EB staining when:
-
You need a rapid, simple, and cost-effective method for preliminary screening.
-
Morphological details of nuclear changes are important for your study.
Choose Annexin V/PI staining when:
-
You require a highly sensitive and quantitative measure of early apoptosis.
-
High-throughput analysis of a large number of samples is necessary.
-
You need to perform multi-parameter analysis by combining apoptosis detection with other cellular markers.
-
Objective and reproducible data are critical for your research, particularly in drug development and clinical studies.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique will empower researchers to select the most appropriate method to unravel the complexities of programmed cell death in their experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Dual AO/EB Staining to Detect Apoptosis in Osteosarcoma Cells Compared with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine orange/ethidium bromide (AO/EtBr) double staining [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis. | Semantic Scholar [semanticscholar.org]
- 13. Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
- 18. Annexin V Staining | Thermo Fisher Scientific - CA [thermofisher.com]
A Researcher's Guide: Overcoming the Limitations of Acridine Orange for Autophagy Quantification
An objective comparison of Acridine Orange with modern alternatives for the accurate measurement of autophagy in mammalian cells, supported by experimental data and detailed protocols.
For researchers, scientists, and drug development professionals engaged in the study of autophagy, its precise quantification is paramount. For decades, Acridine Orange (AO), a lysosomotropic fluorescent dye, has been a readily accessible tool for this purpose. It stains acidic vesicular organelles (AVOs), such as autolysosomes, bright red, while the cytoplasm and nucleus fluoresce green. An increase in red fluorescence has often been interpreted as an increase in autophagy. However, mounting evidence highlights significant limitations of this method, potentially leading to misinterpretation of data.
This guide provides a critical evaluation of Acridine Orange, comparing it with more specific and quantitative methods for monitoring autophagy. We present experimental data, detailed protocols, and visual workflows to empower researchers to select the most appropriate assays for their experimental needs.
The Pitfalls of Acridine Orange: A Critical Look
Acridine Orange's utility is hampered by several key limitations that can compromise the accuracy of autophagy quantification:
-
Lack of Specificity: AO accumulates in any acidic compartment within the cell. This is not limited to autolysosomes but also includes endosomes and lysosomes.[1] Therefore, an increase in red fluorescence is not exclusively indicative of an increase in autophagy but rather a general increase in cellular acidic vesicles.[1]
-
Inability to Measure Autophagic Flux: Autophagy is a dynamic process involving the formation of autophagosomes, their fusion with lysosomes to form autolysosomes, and the subsequent degradation of their contents. This entire process is termed "autophagic flux." A static measurement of AVOs with Acridine Orange at a single point in time cannot distinguish between an increase in autophagosome formation (autophagy induction) and a blockage in the degradation pathway (impaired autophagic flux).[2] Both scenarios can result in an accumulation of acidic vesicles, leading to a false-positive result.
-
Dependence on Vesicular pH: The fluorescence of Acridine Orange is contingent on the acidic pH of the vesicles. Any experimental condition that alters lysosomal pH can affect AO staining, independent of autophagic activity.
-
Phototoxicity and Signal Instability: Like many fluorescent dyes, Acridine Orange can be phototoxic to cells upon excitation, and its fluorescent signal is prone to rapid quenching, making quantitative analysis challenging.[3]
Superior Alternatives for Robust Autophagy Quantification
To overcome the limitations of Acridine Orange, several more specific and reliable methods have been developed and are now widely considered the gold standard in the field.
LC3-II Turnover Assay (Western Blotting)
This is the most widely accepted method for measuring autophagic flux.[4][5] It relies on monitoring the conversion of the soluble form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[4] To measure flux, cells are treated with lysosomal inhibitors, such as Bafilomycin A1 or Chloroquine, which block the degradation of autolysosomes.[4][5] An accumulation of LC3-II in the presence of the inhibitor, compared to its absence, provides a quantitative measure of the rate of autophagosome formation.[4]
Tandem Fluorescent-Tagged LC3 (e.g., mRFP-GFP-LC3)
This powerful fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux in living or fixed cells.[6] It utilizes a fusion protein of LC3 with a pH-sensitive fluorescent protein (like GFP) and a pH-stable fluorescent protein (like mRFP).[6] In the neutral environment of the autophagosome, both GFP and mRFP fluoresce, appearing as yellow puncta.[6] Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, resulting in red-only puncta.[6] The ratio of red to yellow puncta provides a direct measure of autophagic flux.[6]
p62/SQSTM1 Degradation Assay (Western Blotting)
The p62 protein (also known as sequestosome 1 or SQSTM1) is an autophagy receptor that binds to ubiquitinated proteins and LC3, thereby targeting them for degradation by autophagy. As p62 is itself degraded in the autolysosome, its levels are inversely correlated with autophagic activity. A decrease in p62 levels is indicative of induced autophagic flux.[4]
Keima-Based Probes
Keima is a pH-sensitive fluorescent protein with a bimodal excitation spectrum.[7] In neutral environments, it is excited at 440 nm, while in acidic compartments, the excitation peak shifts to 586 nm.[7] When Keima is expressed in the cytoplasm, its delivery to the lysosome via autophagy can be quantified by the change in its fluorescence ratio, providing a measure of bulk autophagy flux.[7] Mitochondria-targeted Keima (mito-Keima) is a particularly useful tool for specifically measuring mitophagy (the selective autophagy of mitochondria).[7]
Quantitative Data Comparison
The following tables summarize the performance of Acridine Orange in comparison to the gold-standard LC3-II turnover assay. The data is adapted from a study that employed a ratiometric analysis of Acridine Orange (Red/Green Fluorescence Intensity Ratio - R/GFIR) to improve its quantitative accuracy.[8]
Table 1: Comparison of Autophagy Induction Measurement
| Method | Treatment | Fold Change vs. Control (Mean ± S.E.M.) |
| Acridine Orange (R/GFIR-T) | Rapamycin (200 nM, 24h) | 1.7 ± 0.2 |
| LC3-II/LC3-I Conversion | Rapamycin (200 nM, 24h) | 1.8 ± 0.3 |
| SQSTM1 Degradation | Rapamycin (200 nM, 24h) | 0.6 ± 0.1 (decrease) |
Data adapted from Thomé et al., J Cell Sci, 2016.[8]
Table 2: Comparison of Autophagy Inhibition Measurement
| Method | Treatment | Fold Change vs. Control (Mean ± S.E.M.) |
| Acridine Orange (R/GFIR-T) | Bafilomycin A1 (50 nM, 6h) | 0.8 ± 0.1 |
| LC3-II/LC3-I Conversion | Bafilomycin A1 (50 nM, 6h) | 1.1 ± 0.2 |
| SQSTM1 Degradation | Bafilomycin A1 (50 nM, 6h) | 1.4 ± 0.2 (accumulation) |
Data adapted from Thomé et al., J Cell Sci, 2016.[8]
As the data illustrates, even with an improved ratiometric analysis, the results from Acridine Orange can differ from those obtained with the more specific LC3-II and p62/SQSTM1 assays, especially when assessing autophagy inhibition. While there is a correlation, reliance on Acridine Orange alone can be misleading.
Summary Comparison of Autophagy Assays
| Feature | Acridine Orange | LC3-II Turnover (WB) | mRFP-GFP-LC3 | p62/SQSTM1 Degradation (WB) |
| Parameter Measured | Acidic Vesicular Organelles (AVOs) | LC3-II accumulation in the presence of lysosomal inhibitors | Ratio of autolysosomes (red) to autophagosomes (yellow) | Decrease in p62 protein levels |
| Specificity | Low (stains all acidic vesicles) | High (specific to autophagosomes) | High (specific to LC3-positive structures) | High (specific autophagy substrate) |
| Measures Flux? | No (static measurement) | Yes (gold standard) | Yes (visual and quantitative) | Yes (indirectly) |
| Pros | Inexpensive, simple procedure | Highly quantitative, well-established | Visualizes flux, suitable for high-content screening | Complements LC3 data, simple |
| Cons | Non-specific, cannot measure flux, prone to artifacts | Requires cell lysis, multiple steps, antibody-dependent | Requires transfection/transduction, potential for overexpression artifacts | Indirect measure, p62 levels can be transcriptionally regulated |
Experimental Protocols and Visualizations
To facilitate the implementation of more robust autophagy assays, detailed protocols and workflow diagrams are provided below.
Acridine Orange Staining and its Limitations
The diagram below illustrates how Acridine Orange nonspecifically stains all acidic vesicles, which can lead to an overestimation of autophagy if there is a concurrent increase in lysosomes or endosomes.
Caption: Mechanism and limitations of Acridine Orange staining.
Protocol 1: Acridine Orange Staining for Fluorescence Microscopy
-
Seed cells on glass coverslips in a 24-well plate and culture overnight.
-
Treat cells with experimental compounds as required.
-
Prepare a 1 mg/ml stock solution of Acridine Orange in dH₂O.
-
Prepare a fresh working solution of 1 µg/ml Acridine Orange in complete cell culture medium.
-
Remove the medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the Acridine Orange working solution to the cells and incubate for 15-20 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips on a glass slide with a drop of PBS.
-
Immediately visualize the cells using a fluorescence microscope with filters for green (e.g., FITC) and red (e.g., TRITC) fluorescence. Autophagic vacuoles will appear as red puncta, while the nucleus and cytoplasm will be green.
LC3-II Turnover Assay Workflow
This workflow demonstrates the principle of using a lysosomal inhibitor to quantify the rate of LC3-II accumulation, which reflects the autophagic flux.
Caption: Workflow for the LC3-II turnover assay.
Protocol 2: LC3-II Turnover Assay by Western Blot
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Initiate experimental treatments (e.g., starvation, drug treatment). For each condition, set up duplicate wells.
-
To one well of each duplicate, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the treatment period. The other well serves as the no-inhibitor control.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between the inhibitor-treated and untreated samples for each condition.[4]
Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) Assay
The diagram below explains how the differential pH sensitivity of GFP and mRFP allows for the specific identification of autophagosomes and autolysosomes.
Caption: Principle of the tandem mRFP-GFP-LC3 assay.
Protocol 3: mRFP-GFP-LC3 Fluorescence Microscopy
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect cells with a plasmid encoding mRFP-GFP-LC3 or transduce with a corresponding viral vector. Allow 24-48 hours for expression.
-
Apply experimental treatments to induce or inhibit autophagy.
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on glass slides using an anti-fade mounting medium.
-
Acquire images using a confocal or fluorescence microscope with appropriate filters for GFP (green channel) and mRFP (red channel).
-
Quantify the number of yellow (mRFP+GFP+) puncta (autophagosomes) and red-only (mRFP+GFP-) puncta (autolysosomes) per cell. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.[6]
Conclusion
While Acridine Orange is a simple and inexpensive dye, its inherent lack of specificity and its inability to measure autophagic flux make it an unreliable tool for the definitive quantification of autophagy in mammalian cells. Its use should be limited to preliminary or qualitative assessments and must be validated by more robust methods. For accurate and publishable data, researchers should employ assays such as the LC3-II turnover, tandem fluorescent-tagged LC3, or p62/SQSTM1 degradation assays. By understanding the limitations of older techniques and embracing more specific and quantitative approaches, the field of autophagy research can continue to advance with greater accuracy and reproducibility.
References
- 1. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. journals.biologists.com [journals.biologists.com]
A Comparative Guide to Cross-Validating Acridine Orange Staining with Western Blotting for Autophagy Detection
For researchers, scientists, and drug development professionals, accurately monitoring autophagy is crucial for understanding its role in cellular homeostasis and disease. This guide provides a comprehensive comparison of two widely used methods: Acridine Orange staining for acidic vesicular organelle visualization and western blotting for key autophagy protein markers. We present supporting experimental data, detailed protocols, and visual workflows to assist in the selection and cross-validation of these techniques.
Introduction to Autophagy Detection Methods
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular health.[1] Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders, making its accurate detection paramount. Two common methods to monitor autophagy are Acridine Orange (AO) staining and western blotting for specific autophagy-related proteins.
Acridine Orange Staining: AO is a fluorescent dye that can permeate cell membranes. In its monomeric form, it binds to DNA and RNA, emitting a green fluorescence. However, as a weak base, it accumulates in acidic compartments within the cell, such as autolysosomes.[2][3] In these acidic vesicular organelles (AVOs), the high concentration of AO leads to the formation of aggregates that emit a bright red fluorescence.[2][3] An increase in the red-to-green fluorescence intensity ratio can, therefore, be used as an indicator of increased autophagic activity.[3]
Western Blotting for Autophagy Markers: This technique provides a semi-quantitative analysis of specific proteins involved in the autophagy pathway.[4] The most common markers are:
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.[4]
-
p62/SQSTM1 (Sequestosome 1): This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Therefore, a decrease in p62 levels can indicate an increase in autophagic flux.[4]
Cross-validation of these two methods is essential because they measure different aspects of the autophagic process. AO staining reflects the accumulation of late-stage acidic autolysosomes, while western blotting for LC3-II indicates the formation of autophagosomes.
Comparative Analysis of Methodologies
| Feature | Acridine Orange Staining | Western Blotting (LC3-II/LC3-I & p62) |
| Principle | Staining of acidic vesicular organelles (AVOs) leading to a shift in fluorescence from green to red. | Immunodetection of specific protein markers of autophagy. |
| Stage of Autophagy Detected | Late-stage (autolysosome formation). | Early-stage (autophagosome formation) and autophagic flux. |
| Quantification | Semi-quantitative (ratiometric analysis of red/green fluorescence). | Semi-quantitative (densitometry of protein bands). |
| Throughput | High (suitable for flow cytometry and high-content imaging). | Low to medium. |
| Cost | Relatively low. | Higher (requires specific antibodies and reagents). |
| Time | Relatively fast. | More time-consuming. |
| Specificity | Less specific; can stain other acidic organelles.[4] | Highly specific for the target proteins. |
| Cell Viability | Can be performed on live cells. | Requires cell lysis. |
| Limitations | Not specific to autophagy; other acidic compartments can be stained.[4] | Can be affected by antibody affinity and transcriptional regulation of markers.[5] |
Quantitative Data Comparison
The following table summarizes data adapted from a study that directly compared the ratiometric analysis of Acridine Orange staining with western blotting for LC3 and p62 in U-87 MG cells treated with the autophagy inducer temozolomide (B1682018) (TMZ). The data demonstrates a strong correlation between the increase in the red/green fluorescence intensity ratio from Acridine Orange staining and the established western blot markers of autophagy.[3]
| Treatment | Acridine Orange Red/Green Fluorescence Intensity Ratio (Fold Change)[3] | LC3-II/LC3-I Ratio (Fold Change)[3] | p62/Actin Ratio (Fold Change)[3] |
| Control | 1.0 | 1.0 | 1.0 |
| 50 µM TMZ | 1.7 | 1.8 | 0.6 |
| 100 µM TMZ | 2.3 | 2.5 | 0.4 |
Data is representative and adapted from Thome et al., Journal of Cell Science, 2016.[3] The results show that as the concentration of the autophagy inducer increases, there is a corresponding increase in both the red/green fluorescence ratio and the LC3-II/LC3-I ratio, along with a decrease in p62 levels, indicating a consistent measurement of autophagy induction across both methods.[3]
Experimental Protocols
Acridine Orange Staining Protocol
This protocol is intended for fluorescence microscopy or flow cytometry.
-
Cell Culture: Plate cells on coverslips (for microscopy) or in multi-well plates (for flow cytometry) and treat with experimental compounds to induce or inhibit autophagy.
-
Staining: Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Add pre-warmed culture medium containing 1 µg/mL Acridine Orange.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Discard the Acridine Orange solution and wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Mount the coverslips on slides with a drop of PBS and observe immediately using a fluorescence microscope. Green fluorescence (ex: ~502 nm, em: ~525 nm) indicates the cytoplasm and nucleus, while red fluorescence (ex: ~460 nm, em: ~650 nm) indicates acidic vesicular organelles.
-
Flow Cytometry: Trypsinize and resuspend the cells in PBS for analysis on a flow cytometer capable of detecting both green and red fluorescence.
-
Western Blotting Protocol for LC3 and p62
-
Cell Lysis: After experimental treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the LC3-II/LC3-I ratio and the relative levels of p62 normalized to the loading control.
Visualizing the Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the core autophagy signaling pathway and a comparison of the experimental workflows.
Caption: The core signaling pathway of macroautophagy.
Caption: Step-by-step experimental workflows.
Conclusion and Recommendations
Both Acridine Orange staining and western blotting are valuable techniques for studying autophagy. Acridine Orange staining offers a rapid, cost-effective, and high-throughput method for assessing the accumulation of acidic autolysosomes, making it suitable for initial screening and live-cell imaging. However, its lack of specificity necessitates cross-validation with a more targeted method.
Western blotting for LC3 and p62 provides specific and semi-quantitative data on autophagosome formation and autophagic flux, respectively. It is considered a gold standard for confirming autophagy induction. The limitations of western blotting include its lower throughput and the potential for misinterpretation if not performed with appropriate controls.[1][5]
For a robust and reliable assessment of autophagy, a combinatorial approach is highly recommended. Initial screening of compounds or conditions can be efficiently performed using Acridine Orange staining, followed by validation of key findings through western blotting for LC3-II/LC3-I ratio and p62 degradation. This integrated approach ensures a comprehensive understanding of the autophagic process from initiation to completion.
References
- 1. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acridine Orange Hemi(Zinc Chloride) Salt: A Comprehensive Guide
Essential safety protocols and step-by-step disposal procedures for Acridine Orange hemi(zinc chloride) salt are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed information for researchers, scientists, and drug development professionals on the proper handling and disposal of this hazardous chemical.
This compound is a fluorescent dye commonly used in cytological staining.[1] Due to its potential as a mutagen and its irritating properties, it is imperative to follow strict safety and disposal protocols.[2][3] This substance is considered a hazardous waste and must not be disposed of down the drain or in regular trash.[4][5]
Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with its safety profile. Adherence to personal protective equipment (PPE) guidelines is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear appropriate protective gloves.
-
Skin and Body Protection: A lab coat should be worn, and open-toed shoes are not permitted.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dust is generated.[4]
Spill Response Procedures
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert the appropriate emergency responders.
-
Prevent the spillage from entering drains or water courses.[4]
-
Step-by-Step Disposal Protocol
This compound waste is classified as Dangerous Waste and must be managed accordingly.
-
Waste Collection: All waste containing this compound, including contaminated labware and PPE, must be collected in a compatible and clearly labeled container. Polyethylene containers are recommended.[4][5]
-
Labeling: The waste container must be affixed with a "Dangerous Waste" label before any waste is added.[4][5]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Disposal Request: Once the container is full or no longer in use, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Disposal must be done according to official national and local regulations.[6] Incineration at an approved site is a potential disposal method.[1]
Chemical Properties and Hazards
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 10127-02-3 | [2][5] |
| Molecular Formula | C₁₇H₂₀ClN₃·HCl·0.5ZnCl₂ | [6] |
| Molecular Weight | 369.97 g/mol | [3] |
| Melting Point | 165 °C / 329 °F | [2] |
| Water Solubility | 28 g/L (at 20 °C) | [5] |
| pH | 3.9 (10 g/L at 20 °C) | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Acridine Orange hemi(zinc chloride) salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Acridine Orange hemi(zinc chloride) salt (CAS No. 10127-02-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This chemical is considered hazardous and is suspected of causing genetic defects.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that may cause irreversible, non-lethal mutagenic effects after a single exposure.[2] It is crucial to use appropriate personal protective equipment to avoid all personal contact, including inhalation.[2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields, conforming to EN 166 or NIOSH standards.[3] | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) tested according to EN 374.[3][4] | To prevent skin contact. It is advised to check with the glove manufacturer for specific chemical compatibility. |
| Body Protection | Laboratory coat, long-sleeved clothing. Impervious clothing for larger quantities or risk of splashing.[3] | To prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area.[2] If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | To prevent inhalation of dust particles. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability of the chemical and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[2][5] Seek medical attention if pain or irritation persists.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Flush skin with copious amounts of running water and soap for at least 15 minutes.[2][5] Seek medical attention in case of irritation.[2] |
| Inhalation | Remove the person to fresh air.[2][6] If breathing is difficult, provide respiratory support. Seek medical attention if irritation or discomfort continues.[2] |
| Ingestion | Rinse mouth with water.[2][6] Do not induce vomiting.[6] Give water to drink.[2] Seek immediate medical advice.[2] |
Spill and Disposal Management
Proper containment and disposal of this compound are necessary to prevent environmental contamination and further exposure.
Table 3: Spill Response Protocol
| Spill Size | Procedure |
| Minor Spill | 1. Ensure the area is well-ventilated. 2. Wear appropriate PPE. 3. Use dry clean-up procedures to avoid generating dust.[2] 4. Sweep or shovel the material into a suitable, labeled container for waste disposal.[2][6] |
| Major Spill | 1. Evacuate unnecessary personnel from the area.[6] 2. Alert emergency responders and inform them of the hazard's location and nature.[2] 3. Control personal contact by wearing full protective clothing.[2] 4. Prevent spillage from entering drains or water courses.[2] 5. Clean up the spill using dry methods and place the material in a sealed container for disposal.[2] |
-
Disposal:
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. sdfine.com [sdfine.com]
- 8. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
